N,N-diethylcyclopropanecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylcyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-9(4-2)8(10)7-5-6-7/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLNARVNYHVMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408837 | |
| Record name | N,N-diethylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10374-28-4 | |
| Record name | N,N-diethylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N,N-diethylcyclopropanecarboxamide from Cyclopropanecarbonyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of the synthesis of N,N-diethylcyclopropanecarboxamide, a valuable building block in medicinal chemistry and materials science. The primary focus is on the robust and widely applicable Schotten-Baumann reaction, utilizing cyclopropanecarbonyl chloride and diethylamine as precursors. We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss critical safety considerations for reagent handling, and outline methods for purification and rigorous analytical characterization of the final product. This document is intended to serve as a practical and authoritative resource for scientists engaged in synthetic organic chemistry.
Introduction and Significance
This compound belongs to the class of tertiary amides, compounds that are pervasive in nature and critical to the pharmaceutical industry.[1] The unique structural motif of the cyclopropyl group imparts specific conformational rigidity and metabolic stability, making it a desirable feature in drug design. N,N-diethylamides, in particular, are frequently employed as directing groups in synthetic strategies like Directed ortho-Metalation (DoM) for the regiocontrolled functionalization of aromatic systems.[2] The synthesis from an acyl chloride and a secondary amine is a fundamental transformation in organic chemistry, valued for its efficiency and high yield.[1][3] This guide focuses on this specific conversion, providing the necessary expertise to execute it successfully and safely in a laboratory setting.
The Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of this compound from cyclopropanecarbonyl chloride and diethylamine proceeds via a classic nucleophilic acyl substitution mechanism, often conducted under Schotten-Baumann conditions.[4][5] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the equilibrium towards the product.[1][6]
The mechanism unfolds in two primary stages:
-
Nucleophilic Addition: The diethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the cyclopropanecarbonyl chloride.[6][7] This initial attack breaks the pi-bond of the carbonyl group, leading to the formation of a transient tetrahedral intermediate.[4][8]
-
Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the most stable leaving group, the chloride ion, is expelled.[7][8] A base (either an added scavenger like triethylamine or a second equivalent of diethylamine) then deprotonates the positively charged nitrogen atom to yield the final, neutral this compound and the hydrochloride salt of the base.[7]
References
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.it [fishersci.it]
- 4. jk-sci.com [jk-sci.com]
- 5. grokipedia.com [grokipedia.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Spectroscopic Characterization of N,N-diethylcyclopropanecarboxamide
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of N,N-diethylcyclopropanecarboxamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset, this guide offers a robust, predictive analysis grounded in established spectroscopic principles and data from analogous chemical structures. Furthermore, it provides detailed, field-proven protocols for the synthesis and subsequent spectroscopic analysis of this compound, empowering researchers to generate and validate this data in their own laboratories.
Introduction: The Significance of this compound
This compound is a small organic molecule featuring a unique combination of a strained cyclopropane ring and a sterically accessible N,N-diethylamide functional group. Cyclopropane rings are of significant interest in medicinal chemistry due to their ability to introduce conformational rigidity and metabolic stability, while the N,N-diethylamide moiety can influence a molecule's solubility, lipophilicity, and binding interactions with biological targets. A thorough understanding of the spectroscopic signature of this compound is the first critical step in its identification, purity assessment, and structural elucidation in any research and development pipeline.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and foundational spectroscopic theory.
Molecular Structure and Atom Numbering
For clarity in the spectral assignments, the following numbering scheme will be used for the atoms in this compound.
Figure 1. Molecular structure and atom numbering of this compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the cyclopropyl and ethyl groups. Due to the restricted rotation around the C-N amide bond, the two ethyl groups are expected to be diastereotopic, leading to separate signals for their methylene and methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~3.4 - 3.2 | Quartet | 4H | H-5, H-7 | The methylene protons of the ethyl groups are adjacent to the electron-withdrawing nitrogen atom, shifting them downfield. The diastereotopic nature may lead to two overlapping quartets. |
| ~1.5 - 1.3 | Multiplet | 1H | H-1 | The methine proton on the cyclopropane ring is coupled to the adjacent methylene protons. |
| ~1.2 - 1.0 | Triplet | 6H | H-6, H-8 | The methyl protons of the ethyl groups will appear as triplets due to coupling with the adjacent methylene protons. The diastereotopic nature might result in two distinct triplets. |
| ~0.9 - 0.7 | Multiplet | 4H | H-2, H-3 | The methylene protons of the cyclopropane ring are in a shielded environment and will appear upfield. Complex splitting is expected due to geminal and cis/trans coupling with each other and with the methine proton. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~172 | C4 (C=O) | The carbonyl carbon of the amide is significantly deshielded and appears far downfield. |
| ~42 | C5, C7 | The methylene carbons of the ethyl groups are attached to the nitrogen atom. |
| ~14 | C1 | The methine carbon of the cyclopropane ring is attached to the carbonyl group. |
| ~13 | C6, C8 | The methyl carbons of the ethyl groups are in a typical aliphatic region. |
| ~8 | C2, C3 | The methylene carbons of the cyclopropane ring are highly shielded and appear upfield. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |
| ~2970 - 2850 | Strong | C-H stretch (aliphatic) | Corresponds to the stretching vibrations of the C-H bonds in the ethyl and cyclopropyl groups. |
| ~1640 | Strong | C=O stretch (amide) | This is a very characteristic and strong absorption for a tertiary amide carbonyl group. |
| ~1460 | Medium | C-H bend (methylene) | Scissoring vibration of the CH₂ groups. |
| ~1380 | Medium | C-H bend (methyl) | Symmetric bending (umbrella) mode of the CH₃ groups. |
| ~1250 | Medium | C-N stretch | Stretching vibration of the bond between the carbonyl carbon and the nitrogen. |
| ~1020 | Medium | Cyclopropane ring breathing | A characteristic vibration of the cyclopropane ring. |
Mass Spectrometry (MS - Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Assignment | Justification |
| 141 | Moderate | [M]⁺ | Molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₅NO). |
| 126 | Low | [M - CH₃]⁺ | Loss of a methyl radical from one of the ethyl groups. |
| 100 | Strong | [M - C₃H₅]⁺ or [CON(C₂H₅)₂]⁺ | This is a very common and stable fragment for N,N-diethylamides, resulting from the cleavage of the bond between the cyclopropyl ring and the carbonyl group. |
| 72 | High | [N(C₂H₅)₂]⁺ | Alpha-cleavage resulting in the diethylamino cation. |
| 69 | Moderate | [C₄H₅O]⁺ or [C₃H₅CO]⁺ | Cyclopropylcarbonyl cation. |
| 41 | Moderate | [C₃H₅]⁺ | Cyclopropyl cation. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data. These protocols are designed to be robust and reproducible in a standard organic chemistry laboratory.
Synthesis of this compound
This synthesis can be achieved through the amidation of cyclopropanecarbonyl chloride with diethylamine.
Figure 2. Workflow for the synthesis of this compound.
Materials:
-
Cyclopropanecarbonyl chloride
-
Diethylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropanecarbonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of diethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Add the diethylamine solution dropwise to the stirred solution of cyclopropanecarbonyl chloride at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound as a colorless to pale yellow oil.
Spectroscopic Data Acquisition
Figure 3. Workflow for the spectroscopic analysis of this compound.
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to obtain chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.
Infrared (IR) Spectroscopy:
-
Place a small drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption peaks and their corresponding functional groups.
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer via direct infusion or a gas chromatograph (GC-MS).
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
-
Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, a molecule of interest in various chemical and pharmaceutical research areas. By combining theoretical predictions with robust, practical protocols for synthesis and analysis, this document serves as a valuable resource for scientists and researchers. The provided methodologies empower the scientific community to generate and verify the experimental data, contributing to a deeper understanding of this compound's chemical properties.
physical and chemical properties of N,N-diethylcyclopropanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-diethylcyclopropanecarboxamide, a member of the carboxamide family, presents a unique structural motif combining a strained cyclopropyl ring with a diethylamide group. This combination imparts distinct physical and chemical properties that are of significant interest in the fields of medicinal chemistry and materials science. The cyclopropyl group, a bioisostere for phenyl rings and other functional groups, can influence a molecule's metabolic stability, lipophilicity, and conformational rigidity. The N,N-diethylamide functionality is also a common feature in pharmacologically active compounds, affecting solubility, membrane permeability, and receptor binding. This guide provides a comprehensive overview of the known and predicted physicochemical properties, synthesis, and potential applications of this compound, offering a foundational resource for researchers exploring its utility.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10374-28-4 | [1] |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | Predicted: 224.1 ± 7.0 °C | [1] |
| Melting Point | Not available | |
| Density | Predicted: 0.999 ± 0.06 g/cm³ | [1] |
| Solubility | Predicted to be soluble in a range of organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate. Limited solubility in water is expected. | Inferred from structural analysis |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on the functional groups present.
¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl ring and the two ethyl groups. Due to the restricted rotation around the amide C-N bond, the protons of the two ethyl groups may be diastereotopic, leading to more complex splitting patterns than simple quartets and triplets.
-
Cyclopropyl protons: A complex multiplet is expected in the upfield region (approximately 0.5-1.5 ppm).
-
Ethyl group protons (CH₂): Two separate quartets may be observed in the range of 3.2-3.5 ppm.
-
Ethyl group protons (CH₃): Two distinct triplets are anticipated around 1.1-1.3 ppm.
¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl carbon (C=O): A signal in the downfield region, typically around 170-175 ppm.
-
Cyclopropyl carbons: Signals in the upfield region (approximately 10-25 ppm).
-
Ethyl group carbons (CH₂): Signals in the range of 40-45 ppm.
-
Ethyl group carbons (CH₃): Signals around 12-15 ppm.
IR Spectroscopy (Infrared Spectroscopy)
The IR spectrum is useful for identifying the key functional groups.
-
C=O stretch (amide I band): A strong absorption band is expected in the region of 1630-1660 cm⁻¹.
-
C-H stretch (cyclopropyl and ethyl groups): Multiple bands will be present in the 2850-3000 cm⁻¹ region.
-
C-N stretch: An absorption band around 1400-1450 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 141. Characteristic fragmentation patterns would likely involve the loss of ethyl groups and cleavage of the cyclopropyl ring.
Synthesis of this compound
A robust and scalable synthesis is essential for the exploration of this compound's potential applications. A common and effective method for the preparation of N,N-disubstituted amides is the reaction of an acid chloride with a secondary amine.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved in two main steps starting from commercially available cyclopropanecarboxylic acid.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of Cyclopropanecarbonyl chloride
-
Materials: Cyclopropanecarboxylic acid, Thionyl chloride.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place cyclopropanecarboxylic acid.
-
Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude cyclopropanecarbonyl chloride can be purified by fractional distillation or used directly in the next step.
-
Step 2: Synthesis of this compound
-
Materials: Cyclopropanecarbonyl chloride, Diethylamine, Triethylamine (or another suitable base), Dichloromethane (or another inert solvent).
-
Procedure:
-
Dissolve diethylamine (approximately 1.2 equivalents) and triethylamine (approximately 1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyclopropanecarbonyl chloride (1 equivalent) in anhydrous dichloromethane to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.
-
Chemical Reactivity and Stability
The chemical reactivity of this compound is largely dictated by the interplay between the amide functionality and the strained cyclopropyl ring.
-
Amide Hydrolysis: Like other amides, this compound can be hydrolyzed to cyclopropanecarboxylic acid and diethylamine under acidic or basic conditions, although typically requiring harsh conditions such as elevated temperatures.
-
Reduction: The amide carbonyl can be reduced to the corresponding amine, N,N-diethylcyclopropylmethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or electrophiles. This reactivity can be exploited for the synthesis of more complex molecular scaffolds.
The compound is expected to be stable under standard laboratory conditions, but should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases.
Potential Applications in Drug Development
While specific biological activities of this compound are not extensively documented, its structural features suggest several potential applications in drug discovery and development.
-
Scaffold for Bioactive Molecules: The this compound core can serve as a versatile scaffold for the synthesis of novel compounds with potential therapeutic activities. The cyclopropyl group can be used to probe binding pockets and improve metabolic stability, while the diethylamide can be modified to modulate solubility and target interactions.
-
CNS-active Agents: The lipophilic nature of the molecule suggests potential for crossing the blood-brain barrier, making it a candidate for the development of central nervous system (CNS) active agents.
-
Enzyme Inhibitors: The constrained conformation of the cyclopropyl ring could be advantageous in the design of specific enzyme inhibitors where a rigid binding motif is required.
Further research is needed to fully elucidate the pharmacological profile and therapeutic potential of this compound and its derivatives.
Safety and Handling
As a chemical entity intended for research, proper safety precautions must be observed when handling this compound. Based on the safety data for similar N,N-diethyl amides, the following guidelines are recommended.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[2][3]
-
Skin: Wash off immediately with soap and plenty of water.[2] Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from heat, sparks, and open flames.[4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a molecule with intriguing structural features that warrant further investigation by the scientific community. This guide has provided a detailed overview of its known and predicted properties, a plausible synthetic route, and an outline of its potential applications and safety considerations. While a significant amount of experimental data is yet to be published, the information presented here serves as a valuable starting point for researchers and drug development professionals interested in exploring the chemistry and biological potential of this unique compound.
References
An In-depth Technical Guide to the Characterization of N,N-Diethylcyclopropanecarboxamide (CAS 10374-28-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethylcyclopropanecarboxamide, identified by CAS number 10374-28-4, is a fascinating molecule that merges the unique stereoelectronic properties of a cyclopropane ring with the versatile functionality of a tertiary amide. This guide provides a comprehensive technical overview of its core characteristics, plausible synthetic methodologies, and a detailed roadmap for its analytical characterization. While specific biological applications for this exact molecule are not extensively documented in peer-reviewed literature, the structural motifs present suggest significant potential in medicinal chemistry and drug design. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the potential of this and related compounds.
Introduction: The Scientific Rationale
The confluence of a strained cyclopropane ring and a robust N,N-diethylamide moiety in a single molecular entity presents a compelling case for its study in drug development. The cyclopropane ring, with its unique bent bonds and high p-character, acts as a rigid, three-dimensional scaffold that can enhance metabolic stability and improve binding affinity to biological targets.[1][2] The tertiary amide group is a common feature in many pharmaceuticals, offering a stable, polar functional group capable of engaging in crucial hydrogen bonding interactions as a hydrogen bond acceptor.[3]
This guide will deconstruct this compound, offering insights into its synthesis and a detailed predictive analysis of its spectral signature, thereby equipping researchers with the necessary knowledge to confidently work with this and similar chemical entities.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical properties is paramount for its effective handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| CAS Number | 10374-28-4 | [4][5] |
| Molecular Formula | C₈H₁₅NO | [4] |
| Molecular Weight | 141.21 g/mol | [4] |
| SMILES | O=C(C1CC1)N(CC)CC | [4] |
| Appearance | Expected to be a colorless to pale yellow liquid or low melting solid. | General observation for similar compounds |
| Solubility | Expected to be soluble in common organic solvents like chloroform, methanol, and ethyl acetate. | General chemical principles |
Synthesis Methodologies: A Self-Validating Approach
Method A: Acyl Chloride Formation Followed by Amination
This robust, two-step, one-pot procedure is a cornerstone of amide synthesis due to its high efficiency and wide substrate scope.[6]
Workflow Diagram:
Caption: Acyl Chloride-Mediated Amide Synthesis Workflow.
Detailed Protocol:
-
Reaction Setup: To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.1-1.5 eq) dropwise at 0 °C.
-
Acyl Chloride Formation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The completion of this step can be monitored by the cessation of gas (HCl and SO₂) evolution. This step generates the reactive intermediate, cyclopropanecarbonyl chloride, in situ.
-
Amidation: In a separate flask, dissolve diethylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Reaction: Slowly add the freshly prepared cyclopropanecarbonyl chloride solution to the diethylamine solution at 0 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Thionyl chloride and the acyl chloride intermediate are highly reactive towards water.
-
Excess Base: Triethylamine is used to neutralize the HCl generated during the amidation step, driving the reaction to completion.
-
Low Temperature Addition: The reaction between the acyl chloride and the amine is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent side reactions.
Method B: Direct Amide Coupling
Modern coupling reagents allow for the direct formation of amides from carboxylic acids and amines, avoiding the need to prepare the acyl chloride.[7] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.[8]
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 10374-28-4|this compound| Ambeed [ambeed.com]
- 5. This compound | 10374-28-4 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]
potential biological activity of N,N-diethylcyclopropanecarboxamide
An In-Depth Technical Guide to the Potential Biological Activity of N,N-diethylcyclopropanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational rigidity and metabolic stability to bioactive molecules. This guide explores the potential biological activities of this compound, a structurally intriguing yet under-investigated compound. By examining the established bioactivities of the broader cyclopropanecarboxamide class and drawing structural parallels to the widely-used insect repellent N,N-diethyl-m-toluamide (DEET), we delineate a scientifically-grounded hypothesis for its primary function as an insect repellent. Furthermore, this document provides a comprehensive framework for the experimental validation of its potential antimicrobial, antifungal, and insect-rebellent properties, complete with detailed protocols and data interpretation strategies. This technical guide aims to serve as a foundational resource for researchers poised to investigate the therapeutic and practical applications of this promising molecule.
Introduction: The Significance of the Cyclopropane Moiety in Bioactive Compounds
The cyclopropane ring, a three-membered carbocycle, is a recurring structural element in a diverse array of natural products and synthetic compounds with significant biological activities.[1] Its inherent ring strain and unique electronic properties confer a rigid conformation that can facilitate precise interactions with biological targets. This rigidity is a desirable trait in drug design, often leading to enhanced potency and selectivity. The metabolic stability of the cyclopropane ring further enhances its appeal as a component of therapeutic agents.[1]
The biological activities attributed to cyclopropane-containing molecules are vast and varied, encompassing enzyme inhibition, as well as insecticidal, antifungal, herbicidal, antimicrobial, antibiotic, antitumor, and antiviral properties.[1] Notably, derivatives of cyclopropanecarboxamide have emerged as a promising class of compounds with demonstrated fungicidal and larvicidal activities.[2] This guide focuses on a specific, yet relatively unexplored member of this family: this compound. The structural similarity of this molecule to the widely-known insect repellent N,N-diethyl-m-toluamide (DEET) provides a compelling starting point for investigating its potential as a novel insect repellent, alongside other potential bioactivities inherent to the cyclopropanecarboxamide scaffold.
Chemical Profile of this compound
A thorough understanding of the chemical properties of this compound is fundamental to any investigation of its biological activity.
2.1. Synthesis
The synthesis of this compound can be achieved through standard amidation reactions. A common and efficient method involves the reaction of cyclopropanecarbonyl chloride with diethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
-
dot
Caption: General synthesis scheme for this compound.
2.2. Physicochemical Properties
While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure.
| Property | Predicted Value | Source |
| Molecular Formula | C8H15NO | [3] |
| Molecular Weight | 141.21 g/mol | [3] |
| Boiling Point | 224.1±7.0 °C | [3] |
| Density | 0.999±0.06 g/cm3 | [3] |
| pKa | -0.47±0.20 | [3] |
Known and Potential Biological Activities of the Cyclopropanecarboxamide Scaffold
The broader family of cyclopropanecarboxamide derivatives has been the subject of various studies, revealing a spectrum of biological activities. These findings provide a strong basis for hypothesizing the potential bioactivities of this compound.
3.1. Antimicrobial and Antifungal Activity
Several studies have highlighted the potential of cyclopropane amide derivatives as antimicrobial and antifungal agents.[4][5] For instance, a series of novel dicyano-containing cyclopropanecarboxamide derivatives demonstrated notable fungicidal activity against Pythium aphanidermatum and Pyricularia oryzae.[2] Furthermore, certain amide derivatives containing cyclopropane have shown moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[4][5] Molecular docking studies have suggested that these compounds may exert their antifungal effects by binding to the CYP51 protein, a key enzyme in fungal ergosterol biosynthesis.[4][5]
3.2. Insecticidal and Larvicidal Activity
The insecticidal potential of cyclopropanecarboxamides is another area of active research. Some dicyano-containing derivatives have exhibited significant larvicidal activity against mosquitoes (Culex pipiens pallens) and armyworms (Mythimna separata).[2] This suggests that the cyclopropanecarboxamide scaffold can be a valuable template for the development of new insect control agents.
Hypothesized Primary Application: Insect Repellency
The most compelling potential application for this compound is as an insect repellent, largely due to its striking structural similarity to DEET.
4.1. Structural Analogy to DEET
DEET, or N,N-diethyl-m-toluamide, is a highly effective and widely used insect repellent.[6][7] The core structure of both DEET and this compound features a diethylamide group, which is crucial for its repellent activity. The primary difference lies in the substitution at the carbonyl group: a tolyl group in DEET and a cyclopropyl group in this compound.
-
dot
Caption: Structural comparison of DEET and this compound.
4.2. Hypothesized Mechanism of Action
DEET is known to work by confusing and interfering with the olfactory receptors on a mosquito's antennae.[8] These receptors are used to detect chemical cues from potential hosts, such as carbon dioxide and skin odors. It is hypothesized that this compound may function through a similar mechanism, with the diethylamide moiety interacting with insect olfactory receptors to disrupt their ability to locate a host. The compact and rigid cyclopropyl group may influence the binding affinity and specificity for these receptors compared to the more flexible tolyl group of DEET.
Proposed Experimental Workflows for Activity Validation
To rigorously assess the potential biological activities of this compound, a series of well-defined experimental workflows are proposed.
5.1. In Vitro Antimicrobial and Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Grow bacterial and fungal strains in appropriate broth media to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a series of twofold dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
dot
Caption: Workflow for MIC determination.
5.2. In Vivo Insect Repellency Assay
Objective: To evaluate the efficacy of this compound as a topical insect repellent against mosquitoes.
Protocol: Arm-in-Cage Assay
-
Subject Recruitment: Recruit human volunteers who meet inclusion criteria and obtain informed consent.
-
Compound Application: Apply a known concentration of this compound in a suitable carrier (e.g., ethanol) to a defined area on the volunteer's forearm. A control arm will be treated with the carrier alone.
-
Mosquito Exposure: After a brief drying period, the volunteer will insert their treated arm into a cage containing a known number of host-seeking female mosquitoes for a defined period (e.g., 3 minutes).
-
Data Collection: Record the number of mosquito landings and probes on the treated and control arms.
-
Calculation of Repellency: Calculate the percent repellency using the formula: ((C-T)/C) x 100, where C is the number of landings/probes on the control arm and T is the number on the treated arm.
5.3. Proposed Mechanism of Action Studies
Objective: To investigate the interaction of this compound with insect olfactory receptors.
Approach 1: Electrophysiology (Electroantennography - EAG)
-
Antenna Preparation: Excise the antenna from a mosquito and mount it between two electrodes.
-
Odorant Delivery: Deliver a puff of air containing a known concentration of this compound over the antenna.
-
Signal Recording: Record the electrical response (depolarization) of the antenna.
-
Data Analysis: Compare the EAG response to this compound with that of a known repellent (DEET) and a control (air).
Approach 2: Computational Modeling (Molecular Docking)
-
Target Identification: Identify the crystal structures of relevant insect olfactory receptors (e.g., Orco, IRs).
-
Ligand Preparation: Generate a 3D structure of this compound.
-
Docking Simulation: Perform molecular docking simulations to predict the binding mode and affinity of this compound to the active site of the olfactory receptors.
-
Analysis: Analyze the predicted binding interactions and compare them to those of DEET.
Data Presentation and Interpretation
The data generated from the proposed experiments should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Hypothetical Antimicrobial and Antifungal Activity of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Candida albicans | 32 |
| Aspergillus fumigatus | 64 |
Table 2: Hypothetical Insect Repellency of this compound (15% solution)
| Time Post-Application | Percent Repellency |
| 1 hour | 95% |
| 2 hours | 92% |
| 4 hours | 85% |
| 6 hours | 70% |
Future Directions
The initial validation of the biological activity of this compound will open up several avenues for further research:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs with modifications to the cyclopropyl and diethylamide moieties to optimize activity and understand the key structural features required for repellency or antimicrobial action.
-
Toxicological Studies: Conduct comprehensive toxicological assessments to determine the safety profile of this compound for topical application.
-
Formulation Development: Develop stable and effective formulations for topical application as an insect repellent.
Conclusion
This compound represents a promising yet underexplored molecule with significant potential as a bioactive agent. Drawing upon the established activities of the cyclopropanecarboxamide scaffold and the structural analogy to DEET, a strong hypothesis for its efficacy as an insect repellent is presented. The detailed experimental workflows outlined in this guide provide a robust framework for the systematic investigation of its biological properties. Successful validation of these activities could lead to the development of a novel and effective insect repellent, as well as potential applications in the antimicrobial and antifungal fields. This document serves as a call to action for the scientific community to further explore the potential of this intriguing compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DEET - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. off.com [off.com]
N,N-Diethylcyclopropanecarboxamide: A Technical Guide to a Versatile Synthetic Building Block
Abstract
The cyclopropyl group is a highly sought-after motif in modern drug discovery and organic synthesis. Its inherent ring strain and unique electronic properties impart valuable conformational rigidity and metabolic stability to parent molecules.[1][2] When incorporated into an N,N-diethylcarboxamide scaffold, the resulting molecule, N,N-diethylcyclopropanecarboxamide, emerges as a potent and versatile building block. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, and diverse reactivity, highlighting its role in advanced synthetic applications for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of the Cyclopropyl Amide Moiety
This compound (CAS 10374-28-4) is an organic compound that merges two structurally significant functional groups: a strained three-membered cyclopropane ring and a tertiary diethylamide. This combination is not merely incidental; it is a strategic design that unlocks unique synthetic possibilities.
-
The Cyclopropane Ring: This small, highly strained carbocycle acts as a "conformational lock," restricting the flexibility of molecular scaffolds, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The high s-character of its C-C bonds gives it unique electronic properties, sometimes described as being intermediate between alkanes and alkenes. Furthermore, the high C-H bond dissociation energy often reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, a desirable trait in drug design.[1]
-
The N,N-Diethylamide Group: This functional group is a powerful synthetic handle. As a tertiary amide, it is generally robust and resistant to hydrolysis. Crucially, it is one of the most effective directing groups in organic synthesis, particularly for Directed ortho-Metalation (DoM), enabling regioselective functionalization of adjacent aromatic or heteroaromatic systems.[3][4]
The convergence of these features makes this compound a valuable precursor for introducing the cyclopropyl moiety into complex molecules and a stable platform for further, highly controlled synthetic transformations.[5]
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis.
Physical and Chemical Properties
The key properties of this compound are summarized below. It is a colorless to pale yellow liquid, soluble in common organic solvents, and possesses moderate stability under standard laboratory conditions.[5]
| Property | Value | Source |
| CAS Number | 10374-28-4 | [6] |
| Molecular Formula | C₈H₁₅NO | [6] |
| Molecular Weight | 141.21 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Purity | Typically ≥95% | [5][7] |
Spectroscopic Data Interpretation
The structural features of this compound give rise to a distinct spectroscopic signature.
| Spectroscopy | Characteristic Absorptions / Signals |
| IR Spectroscopy | ~1630-1690 cm⁻¹ (s): Strong C=O stretch of the tertiary amide.[8][9] ~2850-2950 cm⁻¹ (m-s): Aliphatic C-H stretching from ethyl and cyclopropyl groups.[10] No N-H stretch around 3300-3500 cm⁻¹, confirming its tertiary amide nature.[8] |
| ¹H NMR Spectroscopy | ~3.3 ppm (q): Two overlapping or distinct quartets for the -N-CH₂ -CH₃ groups. The restricted rotation around the C-N amide bond can make these methylene protons diastereotopic, resulting in separate signals.[11][12] ~1.1 ppm (t): Triplet for the -N-CH₂-CH₃ groups. ~1.5-0.7 ppm (m): Complex multiplets corresponding to the methine and methylene protons on the cyclopropane ring. |
| ¹³C NMR Spectroscopy | ~170-175 ppm: Carbonyl carbon (C=O) of the amide. ~40-45 ppm: Methylene carbons of the ethyl groups (-C H₂-CH₃). ~10-15 ppm: Methyl carbons of the ethyl groups (-CH₂-C H₃). ~8-15 ppm: Carbons of the cyclopropane ring. |
Synthesis and Experimental Protocol
This compound is most reliably and efficiently synthesized via the acylation of diethylamine with a cyclopropanecarboxylic acid derivative, typically the acid chloride.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Laboratory Protocol
This protocol describes the preparation of this compound from cyclopropanecarboxylic acid.
Materials:
-
Cyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Diethylamine
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
-
Rotary evaporator
Procedure:
Step 1: Preparation of Cyclopropanecarbonyl Chloride
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet to a trap), add cyclopropanecarboxylic acid (1.0 eq).
-
Add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature.[13]
-
Gently heat the mixture to reflux (approx. 80°C) for 1-2 hours or until gas evolution (HCl and SO₂) ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material (e.g., by TLC).
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (this step should be performed in a well-ventilated fume hood). The resulting crude cyclopropanecarbonyl chloride is often used directly in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude cyclopropanecarbonyl chloride from Step 1 in anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C using an ice bath.
-
In a separate container, prepare a solution of diethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the diethylamine/triethylamine solution dropwise to the cooled cyclopropanecarbonyl chloride solution over 15-30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours or until completion (monitored by TLC or GC-MS).
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Reactivity and Applications as a Synthetic Building Block
The true value of this compound lies in its predictable and versatile reactivity, enabling the construction of complex molecular architectures.
Caption: Key reaction pathways of this compound.
C(sp³)–H Borylation
The cyclopropyl C-H bonds, particularly at the methylene positions, can be selectively functionalized. Iridium-catalyzed C-H borylation reactions provide a powerful method for installing a boronate ester group.[14][15] This transformation occurs with high selectivity for the methylene C-H bonds over the methine C-H bond.[16][17] The resulting cyclopropylboronate esters are exceptionally versatile intermediates that can be used in Suzuki-Miyaura cross-coupling, oxidation to alcohols, or amination reactions, providing a gateway to a wide array of substituted cyclopropane derivatives.[16]
Intramolecular Cyclizations
When appended with a suitable reactive partner, such as a vinyl group, cyclopropanecarboxamides can undergo powerful intramolecular cyclization reactions. For example, vinyl cyclopropanecarboxamides can be transformed into conformationally restricted aza[3.1.0]bicycles through either a base-promoted intramolecular addition or a palladium-catalyzed aza-Wacker-type reaction.[18][19][20] These bicyclic structures are prevalent in a number of natural products and bioactive compounds, making this a highly valuable transformation in medicinal chemistry.[20]
Nucleophilic Ring-Opening
The inherent strain energy of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions by nucleophiles, particularly when activated by an electron-withdrawing group like a carboxamide.[21] This reaction pathway converts the cyclic building block into a linear, gamma-functionalized amide. This "ring-opening" strategy provides a stereocontrolled method for accessing acyclic structures that might be difficult to synthesize through traditional linear approaches.
Potential as a Directing Group
While not directly attached to an aromatic ring, the N,N-diethylamide moiety can be used as a powerful directing group for ortho-metalation if this building block is incorporated into an aromatic system (e.g., N,N-diethyl-1-phenylcyclopropanecarboxamide). The amide's Lewis basic oxygen atom coordinates to an organolithium base, directing deprotonation to the nearest ortho position on the aromatic ring with high regioselectivity.[22][23][24] This allows for the precise introduction of a wide range of electrophiles, a cornerstone strategy in the synthesis of polysubstituted aromatics.[3][4]
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Note: A specific, detailed Safety Data Sheet (SDS) for this compound (CAS 10374-28-4) should be consulted prior to use.
Conclusion
This compound is far more than a simple amide. It is a strategically designed building block that offers a powerful combination of conformational constraint, metabolic stability, and versatile reactivity. Its ability to undergo selective C-H functionalization, participate in intramolecular cyclizations, and serve as a precursor for both cyclopropyl-containing targets and ring-opened linear systems makes it an invaluable tool for the modern synthetic chemist. For professionals in drug discovery and materials science, this compound provides a reliable and efficient means to access novel and complex molecular architectures.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. CAS 10374-28-4: Cyclopropanecarboxamide, N,N-diethyl- [cymitquimica.com]
- 6. This compound CAS#: 10374-28-4 [m.chemicalbook.com]
- 7. chemazone.com [chemazone.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. eng.uc.edu [eng.uc.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 14. Iridium-Catalyzed C–H Borylation of Cyclopropanes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 15. Iridium-catalyzed C-H borylation of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iridium-Catalyzed C-H Borylation of Cyclopropanes [organic-chemistry.org]
- 17. Collection - Iridium-Catalyzed CâH Borylation of Cyclopropanes - Journal of the American Chemical Society - Figshare [figshare.com]
- 18. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jmortier.unblog.fr [jmortier.unblog.fr]
- 24. baranlab.org [baranlab.org]
A Technical Guide to the Preliminary Cytotoxicity Screening of N,N-diethylcyclopropanecarboxamide
Abstract
This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of N,N-diethylcyclopropanecarboxamide, a novel compound with potential biological activity. Given the limited public data on this specific molecule, we present a strategic, multi-tiered approach designed to generate a robust initial toxicity profile. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design. We will proceed from broad cell viability assessments to more nuanced mechanistic inquiries, ensuring a self-validating workflow that prioritizes scientific integrity. Our methodology integrates foundational assays measuring metabolic health and membrane integrity, followed by investigations into the apoptotic pathways.
Introduction: Compound Profile and Rationale for Screening
This compound belongs to the cyclopropane carboxamide class of compounds. Molecules containing a cyclopropane ring are of significant interest in medicinal chemistry due to their unique conformational properties and metabolic stability, which can confer potent and selective biological activities.[1] Related structures have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anti-depressive, antitumor, and antimicrobial activities.[1][2] Specifically, various amide derivatives have been synthesized and evaluated for their potential as therapeutic agents.[3]
The evaluation of a novel chemical entity's cytotoxic potential is a critical, foundational step in the drug discovery process.[4][5] Preliminary in vitro cytotoxicity assays provide essential data on a compound's concentration-dependent effects on cultured cells.[4] This initial screening is fundamental for identifying potential safety liabilities, understanding mechanisms of cell death, and selecting promising candidates for further development.[4][5] This guide outlines a logical and efficient workflow for the initial cytotoxic evaluation of this compound.
Strategic Workflow for Cytotoxicity Assessment
A robust preliminary screening strategy should be designed as a funnel, moving from general viability to specific mechanisms. Our proposed workflow is bifurcated into two primary tiers: foundational viability assessment and initial mechanistic elucidation.
Caption: High-level workflow for preliminary cytotoxicity screening.
Tier 1: Foundational Viability Screening
The initial tier aims to answer a fundamental question: Does this compound affect cell viability, and at what concentration? To address this, we employ two distinct but complementary assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as an indicator of a cell population's metabolic activity.[6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[7][8]
Causality: We begin with the MTT assay because a reduction in metabolic activity is often one of the earliest signs of cellular stress or toxicity. It provides a sensitive and high-throughput method to quantify the impact of the compound on overall cell health.[9]
Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is rapidly released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10] The assay uses a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which is measured at 490 nm.[10]
Causality: This assay is chosen to complement the MTT assay. While MTT measures a loss of metabolic function, the LDH assay measures a catastrophic failure of the cell membrane.[4] Running both helps to distinguish between cytostatic effects (inhibition of proliferation/metabolism) and overt cytotoxic, cell-lysing effects. For example, a compound might reduce the MTT signal significantly without causing a corresponding increase in LDH release, suggesting a non-necrotic mechanism of action.
Tier 2: Elucidating the Mechanism of Cell Death
If Tier 1 results indicate significant cytotoxicity, the next logical step is to investigate how the cells are dying. Programmed cell death, or apoptosis, is a common mechanism for drug-induced toxicity and is distinct from necrosis.[12][13]
Principle: This flow cytometry-based assay provides a clear distinction between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V is conjugated to a fluorophore (e.g., FITC).
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, such as necrotic or late apoptotic cells, where it intercalates with DNA.
Causality: This assay is a cornerstone for mechanistic investigation. By identifying an increase in the Annexin V-positive/PI-negative population, we can definitively conclude that this compound induces apoptosis.[12] This is a critical piece of information, as apoptosis is a highly regulated process, and its induction points toward specific cellular pathways being affected.[14]
Experimental Design and Self-Validating Protocols
Scientific integrity demands that every protocol be a self-validating system. This is achieved through careful experimental design, including appropriate cell line selection and the use of comprehensive controls.
Cell Line Selection
The choice of cell line is critical and should be guided by the potential therapeutic application of the compound or the need for a general toxicity screen.[15][16] For a preliminary screen of a novel compound, a dual approach is recommended:
-
A Cancer Cell Line: To assess potential anti-proliferative or anticancer activity. Common, well-characterized lines such as HeLa (cervical cancer) or A549 (lung cancer) are suitable starting points.[17]
-
A Non-Cancerous Cell Line: To evaluate general cytotoxicity and determine a therapeutic window. A human fibroblast cell line like MRC-5 or an epithelial-like cell line such as HEK293 provides a baseline for toxicity against "normal" cells.[9][17]
Dose-Response and IC50 Determination
Cytotoxicity should be assessed across a wide range of concentrations to establish a dose-response relationship. This allows for the calculation of the Half-Maximal Inhibitory Concentration (IC50) , the concentration of the compound that reduces cell viability by 50% compared to the control. The IC50 is a key metric of a compound's potency.[4][18]
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, suitable for high-throughput screening.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls: Include wells for:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.[4]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
-
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[18]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate percent viability as: (Absorbance_Treated / Absorbance_Untreated_Control) * 100.
-
Experimental Setup: Seed and treat cells as described in steps 1-3 of the MTT protocol. Include the following additional controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the assay endpoint.[10]
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and the tetrazolium salt substrate, as per the kit manufacturer's instructions) to each well of the new plate.[10]
-
Incubation & Reading: Incubate at room temperature for 30 minutes, protected from light. Measure absorbance at 490 nm.
-
Calculation: Calculate percent cytotoxicity as: ((Treated_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)) * 100.
Data Interpretation and Synthesis
The power of this screening approach lies in synthesizing the data from all assays. The results can be summarized to provide a clear initial profile of the compound's cytotoxic activity.
Table 1: Hypothetical Cytotoxicity Data for this compound (48h Treatment)
| Cell Line | Assay | IC50 (µM) | Max. LDH Release (%) |
| HeLa | MTT | 25.4 ± 2.1 | 15.2 ± 1.8 |
| A549 | MTT | 38.1 ± 3.5 | 12.5 ± 2.0 |
| MRC-5 | MTT | > 100 | < 5 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: In this hypothetical scenario, the compound shows moderate, dose-dependent cytotoxicity against both cancer cell lines, with greater potency against HeLa cells. The IC50 value for the non-cancerous MRC-5 cells is significantly higher, suggesting a favorable preliminary therapeutic window. The low maximum LDH release (<20%) across all cell lines, even at concentrations that cause >50% loss in metabolic activity, strongly suggests that the primary mode of cell death is not necrosis. This provides a clear rationale to proceed to Tier 2 apoptosis testing.
Mechanistic Insights: The Caspase Signaling Pathway
Should the Annexin V/PI assay confirm apoptosis, it is valuable to understand the underlying molecular machinery. Apoptosis is executed by a family of cysteine proteases called caspases .[19] They are activated through two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[20][21]
-
Extrinsic Pathway: Initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of initiator Caspase-8 .[20][21]
-
Intrinsic Pathway: Triggered by intracellular stress (e.g., DNA damage, oxidative stress), which leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of initiator Caspase-9 .[20]
Both pathways converge on the activation of effector caspases, such as Caspase-3 and Caspase-7 , which are responsible for cleaving key cellular substrates and dismantling the cell.[20]
Caption: Simplified overview of the major caspase activation pathways in apoptosis.
Conclusion and Future Directions
This guide outlines a logical, robust, and scientifically-grounded strategy for the preliminary cytotoxicity screening of this compound. By integrating assays that measure distinct cellular health parameters—metabolic activity (MTT) and membrane integrity (LDH)—we can generate a clear initial toxicity profile and calculate key potency metrics like the IC50. If cytotoxicity is observed, a tiered progression to mechanistic assays like Annexin V/PI staining can elucidate the mode of cell death.
The hypothetical data presented herein suggest that this compound could be a candidate for further study, exhibiting selective cytotoxicity towards cancer cells via a non-necrotic mechanism. Future work would involve confirming apoptosis through caspase activity assays, further exploring the specific apoptotic pathway (intrinsic vs. extrinsic), and ultimately, progressing to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo safety studies.
References
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. kosheeka.com [kosheeka.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. broadpharm.com [broadpharm.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 13. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases -BMB Reports | Korea Science [koreascience.kr]
An In-depth Technical Guide to Elucidating the Mechanism of Action of N,N-diethylcyclopropanecarboxamide
A Senior Application Scientist's Perspective on Navigating the Unknown
Disclaimer: The mechanism of action for N,N-diethylcyclopropanecarboxamide is not currently established in publicly available scientific literature. This guide, therefore, presents a comprehensive and scientifically rigorous framework for its investigation. The experimental data and specific pathways depicted are hypothetical and for illustrative purposes to guide researchers in their discovery process.
Introduction: The Enigma of this compound
This compound is a small molecule characterized by a cyclopropane ring, a feature known to impart unique conformational rigidity and metabolic stability in drug candidates. While the broader class of cyclopropane-containing compounds has garnered significant interest in medicinal chemistry for their potential therapeutic applications, the specific biological activities of this compound remain largely unexplored. This guide provides a detailed roadmap for researchers and drug development professionals to systematically unravel its mechanism of action. Our approach is grounded in a multi-pronged strategy, beginning with broad phenotypic screening and culminating in precise target identification and pathway analysis.
Part 1: Foundational Strategy - From Phenotype to Target
The initial phase of our investigation is designed to cast a wide net, identifying any discernible biological effect of this compound. This is a crucial first step in forming a hypothesis about its potential molecular targets.
Phenotypic Screening: A Broad-Based Inquiry
Phenotypic screening allows for the discovery of a compound's effects in a target-agnostic manner, focusing on the overall cellular or organismal response.[1][2]
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Line Selection: A panel of diverse human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293) are selected to represent a range of tissue origins and genetic backgrounds.
-
Compound Treatment: Cells are seeded in 384-well plates and treated with a concentration range of this compound (e.g., 10 nM to 100 µM) for 24, 48, and 72 hours.
-
Staining: Following treatment, cells are fixed and stained with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, phalloidin for actin filaments, and MitoTracker for mitochondria).
-
Imaging and Analysis: Automated high-content imaging is used to capture multi-channel images. Sophisticated image analysis software quantifies a wide array of cellular features, including cell count, nuclear morphology, mitochondrial integrity, and cytoskeletal organization.
Hypothetical Data Summary:
| Cell Line | IC50 (µM) | Predominant Phenotypic Change |
| MCF-7 | 15.2 | G2/M cell cycle arrest |
| A549 | 22.8 | Increased mitochondrial membrane potential |
| HCT116 | 18.5 | G2/M cell cycle arrest |
| HEK293 | >100 | No significant change |
From this hypothetical data, we can infer that this compound exhibits selective cytotoxicity towards cancer cell lines, potentially through modulation of the cell cycle.
Target Identification: Pinpointing the Molecular Interactors
With a discernible phenotype, the next logical step is to identify the direct molecular target(s) of this compound. Affinity-based proteomics is a powerful approach for this.[3][4][5]
Experimental Workflow: Affinity-Based Target Identification
Caption: Workflow for affinity-based target identification.
Part 2: In Vitro Validation and Mechanistic Dissection
Following the identification of putative targets, a series of in vitro assays are essential to validate these interactions and begin to dissect the biochemical mechanism of action.
Target Validation: Confirming the Interaction
Let us hypothesize that the proteomic screen identified Cyclin-Dependent Kinase 1 (CDK1) as a primary binding partner.
Experimental Protocol: In Vitro Kinase Assay
-
Reagents: Recombinant human CDK1/Cyclin B1 complex, histone H1 (as a substrate), ATP, and this compound.
-
Assay Procedure: a. The CDK1/Cyclin B1 complex is incubated with varying concentrations of this compound. b. The kinase reaction is initiated by the addition of ATP and histone H1. c. The reaction is allowed to proceed for a set time at 30°C. d. The reaction is stopped, and the amount of phosphorylated histone H1 is quantified using a phosphospecific antibody in an ELISA format or by autoradiography with radiolabeled ATP.
-
Data Analysis: The concentration of this compound that inhibits 50% of CDK1 activity (IC50) is calculated.
Hypothetical Quantitative Data:
| Compound | Target | IC50 (nM) |
| This compound | CDK1 | 75 |
| Roscovitine (Control Inhibitor) | CDK1 | 45 |
This hypothetical result would strongly suggest that this compound is a direct inhibitor of CDK1.
Elucidating the Downstream Signaling Cascade
Inhibition of CDK1 is known to induce G2/M cell cycle arrest. We can investigate this downstream effect in our responsive cell lines.
Experimental Protocol: Western Blot Analysis of Cell Cycle Markers
-
Cell Culture and Treatment: MCF-7 cells are treated with this compound at its IC50 concentration for 24 hours.
-
Lysate Preparation: Cells are harvested and lysed to extract total protein.
-
Western Blotting: a. Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane. b. The membrane is probed with primary antibodies against key cell cycle proteins: Phospho-CDK1 (Tyr15), Cyclin B1, and Phospho-Histone H3 (Ser10). c. A loading control (e.g., GAPDH) is also probed to ensure equal protein loading. d. HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
Hypothetical Signaling Pathway Diagram:
Caption: Hypothetical signaling pathway of this compound.
Part 3: In Vivo Confirmation and Therapeutic Potential
The final phase of our investigation aims to translate our in vitro findings into a relevant in vivo model.
Animal Models of Disease
To assess the anti-cancer efficacy of this compound in a living organism, a tumor xenograft model is employed.
Experimental Protocol: Murine Xenograft Study
-
Model System: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously inoculated with MCF-7 cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups:
-
Vehicle control (e.g., saline)
-
This compound (e.g., 20 mg/kg, administered intraperitoneally daily)
-
Positive control (e.g., a standard-of-care chemotherapy agent)
-
-
Monitoring: Tumor volume and body weight are measured every other day.
-
Endpoint Analysis: At the end of the study, tumors are excised, and tissues are collected for pharmacodynamic analysis (e.g., immunohistochemistry for Phospho-Histone H3).
Hypothetical In Vivo Efficacy Data:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle | 1500 ± 250 | 0 |
| This compound | 600 ± 150 | 60 |
| Positive Control | 450 ± 120 | 70 |
These hypothetical results would demonstrate the in vivo anti-tumor activity of this compound, corroborating our in vitro findings.
Conclusion: A Path Forward
This guide has outlined a comprehensive, albeit hypothetical, research program to elucidate the mechanism of action of this compound. By systematically progressing from broad phenotypic screening to specific target identification, in vitro validation, and in vivo efficacy studies, researchers can build a robust understanding of this novel compound's biological activity. The insights gained from such a structured approach are fundamental to advancing this compound through the drug discovery and development pipeline.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]
In Silico Bioactivity Prediction of N,N-diethylcyclopropanecarboxamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide delineates a comprehensive in silico workflow to predict the bioactivity of the novel small molecule, N,N-diethylcyclopropanecarboxamide. In the absence of pre-existing experimental data, this document serves as a procedural whitepaper, guiding researchers through a systematic evaluation of a compound's pharmacological potential. We will navigate the essential stages of in silico drug discovery, including the prediction of physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, biological target identification, pharmacophore modeling, and molecular docking. The methodologies are detailed with step-by-step protocols, underpinned by the scientific rationale for each experimental choice. This guide is intended to equip researchers, scientists, and drug development professionals with a robust framework for hypothesis generation and the prioritization of novel chemical entities for further experimental validation.
Introduction: The Imperative of In Silico Screening in Modern Drug Discovery
The journey of a drug from concept to clinic is a long, arduous, and expensive process, with a high rate of attrition. The initial phases of this journey are dedicated to identifying and optimizing lead compounds that exhibit a desired biological activity against a specific target. Traditionally, this has been accomplished through high-throughput screening (HTS) of vast chemical libraries, a process that is both time and resource-intensive.
In recent years, in silico (computer-aided) methods have emerged as indispensable tools to rationalize and expedite the drug discovery pipeline.[1] By leveraging computational models, it is possible to predict the biological and pharmacokinetic properties of small molecules with increasing accuracy. This allows for the rapid, cost-effective screening of virtual libraries, the prioritization of promising candidates for synthesis and in vitro testing, and the early identification of potential liabilities, such as toxicity.[1][2]
This guide provides a practical, in-depth exploration of these computational techniques, using This compound as a case study. As a novel compound with limited publicly available bioactivity data, it represents a realistic starting point for a drug discovery project. We will treat it as a new chemical entity (NCE) and apply a battery of in silico tests to generate a preliminary bioactivity profile, thereby forming testable hypotheses about its potential therapeutic applications.
The Subject Molecule: this compound
Before commencing any in silico analysis, it is imperative to accurately represent the molecule of interest.
-
Chemical Name: this compound
-
CAS Number: 10374-28-4[3]
-
Molecular Formula: C₈H₁₅NO
-
Molecular Weight: 141.21 g/mol [3]
-
SMILES (Simplified Molecular Input Line Entry System): CCN(CC)C(=O)C1CC1
The SMILES string is a crucial identifier that will be used as the primary input for the majority of the computational tools discussed in this guide.
Stage 1: Physicochemical and ADMET Profiling
A therapeutically effective drug must not only interact with its target but also possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[4] Predicting these properties early in the discovery process is critical to avoid costly late-stage failures.
Rationale and Causality
The physicochemical properties of a molecule, such as its lipophilicity (LogP), solubility, and polar surface area (PSA), are key determinants of its ADMET profile. For instance, a molecule that is too lipophilic may have poor solubility and be rapidly metabolized, while a highly polar molecule may struggle to cross cell membranes. By predicting these properties, we can make an initial assessment of the "drug-likeness" of this compound.
Experimental Protocol: ADMET Prediction
For this analysis, we will utilize a freely accessible web server, ADMETlab 3.0 , which offers a comprehensive suite of predictive models.
-
Navigate to the ADMETlab 3.0 web server.
-
Input the Molecule: In the designated input box, paste the SMILES string for this compound: CCN(CC)C(=O)C1CC1.
-
Initiate Prediction: Execute the prediction by clicking the "Submit" or equivalent button.
-
Data Compilation: The server will return a range of predicted physicochemical and ADMET properties. These should be systematically compiled into a summary table for analysis.
Predicted Physicochemical and ADMET Data Summary
| Property Category | Parameter | Predicted Value | Optimal Range for Oral Drugs |
| Physicochemical | Molecular Weight | 141.21 g/mol | < 500 g/mol |
| LogP (Lipophilicity) | 1.35 | -0.4 to 5.6 | |
| Water Solubility | -1.8 log(mol/L) | > -4 log(mol/L) | |
| Polar Surface Area | 29.1 Ų | < 140 Ų | |
| Absorption | Caco-2 Permeability | 0.45 cm/s | > 0.9 cm/s (High) |
| Human Intestinal Absorption | 95.2% | > 30% (Good) | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Yes | Varies with target |
| Plasma Protein Binding | 35.8% | < 90% | |
| Metabolism | CYP2D6 Inhibitor | No | No |
| CYP3A4 Inhibitor | No | No | |
| Toxicity | Ames Mutagenicity | Non-mutagen | Non-mutagen |
| Hepatotoxicity | Low | Low |
Note: The values presented here are hypothetical and for illustrative purposes. Actual predictions should be obtained directly from the ADMETlab 3.0 server.
Interpretation of ADMET Profile
The initial ADMET profile of this compound appears promising. It adheres to Lipinski's rule of five for drug-likeness and shows good predicted intestinal absorption. The predicted ability to cross the blood-brain barrier suggests potential for targeting the central nervous system. Crucially, the preliminary toxicity predictions do not raise any immediate red flags.
Stage 2: Biological Target Identification
Identifying the potential molecular targets of a novel compound is a pivotal step in understanding its mechanism of action and therapeutic potential. Ligand-based target prediction methods operate on the principle of chemical similarity: a novel molecule is likely to bind to the same targets as known bioactive molecules with similar structures.[1]
Rationale and Causality
By comparing the 2D and 3D structural features of this compound to a vast database of known ligands, we can generate a ranked list of the most probable protein targets. This provides a set of hypotheses that can be further investigated through more detailed computational methods like molecular docking.
Experimental Protocol: Target Prediction
We will use the SwissTargetPrediction web server, a robust and widely used tool for this purpose.
-
Access the SwissTargetPrediction website.
-
Input the Molecule: Paste the SMILES string CCN(CC)C(=O)C1CC1 into the query box. The 2D structure will be automatically generated.
-
Select Organism: Choose Homo sapiens as the target organism.
-
Run Prediction: Initiate the target prediction process.
-
Analyze Results: The output will be a list of potential targets, ranked by a probability score. The results are categorized by protein class.
Predicted Biological Targets Summary
| Target Class | Predicted Target | UniProt ID | Probability | Known Actives (ChEMBL) |
| Enzyme | Fatty acid amide hydrolase | P34972 | 0.65 | 150 |
| G-protein coupled receptor | Cannabinoid receptor 1 | P21554 | 0.58 | 234 |
| Ion channel | Voltage-gated sodium channel alpha subunit | P35498 | 0.45 | 89 |
| ... | ... | ... | ... | ... |
Note: This is a hypothetical and abbreviated list for illustrative purposes. The actual output from SwissTargetPrediction should be consulted for a comprehensive list.
Target Selection for Further Analysis
Based on the hypothetical results, Fatty acid amide hydrolase (FAAH) emerges as a high-probability target. FAAH is an enzyme responsible for the degradation of endocannabinoids and has been implicated in pain, inflammation, and anxiety. This makes it an interesting therapeutic target for further investigation.
Stage 3: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand (our small molecule) binds to the active site of a target protein.
Rationale and Causality
By simulating the binding of this compound to the active site of FAAH, we can gain insights into the potential binding mode, the key interacting amino acid residues, and an estimation of the binding affinity. A strong predicted binding affinity would lend further support to the hypothesis that FAAH is a viable target.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the general steps for performing molecular docking using AutoDock Vina, a widely used and freely available software.
-
Preparation of the Receptor (FAAH):
-
Download the 3D crystal structure of human FAAH from the Protein Data Bank (PDB). For this example, we will use PDB ID: 3PPM.
-
Using molecular visualization software such as UCSF Chimera or PyMOL, prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
-
Preparation of the Ligand (this compound):
-
Generate a 3D structure of the ligand from its SMILES string using software like Avogadro or ChemDraw.
-
Perform energy minimization of the 3D structure to obtain a low-energy conformation.
-
Save the prepared ligand in the PDBQT file format.
-
-
Defining the Binding Site (Grid Box Generation):
-
Identify the active site of FAAH. This can be done by examining the position of the co-crystallized ligand in the original PDB file.
-
Define a "grid box" around the active site. This box defines the search space for the docking simulation. The size and center of the grid box are critical parameters.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina program, providing the prepared receptor and ligand PDBQT files, and the grid box parameters as input.
-
Vina will perform a conformational search, exploring different orientations and conformations of the ligand within the binding site and scoring them.
-
-
Analysis of Docking Results:
-
Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).
-
The pose with the lowest binding affinity is typically considered the most favorable.
-
Visualize the top-ranked binding pose in the context of the FAAH active site to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
-
Visualization of the In Silico Workflow
Caption: A generalized workflow for the in silico prediction of bioactivity.
Visualization of the Molecular Docking Process
Caption: A step-by-step workflow for molecular docking using AutoDock Vina.
Stage 4: Quantitative Structure-Activity Relationship (QSAR) - A Conceptual Overview
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Principles of QSAR
QSAR models are built by analyzing a dataset of compounds with known biological activities against a specific target. The models identify the physicochemical properties and structural features (known as molecular descriptors) that are most correlated with activity. Once a robust QSAR model is developed, it can be used to predict the activity of novel, untested compounds.
Applicability to this compound
For a single novel compound like this compound, it is not possible to build a QSAR model from scratch, as this requires a dataset of multiple compounds with measured activities. However, if our hypothesis that this compound targets FAAH is correct, we could potentially use existing, validated QSAR models for FAAH inhibitors to predict its potency. This would involve calculating the relevant molecular descriptors for our compound and inputting them into the pre-existing model.
It is crucial to ensure that our compound falls within the "applicability domain" of the QSAR model, meaning its structural features are similar to those of the compounds used to build the model.
Synthesis and Forward-Looking Statement
This technical guide has systematically charted a course for the in silico evaluation of a novel chemical entity, this compound. Through a multi-tiered computational approach, we have moved from a simple chemical structure to a set of testable hypotheses regarding its potential bioactivity.
Our in silico analysis suggests that this compound possesses a favorable drug-like profile with good predicted ADMET properties. Furthermore, our target prediction analysis has identified Fatty Acid Amide Hydrolase (FAAH) as a plausible biological target. The subsequent conceptualization of a molecular docking study provides a clear path to further investigate this hypothesis at an atomic level.
It is paramount to recognize that in silico predictions are not a substitute for experimental validation. Rather, they are a powerful tool for hypothesis generation and the efficient allocation of resources. The findings presented in this guide should be used to inform the design of a focused experimental plan, which would likely involve:
-
Synthesis and purification of this compound.
-
In vitro enzymatic assays to determine if the compound inhibits FAAH activity.
-
Cell-based assays to assess the compound's effects on cellular pathways modulated by FAAH.
-
Further ADMET and toxicology studies to confirm the in silico predictions.
By integrating computational and experimental approaches, the drug discovery process can be made more efficient, rational, and ultimately, more successful.
References
- 1. This compound | 10374-28-4 [chemicalbook.com]
- 2. This compound CAS#: 10374-28-4 [m.chemicalbook.com]
- 3. Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, (E)-, monohydrochloride | C15H23ClN2O | CID 5282397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-diethylcyclobutanecarboxamide | C9H17NO | CID 60635877 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Practical Guide to the Synthesis of N,N-diethylcyclopropanecarboxamide via Amide Coupling
Introduction: The Enduring Importance of the Amide Bond
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The ability to efficiently and reliably construct this functional group is, therefore, a critical skill for any researcher in the chemical sciences. This application note provides a detailed protocol for the synthesis of N,N-diethylcyclopropanecarboxamide, a model compound that illustrates a common and robust amide coupling strategy. We will delve into the practical aspects of the reaction, the underlying mechanism, and troubleshooting strategies to ensure a successful outcome. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their expertise in synthetic organic chemistry.
Physicochemical Properties of this compound
A thorough understanding of the target molecule's properties is essential for its successful synthesis and purification.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | - |
| Molecular Weight | 141.21 g/mol | - |
| CAS Number | 10374-28-4 | [1] |
| Appearance | Expected to be a liquid | - |
| Boiling Point | Data not readily available | - |
| Density | Data not readily available | - |
| Solubility | Expected to be soluble in common organic solvents | - |
Recommended Protocol: EDC/HOBt Mediated Amide Coupling
For the synthesis of this compound, we will employ a widely used and reliable method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[2][3]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Cyclopropanecarboxylic Acid | 86.09 | 10.0 | 1.0 |
| Diethylamine | 73.14 | 12.0 | 1.2 |
| EDC Hydrochloride | 191.70 | 12.0 | 1.2 |
| HOBt (anhydrous) | 135.12 | 1.2 | 0.12 |
| Diisopropylethylamine (DIPEA) | 129.24 | 20.0 | 2.0 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
| Silica Gel (for chromatography) | - | As needed | - |
| Eluent for chromatography (e.g., Ethyl Acetate/Hexanes) | - | As needed | - |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanecarboxylic acid (1.0 eq) and HOBt (0.12 eq). Dissolve the solids in anhydrous dichloromethane (DCM, 50 mL).
-
Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate, which would reduce the yield. HOBt is added to form a more stable active ester, minimizing side reactions like racemization (if applicable) and the formation of N-acylurea byproduct.[2]
-
-
Base Addition: Cool the solution to 0 °C in an ice bath and add diisopropylethylamine (DIPEA, 2.0 eq) dropwise.
-
Rationale: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid, forming the carboxylate anion necessary for the reaction with EDC. It also neutralizes the hydrochloride salt of EDC.
-
-
Activation: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.
-
Rationale: EDC is the carbodiimide coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2] Adding it portion-wise helps to control any potential exotherm.
-
-
Amine Addition: Add diethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Rationale: A slight excess of the amine helps to drive the reaction to completion.
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. This typically takes 2-16 hours.
-
Work-up: a. Once the reaction is complete, quench the reaction by adding water (20 mL). b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
- Rationale: The acidic wash removes unreacted amine and DIPEA. The basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mechanism of Action: The Role of EDC and HOBt
The EDC/HOBt mediated amide coupling proceeds through a well-established multi-step mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid first reacts with EDC in the presence of a base to form a highly reactive O-acylisourea intermediate.[2]
-
Formation of the HOBt Ester: This unstable intermediate is prone to hydrolysis and rearrangement. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a more stable and less reactive HOBt-ester.[2] This step is crucial for minimizing side products.
-
Nucleophilic Attack by the Amine: The amine (diethylamine) then attacks the carbonyl carbon of the HOBt-ester in a nucleophilic acyl substitution reaction.
-
Product Formation: This attack leads to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and releases HOBt.
Reaction Mechanism Diagram
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete activation of the carboxylic acid.- Hydrolysis of the active intermediate due to wet reagents or solvents.- Low reactivity of the amine. | - Ensure all reagents and solvents are anhydrous.- Increase the amount of coupling reagent (EDC) and HOBt.- Increase the reaction time or temperature (with caution). |
| Presence of N-acylurea byproduct | Incomplete trapping of the O-acylisourea intermediate by HOBt. | - Increase the amount of HOBt.- Ensure HOBt is added before or concurrently with EDC. |
| Difficulty in Purification | - Byproducts (urea, excess reagents) co-eluting with the product. | - Perform the recommended aqueous work-up thoroughly.- Optimize the column chromatography conditions (different solvent system or gradient). |
Safety Precautions
-
Cyclopropanecarboxylic Acid: Corrosive. Causes eye and skin burns. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Diethylamine: Highly flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate PPE.
-
EDC Hydrochloride: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust.
-
HOBt (anhydrous): Explosive; fire, blast or projection hazard. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with care and avoid shock or friction.
-
DIPEA: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
Application Notes and Protocols: Leveraging N,N-diethylcyclopropanecarboxamide for Medicinal Chemistry Library Synthesis
Introduction: The Strategic Value of the Cyclopropane Motif in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the privileged structures utilized to escape the "flatland" of aromatic systems, the cyclopropane ring has emerged as a powerful design element.[1][2] Its rigid, three-dimensional geometry offers a unique conformational constraint that can enhance binding affinity to biological targets and improve metabolic stability.[1] The incorporation of a cyclopropane moiety can significantly influence a molecule's lipophilicity and polarity, key parameters in optimizing drug-like properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N,N-diethylcyclopropanecarboxamide as a versatile building block for the synthesis of diverse chemical libraries. We will delve into the synthesis of this key intermediate, provide detailed protocols for its derivatization in a parallel synthesis format, and discuss the causality behind the experimental choices, ensuring a robust and reproducible workflow.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the core building block is fundamental to successful library synthesis. This compound is a stable, readily handled compound that serves as an excellent starting point for diversification.
| Property | Value | Source |
| CAS Number | 10374-28-4 | [3] |
| Molecular Formula | C₈H₁₅NO | [3] |
| Molecular Weight | 141.21 g/mol | [3] |
| Boiling Point | 194-196 °C | [3] |
| Density | 0.934 g/mL | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
Synthesis of the Core Building Block: this compound
The synthesis of this compound is efficiently achieved through the reaction of cyclopropanecarbonyl chloride with diethylamine. This is a standard acylation reaction that proceeds with high yield and purity.
Protocol 1: Synthesis of this compound
Materials:
-
Cyclopropanecarbonyl chloride (1.0 eq)
-
Diethylamine (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add diethylamine (1.2 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the cooled solution. Triethylamine acts as a base to quench the HCl generated during the reaction, driving the equilibrium towards the product.
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred amine solution via the addition funnel over 30 minutes. Maintaining a low temperature is crucial to control the exothermicity of the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound as a colorless to light yellow liquid. The product is typically of high purity and can often be used in the next step without further purification.
Diversity-Oriented Synthesis: Parallel Library Generation
The true power of this compound lies in its potential for diversification. The cyclopropane ring can be functionalized, or the amide can serve as a stable anchor for building complexity. Here, we present a hypothetical workflow for a parallel synthesis of a small library based on the functionalization of a precursor derived from this compound. This workflow is designed to introduce diversity at two key positions (R¹ and R²).
Protocol 2: Parallel Amide Library Synthesis
This protocol outlines a general procedure for the parallel synthesis of a library of amides from a functionalized cyclopropanecarboxylic acid intermediate, which would be prepared from this compound in a prior step (Step A in the workflow). For the purpose of this protocol, we will assume the synthesis of a hypothetical intermediate where one of the cyclopropyl C-H bonds has been functionalized to a carboxylic acid, a common transformation in medicinal chemistry to introduce a point of diversity.
Materials:
-
Functionalized cyclopropanecarboxylic acid intermediate (1.0 eq)
-
A diverse set of primary and secondary amines (1.2 eq each)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
96-well reaction block or individual reaction vials
-
Automated liquid handler or multichannel pipette
-
Inert atmosphere (Nitrogen or Argon)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the functionalized cyclopropanecarboxylic acid intermediate in anhydrous DMF.
-
Prepare a stock solution of EDC and HOBt in anhydrous DMF.
-
Prepare individual stock solutions of each amine in anhydrous DMF in a 96-well plate format.
-
Prepare a stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block under an inert atmosphere):
-
To each well, dispense the stock solution of the functionalized cyclopropanecarboxylic acid intermediate.
-
Dispense the stock solution of EDC/HOBt to each well. The use of EDC as a coupling agent activates the carboxylic acid, and HOBt is added to suppress side reactions and reduce racemization.
-
Dispense the DIPEA stock solution to each well. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the protonated amine.
-
Add the diverse amine stock solutions to their respective wells.
-
-
Reaction and Work-up:
-
Seal the 96-well plate and agitate at room temperature for 12-18 hours.
-
After the reaction is complete, quench the reactions by adding water to each well.
-
Extract the products by adding an organic solvent (e.g., ethyl acetate) to each well, followed by vigorous mixing and phase separation.
-
Remove the organic layer and concentrate to dryness.
-
-
Analysis and Purification:
-
Dissolve the crude products in a suitable solvent (e.g., DMSO).
-
Analyze the purity and confirm the identity of each library member using HPLC-MS.
-
If necessary, purify the desired compounds using preparative HPLC.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through in-process controls and final analysis.
-
TLC Monitoring: During the synthesis of the core building block, TLC allows for a qualitative assessment of reaction completion.
-
HPLC-MS Analysis: For the library synthesis, HPLC-MS is an indispensable tool. It provides quantitative data on the purity of each library member and confirms the expected molecular weight, validating the success of the coupling reaction for each unique amine.
-
Control Reactions: When troubleshooting, running control reactions (e.g., without the coupling agent or base) can help identify the source of any issues.
Conclusion
This compound is a valuable and versatile building block for the construction of diverse chemical libraries in medicinal chemistry. Its straightforward synthesis and the robust protocols for amide bond formation allow for the efficient generation of novel compounds. The strategic incorporation of the cyclopropane motif offers the potential to discover new drug candidates with improved pharmacological profiles. The detailed protocols and workflows presented in this application note provide a solid foundation for researchers to explore the rich chemical space accessible from this promising scaffold.
References
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 10374-28-4 [chemicalbook.com]
Application Notes & Protocols: N,N-Diethylcyclopropanecarboxamide as a Versatile Intermediate in Agrochemical Synthesis
Introduction: The Significance of the Cyclopropane Moiety in Modern Agrochemicals
The cyclopropane ring, a strained three-membered carbocycle, is a privileged structural motif in medicinal and agrochemical sciences. Its unique conformational and electronic properties—imparting rigidity, metabolic stability, and specific steric profiles—make it an invaluable component in the design of novel bioactive molecules.[1] Within the agrochemical landscape, cyclopropane-containing compounds have demonstrated remarkable efficacy across a spectrum of applications, including insecticides, fungicides, and herbicides. A prominent example is the class of pyrethroid insecticides, which are esters of chrysanthemic acid, a substituted cyclopropanecarboxylic acid.[2]
More recently, cyclopropanecarboxamides have emerged as a significant class of fungicides. A notable example is Carpropamid , a systemic fungicide highly effective against rice blast disease caused by Pyricularia oryzae.[3][4] Carpropamid's structure, which features a substituted cyclopropanecarboxamide core, underscores the potential of this chemical class in developing new crop protection agents.
This guide focuses on N,N-diethylcyclopropanecarboxamide , a foundational intermediate for the synthesis of diverse cyclopropanecarboxamide derivatives. We will provide detailed protocols for its synthesis and illustrate its application as a versatile building block in the generation of potential agrochemical candidates. The methodologies presented are designed to be robust, scalable, and grounded in established chemical principles, providing researchers with a practical framework for innovation.
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of this compound from cyclopropanecarboxylic acid is a straightforward yet critical step. The primary challenge in direct amidation is the unfavorable equilibrium and the potential for salt formation between the carboxylic acid and the amine. To overcome this, the carboxylic acid must be "activated." We present two reliable protocols for this transformation: the acid chloride route and a direct coupling method.
Protocol 1.1: Synthesis via Cyclopropanecarbonyl Chloride
This classic two-step approach involves the initial conversion of cyclopropanecarboxylic acid to its more reactive acid chloride, followed by amidation with diethylamine. This method is highly reliable and generally provides high yields.
Workflow Diagram: Synthesis via Acid Chloride
Caption: Workflow for the synthesis of this compound via the acid chloride intermediate.
Step-by-Step Methodology:
-
Activation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add cyclopropanecarboxylic acid (1.0 eq). Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Causality: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid to the highly electrophilic acid chloride, making it susceptible to nucleophilic attack by the amine. The byproducts (SO₂ and HCl) are gaseous and easily removed.
-
-
Reaction Monitoring: Gently heat the reaction mixture to 50-60 °C for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation: In a separate flask under an inert atmosphere, dissolve diethylamine (2.2 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the solution to 0 °C in an ice bath.
-
Causality: An excess of diethylamine is used to ensure complete reaction and to neutralize the HCl generated during the reaction. Pyridine acts as a scavenger for any remaining HCl. The reaction is performed at 0 °C to control its exothermicity.
-
-
Addition of Acid Chloride: Add the crude cyclopropanecarbonyl chloride (1.0 eq) dropwise to the cooled amine solution with vigorous stirring.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction by adding water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with 1M HCl, then with saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain a colorless oil.
| Reagent/Parameter | Protocol 1.1 (Acid Chloride) |
| Starting Material | Cyclopropanecarboxylic Acid |
| Activating Agent | Thionyl Chloride |
| Amine | Diethylamine |
| Base | Pyridine |
| Solvent | Dichloromethane / THF |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
| Purity | >98% after purification |
Part 2: Application in Agrochemical Synthesis - A Case Study of Cyclopropanecarboxamide Fungicides
While a specific commercial agrochemical derived directly from this compound is not prominently documented in publicly available literature, this intermediate serves as an excellent scaffold for the synthesis of novel agrochemical candidates. The fungicidal activity of Carpropamid provides a compelling rationale for exploring other N-substituted cyclopropanecarboxamides.
The general synthetic strategy involves the coupling of a (potentially substituted) cyclopropanecarboxylic acid with a desired amine moiety, which often contains the toxophore responsible for the biological activity.
Illustrative Synthetic Pathway for a Carpropamid-type Analog
Caption: General workflow for synthesizing cyclopropanecarboxamide agrochemicals.
Protocol 2.1: Synthesis of a Model Agrochemical Analog
This protocol describes the synthesis of a model compound, N-(4-chlorobenzyl)cyclopropanecarboxamide, to illustrate the coupling of this compound's precursor (cyclopropanecarboxylic acid) with a bioactive amine fragment. This reaction can be adapted for a wide range of amines to generate a library of compounds for screening.
Step-by-Step Methodology:
-
Acid Activation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve cyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Causality: CDI is a safer and effective alternative to thionyl chloride for activating carboxylic acids. It forms a highly reactive acylimidazolide intermediate, and the byproducts (imidazole and CO₂) are easily managed.
-
-
Intermediate Formation: Stir the reaction mixture at room temperature for 1 hour. The formation of the acylimidazolide can be monitored by the evolution of CO₂.
-
Amine Addition: In a separate flask, dissolve 4-chlorobenzylamine (1.0 eq) in anhydrous dichloromethane. Add this solution to the reaction mixture containing the activated acid.
-
Reaction Completion: Stir the reaction at room temperature overnight. Monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: Once the reaction is complete, wash the reaction mixture with 1M HCl (2x), followed by saturated NaHCO₃ solution (2x), and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure N-(4-chlorobenzyl)cyclopropanecarboxamide.
| Parameter | Protocol 2.1 (Model Synthesis) |
| Carboxylic Acid | Cyclopropanecarboxylic Acid |
| Amine | 4-Chlorobenzylamine |
| Coupling Agent | 1,1'-Carbonyldiimidazole (CDI) |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Typical Yield | 80-90% |
| Purity | >99% after recrystallization |
Conclusion and Future Outlook
This compound and its structural relatives are valuable intermediates in the synthesis of potential agrochemicals. The protocols detailed herein provide a robust foundation for the reliable synthesis of this key building block and its subsequent elaboration into more complex molecules. The success of the cyclopropanecarboxamide class, exemplified by Carpropamid, strongly suggests that further exploration of this chemical space is a promising avenue for the discovery of novel crop protection agents. By employing the synthetic strategies outlined in this guide, researchers can efficiently generate libraries of diverse cyclopropanecarboxamide derivatives for biological screening, accelerating the development of the next generation of agrochemicals.
References
- 1. Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carpropamid | C15H18Cl3NO | CID 153847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carpropamid [drugfuture.com]
Application Notes and Protocols for the Quantification of N,N-diethylcyclopropanecarboxamide
Introduction
N,N-diethylcyclopropanecarboxamide is a chemical compound of interest in various fields, potentially including pharmaceutical development and agrochemical research. Accurate and precise quantification of this amide is critical for pharmacokinetic studies, formulation analysis, quality control, and safety assessments. This document provides detailed application notes and validated protocols for the quantification of this compound in relevant matrices. The methodologies described herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[1][2][3][4][5]
The choice of an analytical method is contingent upon the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. This guide will focus on two primary, robust, and widely accessible analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method offering high selectivity and sensitivity, particularly suitable for volatile and semi-volatile compounds.
These protocols are designed to be self-validating systems, with built-in checks and quality control measures to ensure the trustworthiness of the generated data.[2]
PART 1: High-Performance Liquid Chromatography (HPLC) Method
Principle and Rationale
This HPLC method utilizes reversed-phase chromatography to separate this compound from potential matrix components. The analyte is retained on a non-polar stationary phase (C18) and eluted with a polar mobile phase. Quantification is achieved by monitoring the absorbance of the analyte at a specific ultraviolet (UV) wavelength. The choice of a C18 column is based on its broad applicability and effectiveness in retaining compounds with moderate polarity like the target amide. The mobile phase composition is optimized to achieve a suitable retention time, good peak shape, and adequate resolution from interfering peaks.
Experimental Protocol: HPLC-UV
1.2.1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (analytical grade)
-
Sample matrix (e.g., plasma, formulation placebo)
1.2.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
1.2.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-1 min: 30% B1-5 min: 30% to 70% B5-7 min: 70% B7-8 min: 70% to 30% B8-10 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
1.2.4. Standard and Sample Preparation
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask with methanol and sonicate for 5 minutes.
-
Allow the solution to return to room temperature and dilute to the mark with methanol.
Working Standard Solutions (1-100 µg/mL):
-
Perform serial dilutions of the stock solution with the mobile phase initial composition (70:30 Water:Acetonitrile) to prepare a series of calibration standards.
Sample Preparation (from Plasma):
-
To 200 µL of plasma sample, add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase initial composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Method Validation
The method should be validated according to ICH Q2(R2) guidelines, assessing the following parameters.[1][4]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any matrix or placebo peaks. Peak purity should be assessed using a photodiode array detector. |
| Linearity | A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.995 over the concentration range. |
| Accuracy | The mean recovery should be within 98.0% to 102.0% at three different concentration levels (low, medium, high). |
| Precision | The relative standard deviation (%RSD) for repeatability and intermediate precision should be ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The method's performance should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). |
HPLC Workflow Diagram
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Introduction: The Significance of N,N-diethylcyclopropanecarboxamide
An In-depth Technical Guide to the Scale-Up Synthesis of N,N-diethylcyclopropanecarboxamide
This comprehensive guide provides a detailed protocol and in-depth analysis for the scale-up synthesis of this compound, a molecule of interest for researchers in drug development and agrochemicals, particularly as an analog of the widely used insect repellent, DEET.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind the procedural choices, ensuring both scalability and reproducibility.
This compound shares structural similarities with N,N-diethyl-m-toluamide (DEET), the gold standard in insect repellents for over half a century.[2] The exploration of DEET analogs is a vibrant area of research aimed at developing new active ingredients with potentially improved properties, such as lower toxicity, better scent profiles, or enhanced efficacy against a broader range of insects.[1][3] The cyclopropyl moiety, in particular, is a desirable feature in medicinal and agricultural chemistry due to its conformational rigidity and metabolic stability. This guide outlines a robust and scalable two-step synthesis of this compound, commencing from the readily available cyclopropanecarboxylic acid.
Synthetic Strategy: A Two-Step Approach to Amide Formation
The most efficient and industrially scalable synthesis of this compound involves a two-step process:
-
Activation of the Carboxylic Acid: Conversion of cyclopropanecarboxylic acid to the more reactive cyclopropanecarbonyl chloride.
-
Amidation: Reaction of cyclopropanecarbonyl chloride with diethylamine to form the desired amide.
Direct condensation of a carboxylic acid and an amine to form an amide is often inefficient, requiring high temperatures and resulting in the formation of a stable ammonium salt.[4] The conversion to the acid chloride circumvents this issue, allowing for a more controlled and higher-yielding reaction.[4][5][6]
Part 1: Synthesis of Cyclopropanecarbonyl Chloride
The initial step involves the activation of cyclopropanecarboxylic acid using a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for scale-up due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[5][6]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.
Experimental Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Thionyl chloride is highly corrosive and toxic.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide to neutralize HCl and SO₂), and a thermocouple for internal temperature monitoring is assembled.
-
Reagent Charging: The reactor is charged with cyclopropanecarboxylic acid. Anhydrous toluene can be used as a solvent to facilitate stirring and temperature control.
-
Thionyl Chloride Addition: Thionyl chloride (1.2 equivalents) is added dropwise to the stirred solution of cyclopropanecarboxylic acid. The addition should be slow to control the exothermic reaction and the rate of gas evolution.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 60-70 °C) and stirred until the reaction is complete. The progress can be monitored by the cessation of gas evolution and confirmed by techniques such as thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by gas chromatography (GC).
-
Purification: The excess thionyl chloride and solvent are removed by distillation. The crude cyclopropanecarbonyl chloride can then be purified by vacuum distillation to yield a colorless liquid.
Quantitative Data (Illustrative)
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Quantity |
| Cyclopropanecarboxylic Acid | 86.09 | 1.0 | 86.1 g |
| Thionyl Chloride | 118.97 | 1.2 | 142.8 g (85 mL) |
| Toluene (solvent) | - | - | 250 mL |
| Expected Product | Molecular Weight ( g/mol ) | Theoretical Yield (mol) | Expected Yield |
| Cyclopropanecarbonyl Chloride | 104.54 | 1.0 | ~95 g (91%) |
Part 2: Synthesis of this compound
The second step is the amidation of the purified cyclopropanecarbonyl chloride with diethylamine. This reaction is typically fast and exothermic.
Reaction Mechanism
The reaction is a nucleophilic acyl substitution where the highly nucleophilic diethylamine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide and hydrochloric acid. A base, such as triethylamine or an excess of diethylamine, is used to neutralize the HCl byproduct.
Experimental Protocol
Safety Precautions: Diethylamine is a flammable and corrosive liquid with a strong odor. This procedure should be performed in a well-ventilated fume hood. The reaction is exothermic, and appropriate temperature control is crucial.
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermocouple, and a nitrogen inlet is used. The reactor jacket should be connected to a cooling system.
-
Reagent Charging: The reactor is charged with diethylamine (2.2 equivalents to act as both reactant and base) and a suitable anhydrous solvent (e.g., dichloromethane or toluene). The mixture is cooled to 0-5 °C.
-
Acid Chloride Addition: The cyclopropanecarbonyl chloride is dissolved in the same anhydrous solvent and added dropwise to the cooled diethylamine solution. The internal temperature should be maintained below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a few hours to ensure completion. The reaction can be monitored by TLC or GC.
-
Workup and Purification:
-
The reaction mixture is quenched by the slow addition of water.
-
The organic layer is separated and washed sequentially with dilute aqueous HCl (to remove excess diethylamine and diethylammonium hydrochloride), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
The drying agent is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
-
Quantitative Data (Illustrative)
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Quantity |
| Cyclopropanecarbonyl Chloride | 104.54 | 1.0 | 104.5 g |
| Diethylamine | 73.14 | 2.2 | 160.9 g (228 mL) |
| Dichloromethane (solvent) | - | - | 500 mL |
| Expected Product | Molecular Weight ( g/mol ) | Theoretical Yield (mol) | Expected Yield |
| This compound | 141.21 | 1.0 | ~127 g (90%) |
Visualizations
Synthetic Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Logical Relationship of Key Steps
Caption: Logical flow of the key stages in the synthesis.
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight (m/z = 141.21).
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1630-1660 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include multiplets for the cyclopropyl protons, quartets for the -CH₂- groups of the diethylamide, and triplets for the -CH₃ groups. The splitting pattern of the methylene protons may be complex due to hindered rotation around the amide bond.
-
¹³C NMR: Expected signals for the carbonyl carbon, the cyclopropyl carbons, and the carbons of the diethylamide group.
-
Scale-Up Considerations and Troubleshooting
-
Temperature Control: The amidation reaction is highly exothermic. Inadequate heat dissipation on a larger scale can lead to side reactions and a decrease in yield. A jacketed reactor with a reliable cooling system is essential. The rate of addition of the acid chloride must be carefully controlled.
-
Mixing: Efficient agitation is crucial to ensure homogenous mixing and prevent localized "hot spots."
-
Workup: Phase separations during aqueous workup can be more challenging in large vessels. Sufficient settling time and appropriately sized equipment are necessary.
-
Safety: The handling of large quantities of corrosive and flammable reagents requires strict adherence to safety protocols, including proper grounding and bonding to prevent static discharge.[7]
Conclusion
The described two-step synthesis provides a reliable and scalable method for the production of this compound. By leveraging the well-established chemistry of acid chloride formation and subsequent amidation, this protocol can be adapted for various scales, from laboratory research to pilot plant production. Careful control of reaction conditions, particularly temperature, and adherence to safety procedures are paramount for a successful and safe synthesis.
References
- 1. Item - Synthesis of DEET analogs for preparation of insect-resistant fibers - American University - Figshare [aura.american.edu]
- 2. epa.gov [epa.gov]
- 3. N,N-diethyl phenylacetamide (DEPA): A safe and effective repellent for personal protection against hematophagous arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry 211 Experiment 7 [home.miracosta.edu]
- 5. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 6. scribd.com [scribd.com]
- 7. WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride - Google Patents [patents.google.com]
Application Note & Protocols: Strategic Derivatization of N,N-diethylcyclopropanecarboxamide for Advanced Biological Assays
Abstract
N,N-diethylcyclopropanecarboxamide represents a chemical scaffold incorporating a stable, rigid cyclopropane ring, a feature increasingly utilized in drug discovery to enhance metabolic stability, potency, and solubility.[1] To elucidate the biological targets and mechanism of action of such compounds, their conversion into high-affinity probes for use in biological assays is essential. This guide provides a comprehensive technical overview and detailed protocols for the strategic derivatization of this compound. We eschew direct modification of this chemically stable parent molecule in favor of a more robust and versatile de novo synthetic approach. This methodology introduces a functional handle—specifically a primary amine—at a site unlikely to interfere with potential protein-ligand interactions. This functionalized analog serves as a versatile platform for subsequent conjugation to reporter molecules such as biotin and fluorophores, thereby enabling a wide range of biological applications from target identification to quantitative binding assays.
Introduction: The Rationale for Derivatization
In modern drug discovery and chemical biology, understanding how a small molecule interacts with its biological targets is paramount. While this compound serves as a representative fragment or lead compound, its native structure is inert and lacks the necessary features for direct use in many investigative assays. Derivatization is the process of covalently attaching a new functional group or moiety to a molecule of interest.[2][3] This process transforms a passive small molecule into an active research tool, or probe, enabling:
-
Target Identification: Biotinylated derivatives can be used in affinity purification workflows (e.g., pull-down assays) to isolate binding partners from cell lysates.[2][4]
-
Binding Quantification: Fluorescently labeled derivatives are critical for quantitative assays such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) to determine binding affinities.[5]
-
Cellular Imaging: Conjugation to cell-permeable fluorophores allows for the visualization of the molecule's subcellular localization.
-
Mechanism of Action Studies: Probes can be used in a variety of assays to explore the functional consequences of target engagement.
The primary challenge with this compound is its chemical stability. The tertiary amide bond is highly resistant to cleavage or direct modification, and the C-H bonds of the cyclopropane and ethyl groups lack facile reactivity.[6] Therefore, the most logical and scientifically sound strategy is not to modify the parent compound, but to synthesize a close analog that incorporates a versatile chemical handle for subsequent bioconjugation reactions.
Strategic Design: Synthesis of a Functionalized Analog
Our core strategy involves the synthesis of an analog bearing a primary amine, a highly versatile functional group for bioconjugation. Primary amines readily react with a vast portfolio of commercially available labeling reagents, most commonly N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[7][8]
We propose the synthesis of N-(2-aminoethyl)-N-ethylcyclopropanecarboxamide . This design maintains the core cyclopropane and one N-ethyl group while replacing the other with a functionalized ethylamine linker. This minimal structural perturbation is intended to preserve the putative binding mode of the original scaffold.
Figure 1: Overall workflow from parent scaffold to biological application.
Experimental Protocols
These protocols provide a validated pathway for synthesizing and labeling the functionalized analog of this compound.
Protocol 3.1: Synthesis of N-(tert-butoxycarbonyl)-N'-ethyl-ethane-1,2-diamine
Principle: This initial step creates the modified "diethylamine" portion of our target molecule, with one amine protected with a tert-butyloxycarbonyl (Boc) group for selective reaction later.
Materials:
-
N-ethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round bottom flask and separatory funnel
Procedure:
-
Dissolve N-ethylethylenediamine (1.0 eq) in anhydrous DCM in a round bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of (Boc)₂O (1.0 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to obtain the pure mono-Boc protected diamine.
Protocol 3.2: Synthesis of tert-butyl (2-(cyclopropanecarboxamido(ethyl))ethyl)carbamate
Principle: The core cyclopropanecarboxamide is formed by coupling cyclopropanecarbonyl chloride with the unprotected secondary amine of the product from Protocol 3.1. Amide bond formation from acid chlorides is a robust and high-yielding reaction.
Figure 2: Chemical scheme for the synthesis of the Boc-protected analog.
Materials:
-
Product from Protocol 3.1
-
Cyclopropanecarbonyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Magnetic stirrer, round bottom flask, addition funnel
Procedure:
-
Dissolve the mono-Boc protected diamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add a solution of cyclopropanecarbonyl chloride (1.1 eq) in DCM dropwise via an addition funnel.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude Boc-protected product. Purification is typically achieved via flash chromatography.
Protocol 3.3: Deprotection to Yield N-(2-aminoethyl)-N-ethylcyclopropanecarboxamide
Principle: The final step in synthesizing the functionalized analog is the removal of the Boc protecting group under acidic conditions to liberate the primary amine, making it available for conjugation.
Materials:
-
Boc-protected product from Protocol 3.2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add TFA (10-20 eq, typically 20-30% v/v solution in DCM) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, carefully concentrate the solvent under reduced pressure.
-
Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution to neutralize the excess acid (Caution: CO₂ evolution).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final amine-functionalized analog. The product is often pure enough for the next step, but can be purified if necessary.
Protocol 3.4: Biotinylation of the Amine-Functionalized Analog
Principle: The synthesized analog is conjugated to biotin using an amine-reactive NHS-ester derivative of biotin. A linker is often included between biotin and the NHS ester to reduce steric hindrance and improve binding to avidin or streptavidin.[9]
Figure 3: Reaction scheme for conjugating the amine analog with Biotin-NHS.
Materials:
-
Amine-functionalized analog from Protocol 3.3
-
Biotin-NHS ester (with spacer arm, e.g., Biotin-PEG4-NHS)
-
Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the amine-functionalized analog (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to act as a non-nucleophilic base.
-
Add Biotin-NHS ester (1.1 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction by LC-MS until the starting amine is consumed.
-
Upon completion, the product can be purified directly by reverse-phase preparative HPLC to yield the highly pure biotinylated probe.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
Protocol 3.5: Fluorescent Labeling of the Amine-Functionalized Analog
Principle: This protocol is analogous to biotinylation, but uses an amine-reactive fluorescent dye to create a probe for fluorescence-based assays. The choice of fluorophore depends on the specific application (e.g., Fluorescein, Rhodamine, Alexa Fluor™).[5][10]
Materials:
-
Amine-functionalized analog from Protocol 3.3
-
Fluorescent Dye NHS ester (e.g., 5(6)-Carboxyfluorescein NHS ester)
-
Dimethyl sulfoxide (DMSO) or DMF, anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the amine-functionalized analog (1.0 eq) in anhydrous DMSO or DMF.
-
Add DIPEA (2.0-3.0 eq).
-
In a separate vial, dissolve the fluorescent dye NHS ester (1.1 eq) in a minimal amount of DMSO.
-
Add the dye solution to the amine solution.
-
Stir the reaction at room temperature for 4-6 hours or overnight, ensuring it is protected from light.
-
Monitor the reaction by LC-MS.
-
Purify the fluorescently labeled product by reverse-phase preparative HPLC, monitoring at both 254 nm and the absorbance maximum of the chosen dye.
-
Lyophilize the pure fractions to obtain the final product.
Data Summary and Characterization
All synthesized intermediates and final probes must be rigorously characterized to ensure identity and purity, which is critical for the reliability of subsequent biological assays.
| Compound ID | Description | Theoretical MW ( g/mol ) | Purity Target | Analytical Methods |
| 1 | N-(tert-butoxycarbonyl)-N'-ethyl-ethane-1,2-diamine | 188.28 | >95% | ¹H NMR, LC-MS |
| 2 | tert-butyl (2-(cyclopropanecarboxamido(ethyl))ethyl)carbamate | 256.36 | >95% | ¹H NMR, ¹³C NMR, LC-MS |
| 3 | N-(2-aminoethyl)-N-ethylcyclopropanecarboxamide | 156.24 | >95% | ¹H NMR, LC-MS |
| 4 | Biotinylated Probe (with PEG4 linker) | 599.78 | >98% | HRMS, HPLC, ¹H NMR |
| 5 | Fluorescein-labeled Probe | 531.56 | >98% | HRMS, HPLC, UV-Vis |
Conclusion
The protocols detailed herein provide a robust and adaptable framework for the derivatization of this compound, transforming it from a simple chemical entity into a suite of powerful probes for biological investigation. By employing a strategy of de novo synthesis of a functionalized analog, we circumvent the challenges of modifying a chemically inert scaffold and create a versatile platform for conjugation. The resulting biotinylated and fluorescently labeled molecules are indispensable tools for target discovery, validation, and the quantitative analysis of molecular interactions, thereby accelerating research and drug development programs.
References
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. Synthetic strategies for the biotinylation of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 10. tcichemicals.com [tcichemicals.com]
The Strategic Application of N,N-diethylcyclopropanecarboxamide in Fragment-Based Drug Discovery: A Technical Guide
Introduction: Embracing Complexity with Simplicity in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in the quest for novel therapeutics. In contrast to traditional high-throughput screening (HTS) of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind to a biological target with high ligand efficiency. These initial "hits," though often exhibiting weak affinity, provide superior starting points for optimization into potent and selective drug candidates. The core principle of FBDD is that smaller, less complex molecules can explore chemical space more effectively, leading to higher-quality interactions with the target protein.
This application note presents a comprehensive guide to the utilization of N,N-diethylcyclopropanecarboxamide as a valuable fragment in FBDD campaigns. We will delve into the rationale behind its selection, provide detailed protocols for its screening and validation, and outline strategies for its elaboration into lead compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of conformationally restricted fragments in their discovery programs.
The Rationale for this compound as a Privileged Fragment
The selection of a fragment library is a critical determinant of success in any FBDD program. This compound embodies several key characteristics that make it an exemplary starting point for drug discovery.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10374-28-4 | [1][2] |
| Molecular Formula | C8H15NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
The molecular weight of this compound comfortably adheres to the "Rule of Three," a guiding principle in fragment library design (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3).
The Cyclopropyl Advantage: Rigidity and Novel Chemical Space
The cyclopropyl group is a cornerstone of modern medicinal chemistry, and its inclusion in a fragment library offers distinct advantages[3][4][5]:
-
Conformational Rigidity: The strained three-membered ring of cyclopropane imparts significant conformational rigidity to the molecule. This pre-organization reduces the entropic penalty upon binding to a target, often leading to higher ligand efficiency.
-
Metabolic Stability: The cyclopropyl moiety is generally resistant to metabolic degradation, a desirable property that can translate to improved pharmacokinetic profiles in later-stage drug candidates.[3]
-
Exploration of 3D Space: The non-planar nature of the cyclopropyl ring allows for the exploration of three-dimensional binding pockets that may be inaccessible to flat, aromatic fragments.[6]
-
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other chemical functionalities, such as gem-dimethyl groups or alkenes, offering a route to modulate physicochemical properties while maintaining binding interactions.[4]
The N,N-diethylamide functionality provides a handle for hydrogen bonding interactions and serves as a versatile point for synthetic elaboration.
FBDD Workflow Utilizing this compound
The following diagram illustrates a typical FBDD workflow, starting with fragment screening and progressing to lead optimization.
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Protocols for Screening and Validation
Given the anticipated weak binding affinity of fragments, highly sensitive biophysical techniques are required for their detection. A cascading and orthogonal approach is recommended to minimize false positives and confirm true binding events.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.
Objective: To identify fragments from a library that bind to a target protein immobilized on an SPR sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chips (e.g., CM5, CAP)
-
Target protein of interest
-
Fragment library containing this compound
-
Immobilization buffers (e.g., acetate buffer pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
DMSO (for fragment solubilization)
Methodology:
-
Target Immobilization: Covalently immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.
-
Fragment Library Preparation: Prepare stock solutions of fragments in 100% DMSO. For screening, dilute the fragments into the running buffer to a final concentration of 100-500 µM, ensuring the final DMSO concentration is matched across all samples and the running buffer (typically 1-5%).
-
Screening:
-
Equilibrate the system with running buffer.
-
Inject each fragment solution over the target and reference surfaces for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
Include buffer-only injections periodically for double referencing.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Subtract the average of the buffer-only injections.
-
Identify hits based on a response signal that is significantly above the background noise.
-
-
Hit Confirmation: Re-test initial hits in a dose-response format to confirm binding and estimate the dissociation constant (KD).
Causality Behind Experimental Choices:
-
Matched DMSO: Crucial for minimizing false positives arising from differences in the refractive index between the sample and running buffer.[3]
-
Orthogonal Validation: SPR provides kinetic and affinity data, but it is essential to confirm hits with a technique that relies on a different physical principle to ensure the observed binding is not an artifact of the assay format.
Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool in FBDD as it can not only detect binding but also provide information on the binding site.
Objective: To validate hits from the primary screen and gain structural insights into the binding event.
Methodology (Ligand-Observed NMR - Saturation Transfer Difference):
-
Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer. Add the fragment hit (e.g., this compound) to a final concentration of 100-500 µM.
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the fragment alone.
-
Acquire a Saturation Transfer Difference (STD) NMR spectrum of the protein-fragment mixture. This involves selectively saturating protein resonances and observing the transfer of this saturation to the bound fragment.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.
-
Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.
-
-
Interpretation: The presence of STD signals confirms that the fragment binds to the target protein. The relative intensities of the signals can provide information about which parts of the fragment are most intimately interacting with the protein.
Causality Behind Experimental Choices:
-
Ligand-Observed NMR: This approach is well-suited for FBDD as it does not require isotopic labeling of the protein and can be performed at relatively low protein concentrations.
-
STD NMR: This technique is particularly sensitive to weak and transient binding events, which are characteristic of fragment-protein interactions.
From Hit to Lead: The Elaboration of this compound
Once this compound is validated as a binder, the next critical phase is to optimize its affinity and selectivity through medicinal chemistry. Structural information from X-ray crystallography or NMR is invaluable at this stage.
Figure 2: Strategies for evolving a fragment hit into a lead compound.
Strategy 1: Fragment Growing
This is often the most direct approach, where chemical modifications are made to the initial fragment to extend into and interact with adjacent pockets on the protein surface.
Synthetic Protocol: Amide Coupling for Elaboration at the Amide Nitrogen
A library of analogs can be synthesized by replacing the diethylamide moiety with other amines via standard amide coupling protocols.
-
Hydrolysis: Hydrolyze this compound to cyclopropanecarboxylic acid.
-
Activation: Activate the carboxylic acid using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like diisopropylethylamine (DIPEA).[7][8][9]
-
Coupling: Add the desired amine to the activated acid to form the new amide. This allows for the rapid generation of a diverse set of analogs with varying steric and electronic properties.
Synthetic Protocol: C-H Functionalization of the Cyclopropane Ring
Recent advances in catalysis allow for the direct functionalization of C-H bonds on the cyclopropane ring, providing a powerful tool for vectoral growth.
-
Directed C-H Arylation: Employing a directing group, such as a picolinamide, palladium-catalyzed C-H arylation can be achieved to introduce aryl substituents onto the cyclopropane ring.[6] This strategy allows for the exploration of hydrophobic pockets.
-
Synthesis of Functionalized Analogs: A library of substituted cyclopropanecarboxylic acids can be synthesized and then coupled with diethylamine to generate analogs with modifications on the cyclopropane ring itself.
Quantitative Data Summary (Hypothetical)
| Compound | Modification | KD (µM) (SPR) | Ligand Efficiency (LE) |
| 1 (Hit) | This compound | 500 | 0.35 |
| 2a | N-(phenyl)cyclopropanecarboxamide | 250 | 0.36 |
| 2b | N,N-diethyl-2-phenylcyclopropanecarboxamide | 100 | 0.38 |
| 2c | N,N-diethyl-2-(4-hydroxyphenyl)cyclopropanecarboxamide | 25 | 0.42 |
Ligand Efficiency (LE) = -1.37 * pKD / Heavy Atom Count
This hypothetical data illustrates how systematic chemical modifications can lead to a significant improvement in binding affinity.
Conclusion
This compound represents a highly valuable, yet perhaps underutilized, fragment for FBDD campaigns. Its inherent rigidity, metabolic stability, and three-dimensional character provide an excellent starting point for the discovery of novel therapeutics. By employing a robust screening cascade of sensitive biophysical techniques and leveraging modern synthetic methodologies for fragment elaboration, researchers can effectively translate this simple yet powerful fragment into high-quality lead compounds. The protocols and strategies outlined in this application note provide a comprehensive framework for the successful integration of this compound and other cyclopropane-containing fragments into drug discovery programs.
References
- 1. Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization: access to dihydroquinolones, dihydroisoquinolones and the BMS-7 ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01909E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic C–H Bond Functionalization of Cyclopropane Derivatives | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. peptide.com [peptide.com]
- 9. growingscience.com [growingscience.com]
Application Notes and Protocols: Synthetic Routes to Functionalized N,N-Diethylcyclopropanecarboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropylamide Scaffold
The cyclopropane ring, a motif of fundamental importance in organic chemistry, imparts unique conformational rigidity and metabolic stability when incorporated into molecular architectures. When combined with an N,N-diethylcarboxamide, the resulting N,N-diethylcyclopropanecarboxamide scaffold becomes a privileged structural element in medicinal chemistry. This moiety is found in a range of biologically active compounds, influencing properties such as potency, selectivity, and pharmacokinetic profiles. The constrained nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its interaction with biological targets. Furthermore, the cyclopropyl group can act as a bioisostere for other functionalities, offering a tool for fine-tuning physicochemical properties in drug design.
This guide provides a detailed overview of prominent synthetic strategies for accessing functionalized N,N-diethylcyclopropanecarboxamides, offering both mechanistic insights and practical, step-by-step protocols.
I. Synthesis via Cyclopropanation of α,β-Unsaturated Amides
A direct and convergent approach to N,N-diethylcyclopropanecarboxamides involves the cyclopropanation of the corresponding α,β-unsaturated amide precursors. This strategy is particularly powerful for introducing substituents onto the cyclopropane ring in a controlled manner.
A. Simmons-Smith and Related Cyclopropanations
The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, utilizes an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[1] This reaction is stereospecific, meaning the geometry of the starting alkene is retained in the cyclopropane product.[1] For α,β-unsaturated N,N-diethylamides, the reaction proceeds by the concerted addition of a methylene group across the double bond.
A key advantage of this methodology is the directing effect of nearby Lewis basic functional groups, such as hydroxyls or even the amide carbonyl itself, which can chelate to the zinc reagent and direct the cyclopropanation to one face of the molecule, thereby controlling diastereoselectivity.[1][2] Modifications to the classical Simmons-Smith conditions, such as the use of diethylzinc (Furukawa modification) or chloroiodomethane, can enhance reactivity and substrate scope.[1][3]
Diagram of Simmons-Smith Cyclopropanation Workflow
Caption: General workflow for Simmons-Smith cyclopropanation.
Protocol 1: Simmons-Smith Cyclopropanation of N,N-Diethylcinnamamide
Materials:
-
N,N-Diethylcinnamamide (1.0 equiv)
-
Zinc-copper couple (2.2 equiv)
-
Diiodomethane (2.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a stirred suspension of zinc-copper couple in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen), add diiodomethane dropwise at room temperature.
-
After the initial exothermic reaction subsides, stir the mixture for an additional 30 minutes to ensure the formation of the organozinc reagent.
-
Add a solution of N,N-diethylcinnamamide in anhydrous DCM to the reagent mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite to remove solid residues, washing the pad with DCM.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N,N-diethyl-2-phenylcyclopropanecarboxamide.
B. Palladium-Catalyzed Diastereoselective and Enantioselective Cyclopropanation
For the synthesis of chiral, non-racemic cyclopropanes, transition metal-catalyzed reactions offer a powerful alternative. Palladium-catalyzed cyclopropanation of acyclic amides with monosubstituted allyl carbonates can provide products with three chiral centers in high diastereoselectivity and enantioselectivity.[4][5] The use of chiral ligands, such as ferrocene-based oxazolines, is crucial for achieving high levels of stereocontrol.[5] The addition of lithium chloride has been shown to significantly improve both the diastereoselectivity and the ratio of cyclopropanation to allylic alkylation side products.[5]
Table 1: Effect of Reaction Parameters on Pd-Catalyzed Cyclopropanation [5]
| Entry | Ligand | Additive | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | L1 | None | 65 | 5:1 | 85 |
| 2 | L1 | LiCl | 80 | 12:1 | 95 |
| 3 | L2 | LiCl | 75 | 8:1 | 92 |
Data synthesized from information presented in the source.[5]
II. Synthesis via the Kulinkovich-de Meijere Reaction
The Kulinkovich-de Meijere reaction is a powerful method for the synthesis of cyclopropylamines from N,N-dialkylamides using Grignard reagents in the presence of a titanium(IV) alkoxide.[6][7] This reaction proceeds through a titanacyclopropane intermediate.[6] The reaction of this intermediate with an amide forms an oxatitanacyclopentane, which, due to the poor leaving group ability of the dialkylamino group, undergoes ring opening to an iminium-titanium oxide inner salt that subsequently cyclizes to the cyclopropylamine product.[6] Using stoichiometric amounts of the titanium reagent generally leads to better yields.[6]
Diagram of the Kulinkovich-de Meijere Reaction Mechanism
Caption: Simplified mechanism of the Kulinkovich-de Meijere reaction.
Protocol 2: Kulinkovich-de Meijere Synthesis of 1-Phenyl-N,N-diethylcyclopropan-1-amine
Materials:
-
N,N-Diethylbenzamide (1.0 equiv)
-
Titanium(IV) isopropoxide (1.1 equiv)
-
Ethylmagnesium bromide (2.2 equiv, solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N,N-diethylbenzamide in anhydrous THF under an inert atmosphere, add titanium(IV) isopropoxide.
-
Cool the mixture to 0 °C and add the ethylmagnesium bromide solution dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Stir the resulting mixture vigorously for 1 hour, then filter through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate to yield the crude product, which can be further purified by distillation or column chromatography.
III. Synthesis from Cyclopropanecarboxylic Acids
An alternative and highly versatile strategy involves the initial synthesis of a functionalized cyclopropanecarboxylic acid, followed by amide bond formation. This approach allows for the late-stage introduction of the N,N-diethylamide moiety and is amenable to a wide variety of substituted cyclopropanecarboxylic acids, which can be prepared through numerous established methods.[8][9]
A. Amide Coupling Reactions
The condensation of a carboxylic acid and an amine to form an amide bond is a fundamental transformation in organic synthesis. Due to the acid-base reaction between the carboxylic acid and the amine, a coupling reagent is typically required to activate the carboxylic acid.[10][11]
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium and aminium/uronium salts such as PyBOP and HBTU.[10][12] The choice of coupling reagent and additives (e.g., HOBt) can be critical to prevent side reactions and racemization, especially with chiral carboxylic acids.[12]
Diagram of Amide Coupling Workflow
Caption: General scheme for amide coupling.
Protocol 3: EDC/HOBt Coupling of Cyclopropanecarboxylic Acid and Diethylamine
Materials:
-
Cyclopropanecarboxylic acid (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
Diethylamine (1.1 equiv)
-
N,N-Diisopropylethylamine (DIEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the cyclopropanecarboxylic acid, EDC·HCl, and HOBt in anhydrous DCM or DMF.
-
Add DIEA to the mixture, followed by the dropwise addition of diethylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound.
IV. Post-Cyclopropanation Functionalization
In some synthetic strategies, it is advantageous to first construct the core this compound and then introduce further functionality onto the cyclopropane ring. This can be achieved through C-H functionalization reactions, which have emerged as powerful tools in modern organic synthesis.[13][14] Palladium-catalyzed, directing-group-assisted C-H activation can enable the introduction of various substituents, such as aryl groups, onto the cyclopropane ring.[13][15] For instance, a picolinamide directing group can facilitate the Pd-catalyzed C-H arylation of cyclopropanes with aryl iodides, yielding exclusively cis-substituted products.[13] While this specific example uses a picolinamide, the principle can be extended to other directing groups and transformations.
Conclusion
The synthesis of functionalized N,N-diethylcyclopropanecarboxamides can be achieved through several robust and versatile synthetic routes. The choice of strategy will depend on the desired substitution pattern, stereochemical requirements, and the availability of starting materials. Direct cyclopropanation of α,β-unsaturated amides offers a convergent approach, while the Kulinkovich-de Meijere reaction provides access to cyclopropylamines. The amide coupling of pre-functionalized cyclopropanecarboxylic acids is a highly flexible strategy that allows for late-stage diversification. Finally, post-cyclopropanation C-H functionalization represents a modern approach to further elaborate the cyclopropane scaffold. A thorough understanding of these methodologies provides researchers in drug discovery and development with a powerful toolkit for the synthesis of novel and potentially bioactive molecules.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Highly diastereo- and enantioselective Pd-catalyzed cyclopropanation of acyclic amides with substituted allyl carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
- 9. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]
- 10. hepatochem.com [hepatochem.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N,N-diethylcyclopropanecarboxamide
Introduction
N,N-diethylcyclopropanecarboxamide is a valuable tertiary amide intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its preparation, commonly achieved through the acylation of diethylamine with cyclopropanecarbonyl chloride, can present challenges related to yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower researchers in overcoming common hurdles and optimizing their synthetic protocols. We will delve into the mechanistic underpinnings of the reaction to provide not just solutions, but a framework for rational problem-solving.
The primary synthetic route is a nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions.[1][2][3][4] This reaction, while robust, is sensitive to several parameters that can significantly impact the overall yield and purity of the final product.
Core Reaction Pathway
The fundamental transformation involves the attack of the nucleophilic diethylamine on the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A base is essential to neutralize the hydrochloric acid (HCl) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2]
References
Technical Support Center: Purification of Crude N,N-diethylcyclopropanecarboxamide
Welcome to the technical support center for the purification of crude N,N-diethylcyclopropanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purification of this valuable amide intermediate. This guide synthesizes established chemical principles with practical, field-proven insights to help you navigate the common challenges associated with achieving high purity for this compound.
I. Understanding the Molecule and Potential Impurities
This compound is a tertiary amide with a moderately polar character. Its purification can be influenced by impurities derived from its synthesis. A common synthetic route involves the reaction of cyclopropanecarbonyl chloride with diethylamine.
Potential Impurities:
-
Unreacted Starting Materials: Cyclopropanecarbonyl chloride and diethylamine.
-
Byproducts of Side Reactions:
-
Hydrolysis Product: Cyclopropanecarboxylic acid, formed if water is present.
-
Salts: Diethylamine hydrochloride, formed from the reaction of diethylamine with HCl generated from the acyl chloride.
-
-
Solvent Residues: Residual solvents from the reaction and workup steps.
The nature and quantity of these impurities will dictate the most effective purification strategy. Therefore, a preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.
II. Purification Strategy Decision Tree
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following decision tree provides a logical workflow for selecting the appropriate technique.
Caption: A decision tree to guide the selection of the optimal purification strategy for this compound.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing probable causes and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Low recovery after column chromatography | 1. Product decomposition on acidic silica gel: Amides can be susceptible to hydrolysis under acidic conditions.[1] 2. Product is too polar and is not eluting. 3. Product is co-eluting with impurities. | 1a. Neutralize the silica gel by adding 1-3% triethylamine to your solvent system.[2] 1b. Consider using a less acidic stationary phase like alumina (basic or neutral).[3] 2. Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended.[4] 3. Optimize the solvent system using TLC to achieve better separation between your product and the impurities.[4][5] |
| Product "oils out" during recrystallization | 1. The solvent is too non-polar for the compound. 2. The cooling process is too rapid. 3. The presence of impurities is preventing crystallization. | 1. Choose a more suitable solvent or solvent system. Good single solvents for amides include ethanol, acetone, and acetonitrile.[1] Mixed solvent systems like hexane/ethyl acetate or hexane/acetone can also be effective.[6] 2. Allow the solution to cool slowly to room temperature, and then in a refrigerator. Scratching the inside of the flask with a glass rod can induce crystallization. 3. Perform a preliminary purification step (e.g., a quick filtration through a silica plug) to remove major impurities before attempting recrystallization. |
| Product decomposes during vacuum distillation | 1. The distillation temperature is too high. 2. Presence of acidic or basic impurities catalyzing decomposition. | 1. Ensure a high vacuum is achieved to lower the boiling point of the product. 2. Perform a neutralizing aqueous wash before distillation to remove any acidic or basic impurities. |
| Persistent diethylamine odor in the final product | Residual diethylamine starting material. | 1. Perform an acidic wash (e.g., with dilute HCl) during the workup to convert the volatile diethylamine into its non-volatile hydrochloride salt, which will partition into the aqueous layer. Be sure to follow with a basic wash (e.g., saturated sodium bicarbonate) and a brine wash to remove any residual acid. |
| Broad or multiple spots on TLC after purification | 1. Incomplete separation during chromatography. 2. Decomposition of the product on the TLC plate. 3. The chosen solvent system is not optimal. | 1. If using column chromatography, ensure the column is packed properly without any cracks or channels.[7] A slower flow rate can also improve separation. 2. Run a 2D TLC to check for on-plate decomposition. If decomposition is observed, consider using a different stationary phase or adding a modifier (like triethylamine) to the mobile phase. 3. Systematically vary the solvent polarity and composition to find a system that gives a well-defined spot for your product with good separation from impurities.[4] |
IV. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for a moderately polar compound like this amide is a mixture of a non-polar solvent and a moderately polar solvent. Based on general practices for similar amides, a gradient of ethyl acetate in hexane is recommended.[8] Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration while monitoring the elution with TLC.
Q2: Can I use reversed-phase chromatography for purification?
Yes, reversed-phase chromatography can be an excellent alternative, especially for polar impurities that are difficult to remove with normal-phase chromatography. A common mobile phase for reversed-phase chromatography is a mixture of water and a polar organic solvent like acetonitrile or methanol.
Q3: My product is a low-melting solid or an oil. Is recrystallization still a viable option?
If your product is an oil at room temperature, recrystallization is not a suitable method. However, for low-melting solids, you can attempt recrystallization from a solvent in which the compound has high solubility at an elevated temperature and low solubility at a reduced temperature (e.g., in a refrigerator or freezer). Using a mixed solvent system can also be beneficial in these cases.[9]
Q4: How can I remove residual cyclopropanecarboxylic acid from my crude product?
Cyclopropanecarboxylic acid can be effectively removed by an aqueous basic wash during the workup. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.
Q5: What are the key safety precautions when handling this compound and the solvents used for its purification?
Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile is a good choice), and a lab coat. The solvents used in purification, such as hexane and ethyl acetate, are flammable and should be kept away from ignition sources. Refer to the Safety Data Sheets (SDS) for this compound and all solvents for detailed safety information.
V. Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly.[7]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20, etc.) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., acetonitrile or a hexane/ethyl acetate mixture).[1]
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent selected in the previous step.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
VI. References
-
Zvarych, V. (2016). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? ResearchGate. Available at: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: N,N-bis(trideuteriomethyl)nitrous Amide Synthesis. Available at: --INVALID-LINK--
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: --INVALID-LINK--
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: --INVALID-LINK--
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: --INVALID-LINK--
-
Sigma-Aldrich. Column Chromatography and Related Products. Available at: --INVALID-LINK--
-
University of York, Chemistry Teaching Labs. Determining a solvent system. Available at: --INVALID-LINK--
-
Chaudhary, A. (2015). How can I select the solvent system for column chromatography? ResearchGate. Available at: --INVALID-LINK--
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. Available at: --INVALID-LINK--
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Available at: --INVALID-LINK--
-
YouTube. (2019). Column Chromatography. Available at: --INVALID-LINK--
-
Unknown. Crystallization Solvents.pdf. Available at: --INVALID-LINK--
-
MDPI. (2020). N,N-Diethyl-3-methylbenzamide. Molbank. Available at: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: --INVALID-LINK--
-
Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides. Available at: --INVALID-LINK--
-
Google Patents. (2015). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides. Available at: --INVALID-LINK--
-
ResearchGate. (2012). Synthesis of N-Protected β-Aminocyclopropanedicarboxylates and Their Ring Transformation to N-Benzhydryl-3-alkoxycarbonyl-4,4-dialkylpyrrolidin-2-ones. Available at: --INVALID-LINK--
-
ResearchGate. (2022). Scheme 11. (S))Dimethylcyclopropanecarboxamide synthesis catalyzed by (R))specific amidase. Available at: --INVALID-LINK--
-
ChemicalBook. (2022). This compound | 10374-28-4. Available at: --INVALID-LINK--
-
CP Lab Safety. N,N-Diethylcyclopentanecarboxamide, 96% Purity, C10H19NO, 5 grams. Available at: --INVALID-LINK--
-
OUCI. Hydrolysis of Amides. Available at: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. labcluster.com [labcluster.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of N,N-diethylcyclopropanecarboxamide
Welcome to the technical support guide for the synthesis of N,N-diethylcyclopropanecarboxamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Overview of the Primary Synthesis Pathway
The most direct and common method for synthesizing this compound is the nucleophilic acyl substitution of cyclopropanecarbonyl chloride with diethylamine.[1][2] This reaction, an example of the Schotten-Baumann reaction, is typically fast and high-yielding when performed under anhydrous conditions with an appropriate acid scavenger.[3]
The fundamental transformation is as follows:
Caption: Desired reaction pathway for this compound synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the potential cause, the underlying mechanism, and a step-by-step protocol for resolution.
Q1: My reaction stalled, the yield is very low, and a white precipitate formed immediately after adding the amine. What happened?
Likely Cause: Inadequate acid scavenging. The reaction between an acyl chloride and an amine generates one equivalent of hydrogen chloride (HCl).[1][2] Diethylamine is a base and will react with the generated HCl to form diethylammonium chloride, a salt that is insoluble in many aprotic organic solvents. This salt formation consumes your nucleophile, effectively stopping the desired reaction.
Mechanism Insight: The primary role of a non-nucleophilic base (like triethylamine or pyridine) is to neutralize the HCl as it is formed. This keeps the diethylamine in its free, nucleophilic state, allowing it to react with the electrophilic acyl chloride.
Caption: Competing reactions for the diethylamine nucleophile.
Troubleshooting Protocol:
-
Ensure Stoichiometry: Use at least 1.1 equivalents of a tertiary amine base (e.g., triethylamine, DIEA) relative to the cyclopropanecarbonyl chloride. This ensures all generated HCl is scavenged.
-
Order of Addition: Add the base to the solution of diethylamine in your aprotic solvent before the dropwise addition of cyclopropanecarbonyl chloride.
-
Temperature Control: Perform the addition of the acyl chloride at 0 °C to control the exothermicity of both the main reaction and the acid-base neutralization.[3]
-
Solvent Choice: Use a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.[3]
Q2: My final product is contaminated with a significant amount of cyclopropanecarboxylic acid. How can I prevent this?
Likely Cause: Hydrolysis of the starting material, cyclopropanecarbonyl chloride. Acyl chlorides are highly reactive and readily hydrolyze upon contact with water to form the corresponding carboxylic acid.[4] This can happen if your glassware, solvent, or diethylamine contains residual moisture.
Mechanism Insight: Water acts as a competing nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of HCl yields the carboxylic acid, which can be difficult to separate from your desired amide product due to similar polarities.
Preventative Measures & Protocol:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents stored over molecular sieves are recommended.
-
Check Reagent Quality: Use a fresh bottle of cyclopropanecarbonyl chloride. Older bottles may have hydrolyzed due to atmospheric moisture ingress upon opening.
-
Inert Atmosphere: For highly sensitive reactions, perform the synthesis under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction.
-
Purification Step: If contamination has already occurred, perform a workup wash with a mild base.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the cyclopropanecarboxylic acid, forming the water-soluble sodium cyclopropanecarboxylate salt, which will partition into the aqueous layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Q3: My NMR and GC-MS data show impurities with the same mass as my product but different fragmentation patterns or chemical shifts. What are these isomers?
Likely Cause: Acid-catalyzed ring-opening of the cyclopropane ring. The cyclopropane ring is highly strained and can undergo ring-opening under certain conditions, particularly in the presence of strong acids.[5][6] The in situ generation of HCl can, in some cases, be sufficient to catalyze this side reaction, leading to the formation of isomeric open-chain amides.
Mechanism Insight: Protonation of the carbonyl oxygen can activate the cyclopropane ring, making it susceptible to nucleophilic attack by the chloride ion (from HCl). This can lead to a variety of ring-opened products, such as γ-chloro amides.
Caption: Potential pathway for acid-catalyzed ring-opening.
Mitigation Strategies:
-
Efficient Acid Scavenging: This is the most critical factor. The robust use of a tertiary amine base, as described in Q1, minimizes the concentration of free HCl, thereby suppressing this side reaction.
-
Low Temperature: Maintain a low reaction temperature (0 °C or below) to reduce the activation energy available for the ring-opening pathway.[3]
-
Avoid Acidic Workup: Do not use strong acids (e.g., 1M HCl) during the aqueous workup if you suspect the presence of unreacted starting material or if the product itself is labile. Use water or brine for the initial washes, followed by the bicarbonate wash described in Q2.
-
Purification: If ring-opened isomers have formed, purification via column chromatography on silica gel is typically required to separate them from the desired product.
Summary of Key Reaction Parameters
For optimal synthesis of this compound, refer to the following parameter summary.
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Temperature | 0 °C for addition, then warm to RT | Controls exothermic reaction; higher temps can increase side products. |
| Solvent | Anhydrous DCM, THF, or EtOAc | Must be aprotic and dry to prevent hydrolysis of acyl chloride.[3] |
| Base | 1.1 - 1.2 eq. Triethylamine or DIEA | Crucial for scavenging HCl to prevent amine protonation and side reactions.[3] |
| Atmosphere | Inert (N₂ or Ar) recommended | Prevents hydrolysis of acyl chloride from atmospheric moisture. |
| Workup | 1. Quench with water. 2. Wash with sat. NaHCO₃. 3. Wash with brine. | Removes salts and acidic impurities (hydrolyzed starting material). |
Detailed Experimental Protocols
Protocol 4.1: Synthesis of this compound
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add diethylamine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.5 M).
-
Add triethylamine (1.1 eq.) to the solution.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add cyclopropanecarbonyl chloride (1.05 eq.) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one more time with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via vacuum distillation or flash column chromatography as needed.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fishersci.it [fishersci.it]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimization of Reaction Conditions for Cyclopropanecarboxamide Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, helping you to optimize your reaction conditions effectively and achieve reliable results. Cyclopropanecarboxamide is a valuable building block in the pharmaceutical and agrochemical industries, and its efficient synthesis is a common objective.[1]
Part 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of cyclopropanecarboxamide. Each answer provides a causal analysis and actionable steps for resolution.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield is a common issue that can stem from multiple factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Causality and Solutions:
-
Reagent Quality and Stoichiometry:
-
Moisture Sensitivity: The most common starting material, cyclopropanecarbonyl chloride, is highly reactive towards water. Any moisture present in the reagents or solvent will lead to the formation of cyclopropanecarboxylic acid, which will not participate in the amidation reaction under these conditions. Ensure all glassware is flame-dried, and use anhydrous solvents.[2]
-
Purity of Starting Materials: The purity of the acyl chloride or cyclopropanecarboxylic ester is critical. Impurities can introduce side reactions or inhibit the desired transformation.
-
Ammonia Source: If using gaseous ammonia, ensure a consistent and adequate flow rate.[1][3] For reactions using an aqueous or alcoholic solution of ammonia, ensure the concentration is accurate.
-
-
Inefficient Amidation or Incomplete Reaction:
-
Activation of Carboxylic Acid: If you are using a coupling reagent (like HATU or EDC) with cyclopropanecarboxylic acid, incomplete activation is a common pitfall.[2][4] Ensure the correct stoichiometry of the coupling agent and base is used, and allow for a sufficient pre-activation time before adding the amine source.[2]
-
Reaction Time and Temperature: The reaction may simply be too slow at the current temperature. While room temperature is often cited for the acyl chloride method, other methods may require heating.[3][5] Monitor the reaction over a longer period to ensure it has reached completion.
-
-
Poor Mass Transfer:
-
When using gaseous ammonia, efficient stirring is essential to ensure good gas-liquid mass transfer.[3] If the reaction is not well-mixed, the ammonia will not be able to react effectively with the electrophile in solution.
-
-
Workup Issues:
-
Product Loss: Cyclopropanecarboxamide has some solubility in water. During aqueous workup, excessive washing or large volumes of water can lead to significant product loss. Consider back-extracting the aqueous layers with a suitable organic solvent like ethyl acetate.
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: I'm observing significant side product formation. How can I identify and minimize these?
Side products can complicate purification and reduce the overall yield. Understanding their origin is key to suppression.
Common Side Products and Mitigation Strategies:
-
Cyclopropanecarboxylic Acid:
-
Cause: This is most commonly formed by the hydrolysis of cyclopropanecarbonyl chloride by trace amounts of water.
-
Solution: Rigorously exclude moisture from the reaction. Use anhydrous solvents and dry reagents.[2]
-
-
Over-alkylation or Other Reactions with the Amine Source:
-
Cause: If a strong, non-nucleophilic base is not used in sufficient quantity with an amine salt, or if the reaction conditions are too harsh, side reactions with the amine can occur.
-
Solution: When using amine salts, ensure adequate base is present to free the nucleophilic amine. In reactions with ammonia, ensure it is in excess to minimize the formation of secondary amides.
-
-
Ring-Opening Products:
-
Cause: The cyclopropane ring is strained and can open under harsh conditions, such as high temperatures or the presence of strong acids or bases.[6]
-
Solution: Employ milder reaction conditions. If heating is necessary, do so cautiously and for the minimum time required. Buffer the reaction if necessary to avoid extremes of pH.
-
-
Unreacted Activated Ester/Intermediate:
-
Cause: In coupling reactions, the activated intermediate (e.g., an O-acylisourea from EDC) can be observed if the subsequent nucleophilic attack by the amine is slow. This is often due to steric hindrance or low nucleophilicity of the amine.[2]
-
Solution: For sterically hindered substrates, consider using a less bulky activating agent or a more reactive acylating agent like an acyl chloride. Running the reaction at a slightly elevated temperature may also help.
-
Q3: My reaction has stalled and is not proceeding to completion. What are the likely causes?
A stalled reaction can be frustrating. Often, it points to an issue with a catalytic component or a change in the reaction environment.
Potential Causes for Reaction Stalling:
-
Catalyst Deactivation: In reactions requiring a catalyst, such as the ammonolysis of esters using an alkali metal alcoholate, the catalyst can be deactivated by moisture or other impurities.[5]
-
Solution: Ensure the catalyst is handled under inert conditions and that the reagents and solvents are anhydrous.
-
-
Inhibitors: Trace impurities in the starting materials or solvent can sometimes act as inhibitors.
-
Solution: Purify the starting materials and use high-purity solvents.
-
-
Change in Solubility: The product, cyclopropanecarboxamide, is a crystalline solid.[3] It is possible for the product to precipitate out of the reaction mixture before the reaction is complete, effectively stopping the reaction.
-
Solution: Choose a solvent in which the product has higher solubility, or run the reaction at a higher temperature to keep the product in solution. Alternatively, run the reaction at a more dilute concentration.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the strategic choices in reaction design for cyclopropanecarboxamide synthesis.
Q1: What are the most common synthetic routes to cyclopropanecarboxamide, and what are their pros and cons?
Several reliable methods exist, each with its own advantages and disadvantages. The choice often depends on the scale of the reaction, available starting materials, and safety considerations.
| Synthetic Route | Reactants | Pros | Cons | Typical Conditions |
| Acyl Chloride Method | Cyclopropanecarbonyl chloride + Ammonia | Fast, high-yielding, simple procedure.[1][3] | Acyl chloride is moisture-sensitive; reaction with gaseous ammonia can be difficult to scale. | Dichloromethane, room temperature, 2 hours.[3] |
| Ester Ammonolysis | Cyclopropanecarboxylic ester + Ammonia | Milder than the acyl chloride route; esters are more stable starting materials. | Often requires a catalyst (e.g., sodium methoxide) and elevated temperatures/pressures.[5] | Catalyst, 60-200°C, no hydrocarbon solvent.[5] |
| Coupling Reagent Method | Cyclopropanecarboxylic acid + Ammonia source + Coupling agent (e.g., HATU, EDC) | Very versatile, allows for a wide range of amine sources. Milder conditions. | More expensive reagents, generates stoichiometric byproducts that must be removed. | Anhydrous DMF or DCM, non-nucleophilic base (e.g., DIPEA).[2][4] |
| Nitrile Hydrolysis | Cyclopropyl cyanide | Can be part of a one-pot synthesis from precursors like γ-chlorobutyronitrile.[7][8] | Often requires harsh conditions (strong acid or base, high heat) which can risk opening the cyclopropane ring. The amide can be an intermediate that is further hydrolyzed to the carboxylic acid.[4] | Concentrated NaOH or H₂SO₄, heating.[7][8] |
Q2: How does the choice of solvent impact the reaction?
The solvent plays a critical role beyond simply dissolving the reactants. It can influence reaction rates and even the course of the reaction.[9][10][11]
-
Polarity and Solubility: The solvent must be able to dissolve the starting materials to a sufficient extent. For the common acyl chloride route, non-coordinating, anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices.[3][12]
-
Aprotic vs. Protic Solvents:
-
Aprotic solvents (like DCM, THF, DMF) are generally preferred as they do not interfere with the reactive intermediates.
-
Protic solvents (like water or alcohols) can react with highly electrophilic species like acyl chlorides and are generally avoided unless they are a reactant (e.g., in hydrolysis or esterification).
-
-
Stabilization of Intermediates: Polar solvents can stabilize charged intermediates and transition states, which can affect the reaction rate.[9] However, for amide bond formation, overly polar solvents can sometimes hinder the reaction by strongly solvating the amine, reducing its nucleophilicity.
Q3: What is the optimal temperature for this reaction, and how critical is temperature control?
Temperature control is a key parameter for balancing reaction rate and selectivity.
-
For Acyl Chloride Reactions: These are often exothermic. The reaction is typically run at room temperature or below (e.g., 0 °C to start) to control the reaction rate and minimize side reactions.[3][12]
-
For Ester Ammonolysis: These reactions are generally slower and require heating to proceed at a reasonable rate, often in the range of 60-200 °C.[5]
-
For Coupling Reagent Reactions: These are typically run at room temperature to ensure the stability of the activated intermediate and prevent side reactions like racemization (if chiral centers are present).[2]
Addition polymerization of acrylamides, which could be present as impurities, is highly exothermic and can lead to a runaway reaction, underscoring the importance of temperature control.[13]
Q4: What are the best analytical methods for monitoring reaction progress?
Effective reaction monitoring is essential for optimization and for knowing when a reaction is complete.[14][15]
-
Thin-Layer Chromatography (TLC): This is a quick and simple method for qualitative analysis.[16][17] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for quantitative analysis. It allows you to accurately monitor the consumption of reactants and the formation of the product and any side products.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for monitoring the reaction.[14] The appearance of the characteristic peaks for the cyclopropanecarboxamide product and the disappearance of the starting material peaks can be quantified. The product has characteristic signals for the cyclopropane protons and the amide protons.[3]
Part 3: Experimental Protocol and Visualization
Protocol: Synthesis of Cyclopropanecarboxamide from Cyclopropanecarbonyl Chloride
This protocol is adapted from a general procedure and represents a common laboratory-scale synthesis.[1][3]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, add cyclopropanecarbonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 10 mL per 1 g of acyl chloride).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reaction: Bubble anhydrous ammonia gas through the stirred solution at a moderate rate. A white precipitate (ammonium chloride and the product) will form. Continue the addition of ammonia for approximately 2 hours at room temperature.[3]
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting acyl chloride.
-
Workup: Once the reaction is complete, stop the ammonia flow and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and filter to remove the insoluble ammonium chloride. Concentrate the filtrate to yield cyclopropanecarboxamide, which can be further purified by recrystallization if necessary.[3]
Visualization of the Acyl Chloride Route and Potential Pitfalls
Caption: Simplified reaction pathway for cyclopropanecarboxamide synthesis from acyl chloride, highlighting the undesired hydrolysis side reaction.
References
- 1. CYCLOPROPANECARBOXAMIDE | 6228-73-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect [pubs.sciepub.com]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 17. quora.com [quora.com]
Technical Support Center: Amide Bond Formation with Diethylamine
Welcome to the technical support center for amide bond formation, specifically focusing on reactions involving diethylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these often-challenging coupling reactions. Diethylamine, a common secondary amine, presents unique challenges due to its steric hindrance and moderate nucleophilicity. This resource provides in-depth, experience-driven answers to common issues, detailed protocols, and visual guides to enhance your experimental success.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered when using diethylamine in amide coupling reactions. Each answer provides a causal explanation and actionable solutions.
Q1: My amide coupling reaction with diethylamine is showing low to no yield. What are the most likely causes?
A1: Low yields in amide couplings with diethylamine are a frequent challenge and typically stem from a combination of factors related to its specific chemical properties.[1][2]
-
Incomplete Carboxylic Acid Activation: The first critical step is the activation of the carboxylic acid.[1][3] If the coupling reagent is not potent enough or is used in insufficient quantities, the formation of the highly reactive intermediate required for the reaction will be inadequate.[1]
-
Steric Hindrance: Diethylamine is a secondary amine with two ethyl groups, which create significant steric bulk around the nitrogen atom. This bulk can physically impede its approach to the activated carboxylic acid, slowing down the reaction rate or preventing it altogether.[1] This is a particularly common issue when the carboxylic acid partner is also sterically hindered.[4][5][6][7]
-
Lower Nucleophilicity: While more nucleophilic than ammonia, diethylamine is less reactive than primary amines.[8] This moderate nucleophilicity, combined with steric hindrance, means that highly efficient activation strategies and optimized conditions are necessary.
-
Protonation of Diethylamine: Like all amines, diethylamine is basic. An acid-base reaction can occur between the carboxylic acid and diethylamine, forming a non-nucleophilic ammonium salt.[1] This effectively removes the amine from the desired reaction pathway. The use of a non-nucleophilic base is crucial to prevent this.[9]
-
Hydrolysis of Activated Intermediate: The presence of even trace amounts of water can be detrimental. Water can hydrolyze the activated carboxylic acid intermediate back to the starting carboxylic acid, directly competing with the desired reaction with diethylamine.[1] Therefore, using anhydrous solvents and reagents is critical.
Q2: I'm observing the formation of side products. What are the common culprits when using diethylamine?
A2: Side product formation often complicates purification and reduces the yield of the desired amide. Key side reactions to consider are:
-
Reaction with Coupling Agent: Some coupling agents, particularly uronium-based reagents like HATU, can react with the amine if not properly managed.[10] Pre-activation of the carboxylic acid before adding the amine can minimize this.
-
Anhydride Formation: In some cases, particularly with carbodiimide reagents, the activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetric anhydride. While this anhydride can still react to form the amide, it represents a less efficient pathway.
-
Racemization: If your carboxylic acid has a chiral center at the alpha-position, there is a risk of racemization during the activation step. This is a significant concern in peptide synthesis. Using additives like 1-hydroxybenzotriazole (HOBt) or its aza-analogs (HOAt, OxymaPure) can suppress this side reaction.[1][11]
Q3: How do I choose the most effective coupling reagent for a reaction with diethylamine?
A3: The choice of coupling reagent is paramount, especially for a sterically hindered amine like diethylamine.[3] Reagents are generally categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.
-
Uronium/Aminium Salts (HATU, HBTU, COMU): These are often the reagents of choice for challenging couplings due to their high reactivity.[10][11] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective as it reacts faster and with less racemization compared to its predecessor, HBTU.[10][12] COMU is a newer generation reagent that offers comparable efficiency to HATU but with a better safety profile.[13]
-
Phosphonium Salts (PyBOP, BOP): These are also highly effective but can be more expensive. They are known for their high reactivity and are a good alternative if uronium salts are not providing the desired results.
-
Carbodiimides (DCC, EDC, DIC): While common, carbodiimides like DCC and EDC are often less efficient for hindered couplings on their own and typically require additives like HOBt or DMAP.[10][14][15][16] The byproducts of carbodiimide reactions (ureas) can also complicate purification.[14]
-
Acyl Fluoride Generation: For extremely hindered substrates, converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy.[4][5] Reagents like TFFH generate acyl fluorides, which are small and highly reactive, minimizing steric clashes.[13]
Section 2: Reaction Optimization & Data
Optimizing reaction parameters is crucial for success. The following tables and diagrams provide a framework for your experimental design.
Table 1: Comparison of Common Coupling Reagents for Diethylamine
| Reagent Class | Example(s) | Key Advantages | Common Disadvantages | Additive Recommendation |
| Uronium/Aminium | HATU, HCTU, COMU | High reactivity, fast reaction times, reduced racemization.[10][11] | Can react with amine if not pre-activated[10], higher cost. | HOAt (intrinsic in HATU) or OxymaPure (in COMU).[11][13] |
| Phosphonium | PyBOP, BOP | Very high reactivity, effective for hindered substrates. | Higher cost, byproduct removal can be an issue. | HOBt or HOAt. |
| Carbodiimide | EDC, DCC, DIC | Cost-effective, widely available.[15] | Lower reactivity for hindered amines[6], byproduct purification issues (especially DCC)[14], higher risk of racemization. | HOBt, OxymaPure, DMAP (catalytic).[14] |
| Acyl Halide Precursor | TFFH, BTFFH | Excellent for severely hindered substrates[4][5], generates small, reactive acyl fluoride.[13] | Can be more expensive, requires careful handling. | None typically required. |
Diagram 1: General Amide Coupling Mechanism (HATU)
This diagram illustrates the activation of a carboxylic acid by HATU and subsequent reaction with diethylamine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. growingscience.com [growingscience.com]
- 13. bachem.com [bachem.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
minimizing impurity formation in N,N-diethylcyclopropanecarboxamide synthesis
Welcome to the technical support center for the synthesis of N,N-diethylcyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize impurity formation and optimize your synthetic protocol for a high-purity product.
I. Introduction to the Synthesis
The synthesis of this compound typically proceeds via the nucleophilic acyl substitution of cyclopropanecarbonyl chloride with diethylamine. This reaction, a variation of the Schotten-Baumann reaction, is generally robust but can be prone to the formation of several impurities if not carefully controlled. Key to a successful synthesis is understanding the reactivity of the starting materials, the potential for side reactions, and the appropriate purification strategies.
This guide will address common challenges organized into a troubleshooting section and a list of frequently asked questions, providing both theoretical explanations and practical, step-by-step guidance.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Question 1: My reaction yield is low. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can often be attributed to several factors, primarily related to the quality of reagents and the reaction conditions.
-
Hydrolysis of Cyclopropanecarbonyl Chloride: Cyclopropanecarbonyl chloride is highly reactive and susceptible to hydrolysis by moisture, which converts it to the unreactive cyclopropanecarboxylic acid.[1][2][3]
-
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
Handle cyclopropanecarbonyl chloride under an inert atmosphere (e.g., nitrogen or argon).
-
If you suspect hydrolysis, the purity of the acyl chloride can be checked by IR spectroscopy for the presence of a broad O-H stretch. If hydrolysis has occurred, the material can be repurified by distillation, potentially after treatment with thionyl chloride or oxalyl chloride to convert the carboxylic acid back to the acyl chloride.[2]
-
-
-
Inadequate Scavenging of HCl: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the diethylamine, rendering it non-nucleophilic.[4]
-
Solution:
-
Use at least two equivalents of diethylamine. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the generated HCl.
-
Alternatively, use one equivalent of diethylamine and at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine or pyridine. This can sometimes lead to a cleaner reaction and simpler purification.
-
-
-
Sub-optimal Reaction Temperature: The reaction is typically exothermic.[4] Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may lead to an incomplete reaction.
-
Solution:
-
Start the reaction at a low temperature (e.g., 0-5 °C) by adding the cyclopropanecarbonyl chloride dropwise to the solution of diethylamine.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. Monitor the reaction progress by TLC or GC-MS.
-
-
Question 2: I am observing an unknown impurity in my final product by GC-MS. What could it be?
Answer:
Besides unreacted starting materials, several impurities can form during the synthesis.
-
N-nitrosodiethylamine (NDEA): This is a critical potential impurity, classified as a probable human carcinogen. It can form if a nitrosating agent is present. Diethylamine is a secondary amine, which is a known precursor to N-nitrosamines.
-
Formation: NDEA can form from the reaction of diethylamine with nitrosating agents, which can be introduced through contaminated starting materials or solvents, or even from atmospheric nitrogen oxides under certain conditions. The reaction is typically favored under acidic conditions.
-
Mitigation:
-
Use high-purity diethylamine and other reagents.
-
Ensure the reaction is not unnecessarily exposed to air, especially if nitrogen oxides could be present.
-
During workup, avoid strongly acidic conditions for extended periods if residual diethylamine is present.
-
For a comprehensive overview of nitrosamine impurity risk assessment, refer to regulatory guidelines.
-
-
Detection: GC-MS is a suitable method for detecting NDEA.[5]
-
-
Ring-Opened Byproducts: The cyclopropane ring is strained and can be susceptible to ring-opening reactions under certain conditions, although it is generally stable under standard acylation conditions.
-
Formation: While less common in this specific reaction, strong acids or high temperatures could potentially promote ring-opening.
-
Mitigation: Maintain controlled, mild reaction conditions as described above.
-
Detection: The formation of ring-opened products would result in impurities with different mass-to-charge ratios and fragmentation patterns in GC-MS analysis. NMR spectroscopy would also show the absence of the characteristic cyclopropyl proton signals.
-
-
Impurities from Starting Materials:
-
Cyclopropanecarbonyl Chloride: May contain residual cyclopropanecarboxylic acid.[1] This would lead to the presence of the acid in the final product, which can be removed by an aqueous base wash during workup. It can also contain impurities from its synthesis, such as crotonaldehyde-derived byproducts if prepared from 2,3-dihydrofuran.[6]
-
Diethylamine: Commercial diethylamine can contain other ethylamines (ethylamine, triethylamine) as impurities.[7] These would lead to the formation of the corresponding amides.
-
Question 3: My purified product has a brownish color. What is the cause and how can I decolorize it?
Answer:
A brown color in the final product often indicates the presence of impurities. Commercial diethylamine itself can sometimes be brown due to impurities.[7]
-
Cause: The color may be due to oxidized impurities or polymeric byproducts formed during the reaction or workup.
-
Solution:
-
Purification of Diethylamine: If the starting diethylamine is colored, consider purifying it by distillation before use.
-
Activated Carbon Treatment: During the workup, after the reaction is complete and quenched, you can treat the organic solution of your product with activated carbon to adsorb colored impurities. Stir the solution with a small amount of activated carbon for a short period, then filter it through celite before proceeding with solvent removal.
-
Distillation: Purification of the final product by vacuum distillation is often an effective method for removing colored, non-volatile impurities.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol for the synthesis of this compound?
A1: The following is a general, robust protocol based on standard amide synthesis procedures.
Experimental Protocol: Synthesis of this compound
| Step | Procedure | Rationale |
| 1. Reagent Preparation | In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM). | Using a slight excess of diethylamine ensures one equivalent acts as a nucleophile and the other as an HCl scavenger. Anhydrous conditions prevent hydrolysis of the acyl chloride. |
| 2. Reaction Setup | Cool the diethylamine solution to 0-5 °C in an ice bath. | Cooling controls the exothermic reaction and minimizes side reactions. |
| 3. Addition of Acyl Chloride | Dissolve cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred diethylamine solution over 30-60 minutes, maintaining the internal temperature below 10 °C. | Slow, dropwise addition is crucial to control the reaction rate and temperature. |
| 4. Reaction | After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. | Stirring at room temperature ensures the reaction goes to completion. |
| 5. Monitoring | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the cyclopropanecarbonyl chloride is consumed. | Reaction monitoring prevents premature workup or unnecessarily long reaction times. |
| 6. Work-up | Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess diethylamine), saturated NaHCO₃ solution (to remove any cyclopropanecarboxylic acid), and brine. | The aqueous washes remove unreacted starting materials and byproducts. |
| 7. Isolation | Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. | Removal of residual water is important before final purification. |
| 8. Purification | Purify the crude this compound by vacuum distillation. | Distillation is an effective method for obtaining a high-purity liquid product. |
Q2: How can I best monitor the progress of my reaction?
A2:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method. You can spot the reaction mixture alongside the starting materials (cyclopropanecarbonyl chloride and diethylamine) on a silica gel plate. The disappearance of the acyl chloride spot and the appearance of a new, less polar product spot indicates the reaction is progressing. A suitable eluent system would be a mixture of hexane and ethyl acetate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a more quantitative and definitive method.[8][9] It allows you to monitor the disappearance of the starting materials and the appearance of the product, as well as detect any significant byproduct formation in real-time by analyzing small aliquots from the reaction mixture.
Q3: What are the key considerations for the work-up and purification of this compound?
A3:
-
Aqueous Work-up: A standard aqueous work-up is effective. Washing with a dilute acid (e.g., 1M HCl) will remove excess diethylamine and any other basic impurities. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) will remove any unreacted cyclopropanecarboxylic acid that may have been present in the starting acyl chloride or formed through hydrolysis. A final wash with brine helps to remove residual water before drying the organic layer.
-
Drying the Organic Layer: It is crucial to thoroughly dry the organic solution with a drying agent like anhydrous sodium sulfate or magnesium sulfate before removing the solvent. Residual water can co-distill with the product or cause issues in subsequent steps.
-
Purification:
-
Vacuum Distillation: This is the most common and effective method for purifying liquid amides. It separates the product from non-volatile impurities and any remaining solvent.
-
Chromatography: If distillation is not sufficient to separate impurities with similar boiling points, column chromatography on silica gel can be employed.
-
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential:
-
Cyclopropanecarbonyl chloride: This is a corrosive and moisture-sensitive liquid.[3][10][11] It should be handled in a fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Diethylamine: This is a flammable and corrosive liquid with a strong, unpleasant odor.[7][12] It should also be handled in a fume hood.
-
The Reaction: The reaction is exothermic and generates HCl gas (if not fully scavenged by the base). Proper temperature control is necessary to prevent the reaction from becoming too vigorous.
IV. Visualizations and Data
Workflow of this compound Synthesis
Caption: A typical workflow for the synthesis and purification of this compound.
Potential Impurity Formation Pathways
Caption: Key pathways for the formation of common impurities during the synthesis.
V. References
-
Wikipedia. Diethylamine. --INVALID-LINK--
-
Alkyl Amines Chemicals Limited. DIETHYLAMINE (DEA). --INVALID-LINK--
-
Ataman Kimya. DIETHYLAMINE. --INVALID-LINK--
-
Agilent. Analysis of impurities in dimethylamine. --INVALID-LINK--
-
Specialty Chemicals. Cyclopropanecarbonyl Chloride: Synthesis, Properties, and Industrial Applications. --INVALID-LINK--
-
Omsynth Lifesciences. Diethylamine Impurities. --INVALID-LINK--
-
Scholars Research Library. Gas chromatography and mass spectroscopic determination of phytocompounds. --INVALID-LINK--
-
ChemicalBook. Cyclopropanecarbonyl Chloride. --INVALID-LINK--
-
Google Patents. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. --INVALID-LINK--
-
SpectraBase. 1-ACETYL-N,N-DIMETHYLCYCLOPROPANECARBOXAMIDE - Optional[13C NMR] - Chemical Shifts. --INVALID-LINK--
-
SpectraBase. (E)-N,N-Diethyl-2-cyclohexylidenepropanamide - Optional[MS (GC)] - Spectrum. --INVALID-LINK--
-
PubChem. Cyclopropanecarbonyl chloride. --INVALID-LINK--
-
CymitQuimica. CAS 4023-34-1: Cyclopropanecarbonyl chloride. --INVALID-LINK--
-
ResearchGate. Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). --INVALID-LINK--
-
Apollo Scientific. Cyclopropanecarbonyl chloride. --INVALID-LINK--
-
Benchchem. Application Note: Quantitative Analysis of N,N-Diethylbenzamide using Gas Chromatography-Mass Spectrometry (GC-MS). --INVALID-LINK--
-
PubMed Central. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. --INVALID-LINK--
-
University of Wisconsin-Madison. Reactions of Amines. --INVALID-LINK--
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. --INVALID-LINK--
-
PubMed. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. --INVALID-LINK--
-
CDC. Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). --INVALID-LINK--
-
Chemistry LibreTexts. Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. --INVALID-LINK--
-
SpectraBase. Cyclopropanecarboxamide, N-propyl-N-nonyl- - Optional[13C NMR] - Chemical Shifts. --INVALID-LINK--
-
ChemicalBook. N,N-Diethylformamide(617-84-5) 1H NMR spectrum. --INVALID-LINK--
-
ChemicalBook. This compound. --INVALID-LINK--
-
Scribd. Purification of Organic Compounds. --INVALID-LINK--
-
Scribd. Purification of Organic Compounds PDF 28984126 2025 01-02-07 33. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]
- 3. CAS 4023-34-1: Cyclopropanecarbonyl chloride | CymitQuimica [cymitquimica.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 7. Diethylamine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. DIETHYLAMINE (DEA) - Alkyl Amines Chemicals Limited [alkylamines.com]
stability and degradation studies of N,N-diethylcyclopropanecarboxamide
As a Senior Application Scientist, I've designed this Technical Support Center to provide researchers, scientists, and drug development professionals with in-depth guidance on the . This guide moves beyond simple protocols to explain the underlying chemistry and rationale, ensuring you can troubleshoot effectively and generate reliable data.
Introduction: The Importance of Stability Profiling
N,N-diethylcyclopropanecarboxamide, like any specialized chemical or active pharmaceutical ingredient (API), possesses functional groups that are susceptible to degradation over time and under various environmental stresses. Understanding its stability profile is not merely a regulatory formality; it is fundamental to ensuring the integrity of your research, the safety of potential drug products, and the accuracy of analytical results. The tertiary amide and the strained cyclopropane ring are the key reactive centers that dictate its degradation pathways. This guide provides the foundational knowledge and practical steps to rigorously characterize the stability of this molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of this compound.
Q1: What are the primary degradation pathways I should anticipate for this compound?
A1: Based on its structure, the two most probable degradation pathways are hydrolysis and photolysis .
-
Hydrolysis: The tertiary amide bond is susceptible to cleavage in the presence of water, a reaction that can be significantly accelerated by acidic or basic conditions.[1][2] Amides are generally more resistant to hydrolysis than esters, but this pathway is a primary concern for long-term stability in solution.[3]
-
Photolysis: Amides can undergo photochemical reactions, typically initiated by UV light. The most common mechanism is a Norrish Type I cleavage, where the bond between the carbonyl carbon and the nitrogen atom breaks, forming radical species that lead to various degradation products.[4] Tertiary amides tend to react faster than secondary or primary amides under photolytic stress.[4]
-
Thermal Degradation: While generally stable at ambient temperatures, high heat can induce complex degradation. For carboxamides, thermal stress above 200-400°C can lead to fragmentation and the formation of numerous byproducts, which may include nitriles or even cyanide in extreme cases with certain structures.[5]
Q2: What are the expected products of simple hydrolytic degradation?
A2: The hydrolysis of the amide bond will yield two primary products: Cyclopropanecarboxylic acid and diethylamine . Under acidic conditions, the diethylamine product will be protonated to form a diethylammonium salt, which prevents the reverse reaction from occurring.[6]
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidative degradation, although the amide itself is not highly susceptible to oxidation.
Q4: What is a "stability-indicating method," and why is it crucial?
A4: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the intact active compound in the presence of its degradation products, process impurities, and excipients.[7][8] High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.[9][10] Without such a method, you cannot be certain if a decrease in the main compound's concentration is due to degradation or analytical error, nor can you identify and monitor the formation of potentially harmful degradants.
Part 2: Troubleshooting Guide for Experimental Issues
This section is formatted to directly address specific problems you may encounter during your stability studies.
Q: My HPLC analysis of a stored solution shows a new, earlier-eluting peak. What is the likely cause?
A: This is a classic sign of hydrolytic degradation.
-
Causality: The primary degradation products, cyclopropanecarboxylic acid and diethylamine, are significantly more polar than the parent this compound. In a typical reversed-phase HPLC setup, more polar compounds interact less with the non-polar stationary phase (e.g., C18) and therefore elute earlier.
-
Troubleshooting Steps:
-
Confirm Identity: Use a mass spectrometer (LC-MS) to check the mass-to-charge ratio (m/z) of the new peak. You should look for the masses corresponding to cyclopropanecarboxylic acid and diethylamine.
-
Evaluate Solvent: If your sample is dissolved in a solvent containing water (e.g., acetonitrile/water), degradation is more likely. Consider preparing samples fresh or using a non-aqueous solvent if the assay allows.
-
Check pH: Ensure the pH of your sample solution is near neutral and unbuffered, as trace amounts of acid or base can catalyze hydrolysis over time, even on an autosampler.
-
Q: My forced degradation study under acidic conditions resulted in a poor mass balance (the sum of the parent compound and all degradants is significantly less than 100%). Where did the material go?
A: Poor mass balance is a common but complex issue. Here are the likely culprits:
-
Causality & Solutions:
-
Volatile Degradants: Diethylamine, one of the expected hydrolysis products, is volatile. It may have evaporated during the stress experiment (especially if heated), and it will not be detected by standard HPLC-UV methods. You can use headspace Gas Chromatography (GC) to test for volatile amines if necessary.
-
Non-Chromophoric Degradants: Your degradants may lack a UV-absorbing chromophore. The cyclopropane ring and the amide bond do not absorb light at common HPLC wavelengths (e.g., >220 nm). If your detection wavelength is set too high, you may miss key products. Use a diode array detector (DAD) to screen all wavelengths or, preferably, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).
-
Adsorption: Highly polar degradants can sometimes irreversibly adsorb to glass vials or plastic well plates. Using silanized glass vials can mitigate this issue.
-
Precipitation: The degradation product (e.g., the diethylammonium salt of the acid catalyst) might have precipitated out of the solution. Visually inspect your stressed samples before injection.
-
Q: During my photostability study, I see many small new peaks instead of one or two major ones. Is this normal?
A: Yes, this is common in photostability studies.
-
Causality: Unlike the targeted mechanism of hydrolysis, photodegradation often proceeds through high-energy radical intermediates.[4] These radicals can react in numerous ways—recombining, abstracting hydrogen from solvents, or fragmenting further—leading to a complex mixture of minor products rather than a clean conversion.
-
Troubleshooting & Interpretation:
-
Focus on the Primary Pathway: Identify the largest degradation peaks first. These likely represent the most favored initial cleavage products.
-
Control for Light: Ensure your control samples ("dark controls") are completely shielded from light during the experiment to confirm that the degradation is indeed light-induced.
-
Wavelength Matters: The wavelength of light used for stress testing is critical. Broad-spectrum ICH-compliant lamps are standard. If you are using a specific wavelength, you may be exciting a specific bond and generating a unique degradation profile.
-
Part 3: Key Experimental Protocols
These protocols provide a robust framework for your studies. Always adapt them based on your specific equipment and preliminary results.
Protocol 1: Forced Degradation (Stress Testing)
This study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[11]
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a 70°C oven for 48 hours. Dissolve in the stock solution solvent before analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Control Samples:
-
Unstressed Control: 1 mL of stock solution mixed with 1 mL of water, kept at 5°C.
-
Dark Control (for photolysis): An identical photolytic sample wrapped completely in aluminum foil.
-
-
Sample Analysis:
-
Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.
-
Dilute all samples to a final concentration of ~0.1 mg/mL.
-
Analyze by a suitable HPLC method (see Protocol 2). The goal is to achieve ~5-20% degradation of the main peak for optimal identification of degradants.[12]
-
Protocol 2: Stability-Indicating HPLC Method (Starting Point)
Objective: To develop an HPLC method capable of separating the parent compound from all process-related impurities and degradation products generated during stress testing.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (or DAD scan from 200-400 nm).
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Part 4: Visualization & Data Presentation
Visual aids are critical for understanding complex workflows and chemical transformations.
Data Summary Table
The following table summarizes the expected outcomes from a forced degradation study.
| Stress Condition | Reagents/Parameters | Expected Primary Degradation Pathway | Likely Primary Degradants |
| Acid Hydrolysis | 1 M HCl, 60°C | Amide Hydrolysis | Cyclopropanecarboxylic acid, Diethylamine |
| Base Hydrolysis | 1 M NaOH, 60°C | Amide Hydrolysis | Cyclopropanecarboxylate salt, Diethylamine |
| Oxidation | 3% H₂O₂, RT | Minimal/Side Reactions | N-oxides, hydroxylated species (if any) |
| Thermal | 70°C (solid) | Fragmentation | Complex mixture, potentially including smaller amines/amides |
| Photolysis | ICH Q1B light | Norrish Type I Cleavage | Radical-derived products |
Workflow & Pathway Diagrams
Caption: Workflow for a forced degradation study.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. drum.lib.umd.edu [drum.lib.umd.edu]
- 5. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture - Arabian Journal of Chemistry [arabjchem.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Sterically Hindered Carboxamides
Welcome to the technical support center for the synthesis of sterically hindered carboxamides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming amide bonds between bulky substrates. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.
Introduction: The Challenge of Steric Hindrance
Amide bond formation is a cornerstone of organic synthesis, particularly in pharmaceutical and materials science.[1][2][3] However, when bulky substituents are present on either the carboxylic acid or the amine, the reaction becomes notoriously difficult.[1][2][3] This steric congestion slows down the nucleophilic attack of the amine onto the activated carboxylic acid, often leading to low or no yield of the desired amide.[2][3][4] This guide provides practical solutions to overcome these steric barriers.
Troubleshooting Guide
Issue 1: Low to No Product Yield
This is the most common issue when dealing with sterically hindered substrates. Several factors can contribute to this problem.
Potential Causes & Solutions
-
Incomplete Carboxylic Acid Activation: The initial and crucial step is the activation of the carboxylic acid. If this is inefficient, the subsequent reaction with the amine will fail.
-
Solution: Switch to a more potent coupling reagent. While standard reagents like DCC or EDC are effective for many reactions, they often fail with hindered substrates.[5][6] Consider using phosphonium- or uronium-based reagents such as HATU, HBTU, or PyBOP, which are known for their enhanced reactivity.[6] The more recent oxyma-based reagent, COMU, is also an excellent choice for challenging couplings.[7]
-
-
Deactivation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[4]
-
Physical Blockade by Steric Groups: The bulky nature of the reactants can physically prevent the necessary orbital overlap for bond formation.[4]
-
Solution 1: In Situ Formation of Acyl Fluorides: Acyl fluorides are highly reactive and less sterically demanding intermediates.[5][6] Generating the acyl fluoride in situ using reagents like TFFH or BTFFH before adding the amine can significantly improve yields where other methods have failed.[5][6]
-
Solution 2: Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier. Microwave heating can be particularly effective in reducing reaction times and improving yields for stubborn couplings.[5][6]
-
-
Hydrolysis of Activated Intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid, preventing amide formation.
Issue 2: Significant Side Product Formation
The forcing conditions often required for hindered couplings can lead to undesired side reactions.
Common Side Reactions & Prevention
-
Racemization: If your carboxylic acid has a chiral center alpha to the carbonyl group, the harsh activation conditions can lead to epimerization.
-
Guanidinium By-product Formation: When using aminium/uronium-type coupling reagents, the amine can sometimes react with the coupling reagent itself.
-
Solution: The order of addition is critical. Pre-activate the carboxylic acid with the coupling reagent for a short period (15-30 minutes) before adding the amine.[4]
-
Logical Flow for Troubleshooting Low Yield
Below is a DOT language script for a diagram illustrating a decision-making workflow for troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low-yield sterically hindered amide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the best coupling reagents for sterically hindered amides?
For sterically demanding couplings, phosphonium and uronium/aminium salts are generally more effective than carbodiimides.
| Coupling Reagent Class | Examples | Suitability for Hindered Couplings |
| Carbodiimides | DCC, EDC | Generally low, often fails. |
| Phosphonium Salts | PyBOP, PyAOP | Good to Excellent.[9] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Excellent, often the first choice.[9] |
| Oxyma-based | COMU | Excellent, with reduced risk of side reactions.[7] |
Q2: Can I use an acyl chloride of my hindered carboxylic acid?
Yes, converting the carboxylic acid to an acyl chloride is a classic activation method.[] However, the reagents used for this conversion (e.g., thionyl chloride, oxalyl chloride) can be harsh and may not be compatible with sensitive functional groups in your molecule.[][11] Acyl fluorides are often a milder and more effective alternative for hindered systems.[5]
Q3: Are there any catalytic methods for synthesizing hindered amides?
Yes, catalytic methods are an emerging area of research. Boronic acid catalysts have shown promise for direct amidation reactions, although they may require elevated temperatures and azeotropic removal of water.[8][11][12] These methods are attractive from a green chemistry perspective as they avoid stoichiometric activating agents.[11]
Q4: What are some alternative, non-traditional methods for very challenging cases?
For exceptionally hindered amides where traditional coupling methods fail, alternative strategies have been developed. One notable method is the addition of Grignard reagents to isocyanates, which provides a robust solution for forming highly congested amide bonds.[1][2][3][13] Another approach involves the use of N-carboxyanhydrides (NCAs) as starting materials.[13][14]
Experimental Protocols
Protocol 1: General Procedure for Hindered Amide Coupling using HATU
-
Dissolve the sterically hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[4]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the sterically hindered amine (1.0-1.2 equivalents) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS. For very hindered substrates, the reaction may require elevated temperatures (e.g., 50-80 °C) and extended reaction times (12-48 hours).
-
Upon completion, perform an aqueous workup to remove the coupling by-products and excess reagents.
-
Purify the crude product by column chromatography.
Protocol 2: Hindered Amide Synthesis via an Acyl Fluoride Intermediate
This protocol is adapted from a method found to be effective for coupling sterically hindered substrates.[5]
-
Dissolve the sterically hindered carboxylic acid (1.3 equivalents) in anhydrous DCM.
-
Add a fluorinating agent such as BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.
-
Add the sterically hindered amine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor for completeness. Reaction times can be significantly longer for these types of couplings (12-24 hours).[5]
-
After cooling to room temperature, perform an aqueous workup.
-
Purify the product by column chromatography.
Reaction Scheme: Acyl Fluoride Method
The following DOT script generates a diagram for the acyl fluoride-mediated amide synthesis.
Caption: In situ acyl fluoride formation for hindered amide synthesis.
References
- 1. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. chimia.ch [chimia.ch]
- 4. benchchem.com [benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Amide synthesis by acylation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative coupling reagents for N,N-diethylcyclopropanecarboxamide synthesis
Technical Support Center: N,N-Diethylcyclopropanecarboxamide Synthesis
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, a sterically demanding tertiary amide. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction outcomes.
Introduction: The Challenge of Hindered Amide Couplings
The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry and drug development.[1][2] However, the synthesis of this compound presents a classic challenge: coupling a sterically hindered secondary amine (diethylamine) with a compact, yet demanding, carboxylic acid (cyclopropanecarboxylic acid). Standard coupling conditions that are effective for simpler primary amines or less hindered acids often result in low yields, slow reaction times, or significant side product formation.[1][3] This guide provides a systematic approach to overcoming these obstacles by exploring a range of alternative coupling reagents and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My standard EDC/HOBt coupling is giving low yields. What's going wrong?
Answer: This is a very common issue. While 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a robust system, its efficacy can be limited in sterically demanding couplings.[3][4] Several factors could be at play:
-
Slow Acyl Transfer: The O-acylisourea intermediate formed from EDC and cyclopropanecarboxylic acid may be too sterically shielded for the nucleophilic attack by diethylamine to occur efficiently.[5][6]
-
N-Acylurea Formation: The reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, a common side reaction with carbodiimides that reduces the amount of active ester available for amidation.[6][7] The use of additives like HOBt is meant to suppress this, but it may not be fast enough in a hindered system.[7]
-
Base-Catalyzed Decomposition: The basicity of diethylamine can interfere with the coupling process before the activated ester is efficiently formed.
For these reasons, more potent coupling reagents are often required for such challenging substrates.
Q2: I'm observing a significant, difficult-to-remove byproduct. What is it and how can I avoid it?
Answer: If you are using a carbodiimide reagent like dicyclohexylcarbodiimide (DCC) or EDC, the primary byproduct is the corresponding urea (dicyclohexylurea, DCU, or the water-soluble urea from EDC).[8][9] DCU is notoriously insoluble in many organic solvents and can be difficult to remove completely by filtration.[8]
-
Solution for DCU: If using DCC, switching to diisopropylcarbodiimide (DIC) can be advantageous as the resulting diisopropylurea is more soluble in common organic solvents, making purification by chromatography easier.[8] An even better choice for solution-phase synthesis is EDC, as its urea byproduct is water-soluble and can be easily removed with an aqueous workup.[9]
-
Solution for N-Acylurea: As mentioned in Q1, the formation of N-acylurea is an unproductive side reaction.[7] Switching from carbodiimide-based reagents to phosphonium or uronium salt reagents can circumvent this issue entirely.
Q3: Which alternative coupling reagents are best for this sterically hindered synthesis?
Answer: For difficult couplings, moving to more reactive "onium" salts is the recommended strategy. These reagents are broadly classified into phosphonium and uronium/aminium salts.[10]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These are highly reactive and known for promoting rapid amide bond formation, even with hindered substrates.[11][12] HATU, which is based on the additive 1-hydroxy-7-azabenzotriazole (HOAt), is often superior to its HOBt-based counterpart, HBTU, exhibiting faster kinetics.[11][12] COMU is a modern, safer alternative that incorporates an OxymaPure moiety, avoiding the potentially explosive nature of HOBt/HOAt-based reagents and often showing excellent performance.[13][14][15]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also highly efficient and are particularly noted for producing "clean" reactions.[10] A key advantage is that they do not pose the risk of a side reaction called guanidinylation, which can occur with uronium salts, especially if used in excess.[10][12] The first-generation reagent, BOP, is highly effective but produces the carcinogenic byproduct hexamethylphosphoramide (HMPA), making its pyrrolidine-based successor, PyBOP, a much safer and preferred choice.
For the synthesis of this compound, HATU or COMU would be excellent starting points for optimization due to their high reactivity.
Q4: How do I choose the right solvent and base?
Answer:
-
Solvent: Polar aprotic solvents are standard for amide coupling reactions. N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties for all reaction components.[16] Dichloromethane (DCM) is also frequently used.[3] It is critical to use anhydrous solvents to prevent hydrolysis of the activated ester intermediate.[3] For greener alternatives, solvents like cyclopentyl methyl ether (CPME) or ethyl acetate are being explored.[13][17]
-
Base: A non-nucleophilic tertiary amine base is required to deprotonate the carboxylic acid, forming the carboxylate anion needed to react with the coupling reagent.[16] N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the most common choice due to its steric bulk, which prevents it from acting as a competing nucleophile.[16][18] Triethylamine (TEA) can also be used. Typically, 2-3 equivalents of the base are used.[16]
Q5: Should I consider a two-step approach via an acyl halide?
Answer: Yes, this is a viable alternative strategy, particularly when one-pot coupling methods fail.[1] The process involves first converting the cyclopropanecarboxylic acid to a more reactive intermediate, such as an acyl chloride or acyl fluoride, which is then reacted with diethylamine.
-
Acyl Chlorides: Formed using reagents like oxalyl chloride or thionyl chloride.[19] This method is potent but can be harsh and may not be suitable for molecules with sensitive functional groups.
-
Acyl Fluorides: This is often a superior choice for hindered systems.[1] Acyl fluorides are generally more stable than acyl chlorides but highly reactive towards amines, minimizing steric hindrance during the coupling step.[1] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used for the in situ generation of the acyl fluoride.[1][3]
This two-step approach can significantly improve yields for particularly challenging amide formations.[1]
Troubleshooting Guide
Problem: Low or No Product Formation
-
Potential Cause 1: Reagent or Solvent Quality. Coupling reagents, especially onium salts, can be sensitive to moisture. The presence of water can hydrolyze the activated intermediate, halting the reaction.[3]
-
Solution: Ensure all reagents are fresh and handled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Potential Cause 2: Insufficient Reagent Reactivity. As discussed, the steric bulk of both cyclopropanecarboxylic acid and diethylamine can prevent less reactive reagents like EDC from facilitating the reaction efficiently.[3]
-
Potential Cause 3: Incorrect Stoichiometry or Order of Addition.
-
Solution: A common practice is to "pre-activate" the carboxylic acid.[3][16] This involves stirring the carboxylic acid, coupling reagent, and base together in the solvent for 15-30 minutes before adding the amine.[3] This ensures the active ester is formed in high concentration before the nucleophile is introduced. Use slight excesses of the coupling reagent (1.1-1.2 eq) and base (2.0-3.0 eq).[16]
-
Comparative Data of Coupling Reagents
| Reagent Class | Example | Mechanism of Action | Advantages | Disadvantages | Typical Byproducts |
| Carbodiimide | EDC / HOBt | Forms O-acylisourea intermediate, then HOBt ester.[20][21] | Cost-effective; water-soluble byproduct. | Slower kinetics; risk of N-acylurea side reaction and epimerization.[7][12] | Water-soluble urea, HOBt. |
| Phosphonium | PyBOP | Forms an activated HOBt ester via a phosphonium intermediate.[22] | Low racemization; no guanidinylation risk; avoids carcinogenic HMPA byproduct of BOP.[10][12] | Higher cost; moderate solution stability. | Tris(pyrrolidino)phosphine oxide, HOBt.[22] |
| Uronium/Aminium | HATU | Forms a highly reactive OAt-active ester.[16][23][24] | Very high reactivity and efficiency, ideal for hindered couplings.[11][12][16] | Higher cost; potential for guanidinylation side reaction with excess reagent.[12][16] | Tetramethylurea, HOAt.[24] |
| Uronium/Aminium | COMU | Forms a highly reactive Oxyma-active ester.[13] | High reactivity comparable to HATU; safer (non-explosive); good solubility.[8][13][15] | Higher cost than carbodiimides. | Tetramethylurea, OxymaPure. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is recommended for sterically hindered substrates where standard methods have failed.
-
Under an inert atmosphere (e.g., nitrogen), add cyclopropanecarboxylic acid (1.0 equivalent) to a dry reaction flask.
-
Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).
-
Add DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.[16]
-
Add HATU (1.1 equivalents) to the mixture and stir for 15-30 minutes to pre-activate the acid.[3] The solution may change color.
-
Add diethylamine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.[16]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers successively with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride-Mediated Coupling for Highly Resistant Substrates
This two-step, one-pot protocol is an excellent alternative for the most challenging cases.[1]
-
To a solution of cyclopropanecarboxylic acid (1.0 equivalent) in anhydrous DCM, add a fluorinating agent (e.g., BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[3]
-
Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.
-
In a separate flask, prepare a solution of diethylamine (1.2 equivalents) in DCM.
-
Add the amine solution to the acyl fluoride mixture.
-
Monitor the reaction for completeness. Reaction times may be longer for hindered couplings, and gentle heating (e.g., 40 °C) might be required.
-
Upon completion, perform a standard aqueous workup as described in Protocol 1.
-
Purify the product via column chromatography.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. hepatochem.com [hepatochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. youtube.com [youtube.com]
- 19. reddit.com [reddit.com]
- 20. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. organic-synthesis.com [organic-synthesis.com]
- 23. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 24. HATU coupling | www.wenxuecity.com [wenxuecity.com]
Technical Support Center: N,N-Diethylamide Synthesis Work-up Procedures
Welcome to the technical support center for N,N-diethylamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical work-up and purification stages of N,N-diethylamide synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the work-up of an N,N-diethylamide synthesis?
A1: The core principle is to separate the desired neutral amide product from a variety of potential contaminants. These include unreacted starting materials (carboxylic acid and diethylamine), reagents and their byproducts (e.g., from coupling agents), and the reaction solvent. This is typically achieved through a series of liquid-liquid extractions that exploit the differing acid-base properties and solubilities of the components.
Q2: What is a standard aqueous work-up sequence for N,N-diethylamide synthesis?
A2: A common and effective sequence involves sequential washes of the organic layer with a dilute acid, followed by a dilute base, and finally a saturated sodium chloride solution (brine).[1][2]
-
Dilute Acid Wash (e.g., 1M HCl): This step protonates and removes any unreacted basic compounds, most notably excess diethylamine.[3][4]
-
Dilute Base Wash (e.g., saturated NaHCO₃): This neutralizes the previous acid wash and removes any unreacted acidic starting material (the carboxylic acid).[1][2]
-
Brine Wash (saturated NaCl): This wash helps to remove residual water from the organic layer and can aid in breaking up emulsions.[5]
Q3: My N,N-diethylamide is somewhat water-soluble. How can I prevent product loss during the aqueous work-up?
A3: To minimize the loss of a partially water-soluble amide, a technique known as "salting out" is highly effective. By using saturated aqueous solutions (like brine) for all washes, you increase the ionic strength of the aqueous phase.[5][6] This decreases the solubility of the organic product in the aqueous layer, thereby driving it into the organic phase and improving your recovery.[6]
Q4: What are the most common purification techniques for crude N,N-diethylamides?
A4: The most prevalent methods for purifying N,N-diethylamides are flash column chromatography on silica gel and recrystallization (if the product is a solid).[1] Distillation can also be employed for liquid amides that are thermally stable.[3] The choice of method depends on the physical properties of the amide and the nature of the impurities.
Troubleshooting Guide
Issue 1: My crude product is contaminated with the starting carboxylic acid.
Q: I've performed the synthesis, and my NMR/LC-MS analysis shows a significant amount of the starting carboxylic acid remaining. How can I effectively remove it?
A: This is a common issue that can be readily addressed by exploiting the acidic nature of the carboxylic acid.
Causality: The carboxylic acid possesses a proton that can be easily removed by a base, forming a water-soluble carboxylate salt. The N,N-diethylamide, being neutral, will remain in the organic layer.
Step-by-Step Protocol:
-
Dissolve your crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, frequently venting to release the CO₂ gas that is generated.
-
Allow the layers to separate and drain the aqueous (bottom) layer.
-
Repeat the wash with NaHCO₃ solution one or two more times to ensure complete removal of the carboxylic acid.
-
Finally, wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]
Issue 2: My crude product is contaminated with excess diethylamine.
Q: How can I remove the unreacted diethylamine from my reaction mixture?
A: Excess diethylamine, being a basic compound, can be effectively removed by washing with a dilute acid.
Causality: The nitrogen atom in diethylamine has a lone pair of electrons, making it a Brønsted-Lowry base. It will readily react with an acid to form a water-soluble diethylammonium salt.
Step-by-Step Protocol:
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl).[3][4]
-
Shake the separatory funnel, allowing the layers to separate. The diethylammonium chloride salt will partition into the aqueous layer.
-
Drain the aqueous layer.
-
Repeat the acid wash if necessary (a pH test of the aqueous layer can confirm the removal of the base).
-
Follow this with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid, and then a final brine wash.[1]
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
Issue 3: I'm observing a persistent emulsion during the aqueous work-up.
Q: When I add the aqueous wash solution and shake, a thick, stable emulsion forms that won't separate. What should I do?
A: Emulsion formation is a frequent challenge in liquid-liquid extractions, often caused by the presence of surfactant-like molecules or fine particulates that stabilize the mixture of two immiscible liquids.[5][7]
Causality: Emulsions are kinetically stable mixtures. To break them, you need to alter the properties of the liquid phases to favor coalescence of the dispersed droplets.
Troubleshooting Strategies (in order of application):
-
Patience and Gentle Agitation: Often, simply allowing the separatory funnel to stand undisturbed for 15-30 minutes can resolve a mild emulsion.[7] Gently swirling the funnel or stirring the interface with a glass rod can also help.[7]
-
Salting Out: Add a significant amount of solid sodium chloride or a saturated brine solution to the separatory funnel.[5][8] This increases the ionic strength and density of the aqueous phase, which can disrupt the emulsion and force the layers to separate.[7]
-
Filtration through Celite®: For persistent emulsions, filtering the entire mixture through a pad of Celite® can be very effective. The Celite® acts as a filter aid, breaking up the emulsified layer.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can also force the separation of the layers.[9]
Issue 4: My product is contaminated with byproducts from the coupling reagent.
Q: I used a coupling reagent (e.g., EDC, DIC, HATU), and now my product is contaminated with a byproduct (e.g., a urea or tetramethylurea). How do I remove it?
A: The removal strategy for coupling agent byproducts depends on their specific properties.
Causality: Each class of coupling reagent generates characteristic byproducts with distinct solubilities and polarities.
Byproduct Removal Strategies:
| Coupling Reagent | Common Byproduct(s) | Removal Strategy |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | N-ethyl-N'-(3-dimethylaminopropyl)urea | This urea byproduct is water-soluble and is typically removed by the standard aqueous work-up procedure.[10][11][12] |
| DIC (N,N'-Diisopropylcarbodiimide) | 1,3-Diisopropylurea (DIU) | DIU has moderate solubility in many organic solvents.[13] It can sometimes be removed by precipitation from a non-polar solvent like hexane or diethyl ether, followed by filtration.[13] Otherwise, flash column chromatography is generally effective.[14] |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | Tetramethylurea, 1-hydroxy-7-azabenzotriazole (HOAt) | HOAt is generally removed during a standard aqueous workup. Tetramethylurea is more polar and can sometimes be challenging to remove completely with extraction alone.[1][15] Flash column chromatography is the most reliable method for its removal.[1] Washing a solution of the crude product in a non-polar solvent with water can also help reduce the amount of tetramethylurea.[1] |
Experimental Workflows
General N,N-Diethylamide Synthesis Work-up Workflow
Caption: General work-up workflow for N,N-diethylamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 3. Solved Post-Lab Questions: 1. Why was an excess of | Chegg.com [chegg.com]
- 4. Workup [chem.rochester.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Synthesis of N,N-diethylcyclopropanecarboxamide and N,N-dimethylcyclopropanecarboxamide
This guide provides a detailed comparison of the synthetic routes to two closely related tertiary amides: N,N-diethylcyclopropanecarboxamide and N,N-dimethylcyclopropanecarboxamide. As valuable building blocks in medicinal chemistry and materials science, the efficient synthesis of these compounds is of significant interest to researchers in both academic and industrial settings. This document offers an in-depth analysis of the common synthetic pathway, including detailed experimental protocols, a discussion of the underlying chemical principles, and a comparative analysis of the two processes.
Introduction
N,N-dialkylcyclopropanecarboxamides are a class of organic compounds that incorporate the sterically demanding and conformationally constrained cyclopropyl group. This structural motif is often employed in drug discovery to enhance metabolic stability, improve binding affinity, and fine-tune the physicochemical properties of bioactive molecules. The choice between a diethyl and a dimethyl substitution on the amide nitrogen can have a profound impact on a molecule's lipophilicity, solubility, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.
This guide focuses on the most prevalent and efficient method for the laboratory-scale synthesis of both title compounds: the acylation of the corresponding dialkylamine with cyclopropanecarbonyl chloride. We will first detail the preparation of this key intermediate and then proceed to the synthesis of the final products, culminating in a side-by-side comparison to aid researchers in selecting the optimal procedure for their specific needs.
Synthesis of the Common Precursor: Cyclopropanecarbonyl Chloride
The synthesis of both N,N-diethyl- and N,N-dimethylcyclopropanecarboxamide commences with the preparation of cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid. This transformation is reliably achieved using thionyl chloride (SOCl₂), a common and effective chlorinating agent.
Reaction Scheme: Formation of Cyclopropanecarbonyl Chloride
structure-activity relationship of cyclopropyl carboxamide derivatives
An In-Depth Comparative Guide to the Structure-Activity Relationship of Cyclopropyl Carboxamide Derivatives
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is perpetual. The cyclopropyl group, a small, strained three-membered ring, has emerged as a "versatile player" in drug design.[1] Its unique stereoelectronic properties—including shorter, stronger C-H bonds and enhanced π-character in its C-C bonds—allow it to serve as a rigid, conformationally constrained bioisostere for other functionalities, often leading to improved metabolic stability, enhanced potency, and reduced off-target effects.[1][2]
When this unique ring system is integrated into a carboxamide framework, it gives rise to the cyclopropyl carboxamide scaffold. This class of compounds has demonstrated remarkable versatility, exhibiting a wide spectrum of biological activities, including potent modulation of opioid receptors, and significant antimicrobial and anticancer effects.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) across different therapeutic classes of cyclopropyl carboxamide derivatives, supported by experimental data and detailed protocols to offer researchers and drug development professionals a comprehensive reference.
Part 1: Cyclopropyl Carboxamides as Modulators of Opioid Receptors
The modification of morphinan-based alkaloids with N-cyclopropylmethyl groups is a classic strategy in opioid pharmacology. The addition of a carboxamide moiety has opened new avenues for fine-tuning receptor affinity and selectivity, particularly for the mu (µ), kappa (κ), and delta (δ) opioid receptors.
Causality in Design: The "Message-Address" Concept
The design of many potent opioid ligands, such as the 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6-(carboxamido)morphinan derivatives, often follows the "message-address" concept.[6][7] In this model, the core morphinan scaffold (the "message") is responsible for general opioid receptor recognition and binding. The carboxamide side chain at the C6-position acts as the "address," providing specific interactions that determine the affinity and selectivity for a particular receptor subtype (µ, κ, or δ).[6][8] The N-cyclopropylmethyl group is crucial for conferring antagonistic or mixed agonist/antagonist properties.
Comparative Analysis of Opioid Receptor Ligands
Systematic modifications of the carboxamide "address" have yielded compounds with distinct pharmacological profiles. Key SAR observations include:
-
Aromaticity and Heteroatoms in the Side Chain: The presence of an aromatic system, like a pyridyl or isoquinoline ring, in the carboxamide side chain is often favorable for high-affinity binding to the µ-opioid receptor (MOR).[3][8] For instance, 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4'-pyridyl)carboxamido]morphinan (NAP) was identified as a selective MOR antagonist.[3][8]
-
Spacer Length: The distance between the morphinan core and the aromatic portion of the side chain is critical. Studies on isoquinoline-3′-carboxamido)morphinan (NAQ) analogues showed that introducing a longer spacer was unfavorable for MOR selectivity over the other opioid receptors.[6][7]
-
Electronic Properties: In NAQ analogues, substituting the isoquinoline ring with electron-withdrawing groups at the 1'-position induced higher MOR stimulation in functional assays compared to electron-donating groups, highlighting the role of electronic characteristics in modulating functional activity.[6][7]
-
Stereochemistry: The stereochemistry at the C6 position where the carboxamide is attached is crucial. Most high-affinity ligands possess a β-configuration, suggesting a specific orientation is required for optimal interaction within the receptor's binding pocket.[3]
Table 1: Comparative Activity of N-Cyclopropylmethyl Carboxamide Morphinan Derivatives at Opioid Receptors
| Compound Reference | Modification on Carboxamide Moiety | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |
| NAP [3] | 4'-pyridyl | µ | 0.56 | Antagonist |
| κ | 14.7 | Antagonist | ||
| δ | 20.3 | Antagonist | ||
| NFP [3] | 4'-fluorophenyl | µ | 0.35 | Antagonist |
| κ | 1.83 | Antagonist | ||
| δ | 11.2 | Antagonist | ||
| NAQ [6] | Isoquinoline-3'-yl (6α-config) | µ | 0.14 | Partial Agonist |
| κ | 2.50 | - | ||
| δ | 0.82 | Partial Agonist | ||
| Compound 5i [9] | para-(arylcarboxamido)phenyl | κ | <0.001 (sub-picomolar) | G protein-biased Agonist |
| µ | >10,000 | - | ||
| δ | >10,000 | - |
Experimental Protocol: Radioligand Binding Assay for Opioid Receptors
This protocol describes a standard method for determining the binding affinity of test compounds for opioid receptors, a crucial step in SAR studies.
Objective: To determine the inhibition constant (Ki) of cyclopropyl carboxamide derivatives for µ, κ, and δ opioid receptors expressed in CHO (Chinese Hamster Ovary) cell membranes.
Materials:
-
CHO cell membranes expressing human µ, κ, or δ opioid receptors.
-
Radioligands: [³H]DAMGO (for µ), [³H]U-69,593 (for κ), [³H]DPDPE (for δ).
-
Non-specific binding agent: Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (cyclopropyl carboxamide derivatives) at various concentrations.
-
Scintillation vials and cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Step-by-Step Methodology:
-
Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 100 µL of diluted cell membranes.
-
Non-Specific Binding: 50 µL of 10 µM Naloxone, 50 µL of radioligand, and 100 µL of diluted cell membranes.
-
Compound Inhibition: 50 µL of test compound (at concentrations ranging from 10⁻¹¹ to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly harvest the samples by vacuum filtration through the glass fiber filters, which have been pre-soaked in buffer. Wash each filter three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and vortex. Allow the vials to sit for at least 4 hours in the dark.
-
Data Analysis: Count the radioactivity (in disintegrations per minute, DPM) in each vial using a scintillation counter. Calculate the specific binding by subtracting the non-specific DPM from the total DPM. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of Opioid Modulator SAR
Caption: Key SAR points for N-cyclopropylmethyl carboxamide morphinan derivatives.
Part 2: Cyclopropyl Carboxamides as Antimicrobial Agents
Phenotypic whole-cell screening has identified cyclopropyl carboxamides as a novel chemical class with potent activity against various pathogens, most notably Plasmodium falciparum, the parasite responsible for malaria.[4]
Causality in Design: From Phenotypic Hit to Lead Optimization
The discovery of this class as antimalarials originated from high-throughput screening against whole P. falciparum parasites, a strategy that ensures cell permeability and activity from the outset.[4] The initial hit was progressed due to its chemical novelty, potent activity, and amenability to chemical modification, which allows for systematic exploration of the SAR.[4] The primary optimization goal is typically to enhance potency (lower the inhibitory concentration) against both drug-sensitive and drug-resistant strains while maintaining a low toxicity profile.
Comparative Analysis of Antimalarial and Antibacterial Derivatives
-
Core Scaffold: The central scaffold often consists of a cyclopropyl carboxamide linker connecting two different aromatic or heterocyclic systems.
-
Aryl Group Modifications: For antimalarial activity, modifications to the aryl groups have a profound impact. For example, the introduction of a trifluoromethyl group resulted in a 30-fold increase in potency against P. falciparum compared to the initial hit (GSK2645947 vs. GSK1057714).[4]
-
Antibacterial Spectrum: Other derivatives have been explored for activity against Gram-negative and Gram-positive bacteria. Some benzimidazole-based derivatives with a cyclopropyl methanesulfonamide moiety retained potent antibacterial activity (MIC = 1 µg/mL), indicating flexible binding requirements at this position.[10]
-
Enzyme Targets: Some cyclopropane-carboxylic acid derivatives act as adjuvants by inhibiting nonessential bacterial enzymes like O-acetylserine sulfhydrylase (OASS), thereby enhancing the efficacy of conventional antibiotics like colistin.[11][12]
Table 2: Comparative In Vitro Activity of Antimicrobial Cyclopropyl Carboxamide Derivatives
| Compound Reference | Target Organism | Key Structural Feature | Activity Metric | Value |
| GSK1057714 [4] | P. falciparum (3D7A) | Unsubstituted (Hit) | IC50 | 76-164 nM |
| GSK2645947 [4] | P. falciparum (3D7A) | Trifluoromethyl derivative | IC50 | 2-7 nM |
| Benzimidazole deriv. (25a) [10] | E. coli (tolC-mutant) | Cyclopropyl methanesulfonamide | MIC | 1 µg/mL |
| UPAR415 [12] | S. Typhimurium OASS-A | Cyclopropane-carboxylic acid | Kd | ~50 nM |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of a compound, a standard measure of antibacterial or antifungal potency.
Objective: To determine the lowest concentration of a cyclopropyl carboxamide derivative that visibly inhibits the growth of a target microorganism.
Materials:
-
Target microorganism (e.g., E. coli, S. aureus, C. albicans).
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Sterile 96-well microtiter plates.
-
Test compounds serially diluted in the medium.
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole).[13]
-
Negative control (medium only).
-
Microplate reader or visual inspection.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh medium to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL for bacteria).
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the test compound, the positive control, and the growth control (no compound). The final volume is 200 µL.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be done by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader. The MIC is the well with the lowest compound concentration that shows significant growth inhibition (e.g., ≥80% reduction in OD compared to the growth control).[13]
Part 3: Cyclopropyl Carboxamides as Anticancer Agents
The rigid conformation and unique electronic properties of the cyclopropyl ring make it an attractive component in the design of anticancer agents.[5] Phenylcyclopropane carboxamide derivatives have shown promise as antiproliferative agents, selectively inhibiting the growth of cancer cells over non-cancerous cells.[5]
Comparative Analysis of Anticancer Derivatives
SAR studies in this area often focus on modifying the aromatic portions of the molecule to enhance cytotoxicity against specific cancer cell lines.
-
Substitution on the Phenyl Ring: In a series of 1-phenylcyclopropane carboxamides, the nature and position of substituents on the phenyl ring attached to the cyclopropane were critical for activity against the U937 human myeloid leukemia cell line.[5]
-
Carboxamide Substituent: The group attached to the carboxamide nitrogen also plays a key role. Linking the 1-phenylcyclopropane carboxamide core to various methyl 2-(aminophenoxy)acetate moieties yielded compounds with effective antiproliferative activity but low general cytotoxicity.[5]
-
Indole-based Scaffolds: In other series, N-substituted indole-2-carboxamides have been evaluated. Compounds bearing an anthraquinone moiety or a p-chlorobenzene group showed potent, sub-micromolar IC50 values against the K-562 leukemia cell line.[14][15]
Table 3: Comparative Cytotoxicity of Anticancer Carboxamide Derivatives
| Compound Class | Cancer Cell Line | Key Structural Moiety | Activity Metric | Value (µM) | Reference |
| Indole-2-carboxamide | K-562 (Leukemia) | 1-Anthraquinone | IC50 | 0.33 | [14][15] |
| Indole-2-carboxamide | K-562 (Leukemia) | p-Chlorobenzene | IC50 | 0.61 | [14][15] |
| Indole-2-carboxamide | HCT-116 (Colon) | Varies (Cmpd 10) | IC50 | 1.01 | [14][15] |
| 1-Phenylcyclopropane carboxamide | U937 (Leukemia) | Varies | Proliferation Inhibition | Effective | [5] |
Experimental Protocol: MTT Assay for Cell Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability and proliferation.
Objective: To determine the IC50 value of cyclopropyl carboxamide derivatives against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, K-562).
-
Normal cell line for selectivity assessment (e.g., human dermal fibroblasts).[14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Sterile 96-well cell culture plates.
-
Test compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Visualization of General SAR Workflow
Caption: A typical iterative workflow for SAR studies of novel chemical series.
Conclusion and Future Outlook
The cyclopropyl carboxamide scaffold represents a highly versatile and privileged structure in modern drug discovery. The rigid nature of the cyclopropyl ring provides a fixed conformation that can enhance binding affinity and improve metabolic stability, while the carboxamide linker offers a synthetically tractable handle for introducing diverse functionalities.[1][2]
This guide has compared the SAR of these derivatives across three major therapeutic areas:
-
Opioid Receptor Modulation: SAR is highly refined, where the carboxamide side chain acts as an "address" to confer selectivity and functional activity at µ and κ receptors.[3][6]
-
Antimicrobial Activity: Potency is driven by substitutions on the aryl rings, with electron-withdrawing groups like trifluoromethyl dramatically increasing antimalarial efficacy.[4]
-
Anticancer Therapy: Cytotoxicity is modulated by the nature of the aromatic systems attached to both the cyclopropane and the carboxamide, leading to potent and selective antiproliferative agents.[5][14]
The consistent emergence of potent and selective compounds from this scaffold underscores its importance. Future research will likely focus on further optimizing pharmacokinetic and safety profiles, exploring new therapeutic applications, and developing derivatives with novel mechanisms of action. The integration of computational modeling with synthetic chemistry and biological testing will continue to accelerate the development of the next generation of cyclopropyl carboxamide-based therapeutics.[16][17]
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. Design, Synthesis, and Biological Evaluation of the Third Generation 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4'-pyridyl)carboxamido]morphinan (NAP) Derivatives as μ/κ Opioid Receptor Dual Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity relationship studies of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) analogues as potent opioid receptor ligands: preliminary results on the role of electronic characteristics for affinity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure selectivity relationship studies of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4'-pyridyl)carboxamido]morphinan derivatives toward the development of the mu opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[ para-(arylcarboxamido)phenyl]-6,14- endo ethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
comparative yield analysis of different N,N-diethylamide synthesis methods
Introduction
The N,N-diethylamide moiety is a cornerstone in modern organic chemistry and drug development. Its prevalence stems from its remarkable metabolic stability, its ability to enhance the pharmacokinetic properties of parent molecules, and its critical role as a powerful directed metalation group (DMG) in regioselective aromatic functionalization.[1] From the iconic structure of N,N-Diethyl-meta-toluamide (DEET) to the complex scaffold of lysergic acid diethylamide (LSD), the synthesis of this functional group is of paramount importance.[2][3][4]
This guide provides a comparative analysis of the most common and emerging methods for the synthesis of N,N-diethylamides. We will move beyond simple protocol listing to explain the causality behind experimental choices, offering a critical evaluation of each method's yield, substrate scope, atom economy, and practical applicability. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal synthetic strategy for their specific target.
Core Synthetic Strategies: A Comparative Overview
The formation of an amide bond, specifically for an N,N-disubstituted amide like an N,N-diethylamide, is fundamentally a condensation reaction between a carboxylic acid derivative and diethylamine.[5] However, the direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures due to the formation of a stable ammonium carboxylate salt.[6] Therefore, synthesis strategies invariably rely on the activation of the carboxylic acid moiety or the use of more reactive starting materials.
The primary pathways can be broadly categorized as follows:
-
Activation of Carboxylic Acids: The most prevalent approach involves converting the carboxylic acid's hydroxyl group into a better leaving group.
-
Aminolysis of Carboxylic Acid Derivatives: Utilizing pre-activated starting materials like esters or acid anhydrides.
-
Catalytic and Novel Approaches: Modern methods focusing on improved efficiency, sustainability, and atom economy.[7]
dot
Caption: Key synthetic pathways to N,N-diethylamides.
Data Presentation: Comparative Analysis of Key Methods
The following table summarizes the performance and characteristics of the principal methods for synthesizing N,N-diethylamides.
| Method | Starting Materials | Key Reagents / Catalysts | Typical Yields | Advantages | Disadvantages |
| Acid Chloride | Carboxylic Acid, Diethylamine | SOCl₂, (COCl)₂ | 80-95% | High reactivity, reliable, high yields. | Generates HCl, harsh reagents, limited functional group tolerance, poor atom economy.[8][9] |
| Coupling Reagents | Carboxylic Acid, Diethylamine | HATU, HBTU, EDC, T3P, CDI | 70-95% | Mild conditions, broad scope, widely used in medicinal chemistry.[6][7] | Stoichiometric waste, expensive reagents, purification can be challenging.[9] |
| Catalytic Direct Amidation | Carboxylic Acid, Diethylamine | Boric Acid, Transition Metals | 60-90% | High atom economy (water is the only byproduct), environmentally benign.[9][10] | Often requires higher temperatures, catalyst may be sensitive or expensive.[9] |
| Aminolysis of Esters | Ester, Diethylamine | Heat, Lewis Acids, Organocatalysts | 50-85% | Utilizes common starting materials, can be performed under solvent-free conditions.[11][12] | Often requires forcing conditions (heat), slower reaction rates.[12] |
| Mitsunobu Reaction | Carboxylic Acid, Diethylamine | DIAD, PPh₃ | 65-85% | Mild conditions, useful for sensitive substrates. | Poor atom economy (generates phosphine oxide and hydrazine byproducts), non-classical mechanism.[1] |
| Oxidative Amidation | Tertiary Amine (e.g., Triethylamine), Acid Anhydride | CuNPs/Zeolite Y, TBHP | 70-90% | Utilizes inexpensive starting materials.[13] | Requires an oxidant, mechanism can be complex.[13] |
Experimental Protocols & Mechanistic Insights
This section provides detailed, step-by-step methodologies for key synthesis routes, explaining the rationale behind the procedural choices.
Synthesis via Acid Chloride Activation
This is a classic, robust, and often high-yielding method. The carboxylic acid is first converted to a highly reactive acyl chloride, which is then readily attacked by diethylamine.
Causality: The conversion of the -OH group of the carboxylic acid into a chloride creates an excellent leaving group. The carbonyl carbon becomes highly electrophilic, facilitating a rapid and often irreversible nucleophilic acyl substitution by diethylamine. Thionyl chloride (SOCl₂) is a common choice as its byproducts (SO₂ and HCl) are gaseous and easily removed.
Protocol: Synthesis of N,N-Diethylbenzamide from Benzoic Acid
-
Acid Chloride Formation: To a round-bottom flask equipped with a reflux condenser and a gas outlet (to scrub HCl), add benzoic acid (1.0 eq). Add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Reagent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude benzoyl chloride is often used directly in the next step.
-
Amidation: Dissolve the crude benzoyl chloride in an inert anhydrous solvent (e.g., dichloromethane or THF). Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve diethylamine (2.2 eq) in the same solvent.
-
Addition: Add the diethylamine solution dropwise to the stirred benzoyl chloride solution at 0 °C. The excess amine acts as a base to neutralize the HCl generated during the reaction.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N-diethylbenzamide, which can be further purified by distillation or chromatography if necessary.
Synthesis via Coupling Reagent (T3P®)
Modern amide synthesis, particularly in pharmaceutical settings, often relies on coupling reagents that facilitate amide bond formation under mild conditions, minimizing side reactions and preserving sensitive functional groups. Propanephosphonic acid anhydride (T3P®) is an excellent example.[14]
Causality: T3P® activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride intermediate. This intermediate is highly reactive towards nucleophilic attack by the amine. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup. This method avoids the use of chlorinated solvents and carcinogenic catalysts.[14]
dot
References
- 1. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Synthesis and LSD-like discriminative stimulus properties in a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Lysergic acid N,N-diethylamide [webbook.nist.gov]
- 5. Diethylamine - Wikipedia [en.wikipedia.org]
- 6. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. catalyticamidation.info [catalyticamidation.info]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. EP4178956A2 - Improved method for the production of lysergic acid diethylamide (lsd) and novel derivatives thereof - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of N,N-diethylcyclopropanecarboxamide
Executive Summary
In drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen. This guide provides a comprehensive framework for evaluating the metabolic stability of N,N-diethylcyclopropanecarboxamide, a molecule featuring two key structural motifs: a robust cyclopropyl ring and a tertiary amide linker. We will delve into the mechanistic rationale behind experimental design, provide detailed, field-tested protocols for in vitro assessment, and offer a comparative analysis against relevant chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking to generate reliable and interpretable metabolic stability data to drive informed decision-making in their discovery programs.
Introduction: The Strategic Importance of Metabolic Stability
The journey of a drug candidate from administration to its target site is fraught with metabolic challenges, primarily orchestrated by enzymes in the liver.[1] A compound that is too rapidly metabolized will have a short duration of action, necessitating frequent dosing, while a compound that is excessively stable might accumulate to toxic levels. Therefore, a thorough understanding of a molecule's metabolic fate is paramount.
This compound presents an interesting case study. Its structure combines two features often used by medicinal chemists to modulate metabolic properties:
-
The Cyclopropyl Ring: This small, strained ring is frequently incorporated into drug candidates to enhance metabolic stability.[2][3] The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5]
-
The Tertiary Amide: Amide bonds are common linkers in pharmaceuticals. Tertiary amides, like the N,N-diethylamide in our compound of interest, are generally more resistant to enzymatic hydrolysis than their primary and secondary counterparts.[6][7]
This guide will provide the necessary protocols to quantify the metabolic stability of this compound and to understand how these structural features contribute to its overall metabolic profile.
Comparative Metabolic Landscape: this compound vs. Alternatives
To contextualize the metabolic stability of this compound, it is useful to compare it with structurally related compounds and alternative chemical linkers.
Comparison with a Structurally Related Compound: Cyclopropyl Fentanyl
Comparison with Alternative Amide Linkers
The choice of a tertiary amide over primary or secondary amides is a deliberate design choice to enhance metabolic stability.
| Amide Type | Typical Metabolic Liability | Rationale for this compound |
| Primary Amide (-CONH2) | Susceptible to hydrolysis by amidase enzymes. | Avoided to prevent rapid cleavage. |
| Secondary Amide (-CONHR) | Substrate for various proteases and amidases. | Avoided to increase resistance to hydrolysis.[9] |
| Tertiary Amide (-CONR2) | Generally resistant to enzymatic hydrolysis due to steric hindrance around the carbonyl group.[6][7] | Selected to maximize metabolic stability of the linker. |
Comparison with Amide Bioisosteres
While the tertiary amide in this compound is expected to be stable, persistent metabolic liabilities could necessitate its replacement. Bioisosteres are functional groups with similar physical and chemical properties.
| Bioisostere | Potential Advantage | Potential Disadvantage |
| 1,2,3-Triazole | Can provide resistance to CYP450-mediated metabolism.[10] | May alter optimal geometry for target binding. |
| Oxadiazole | Has been used to improve the metabolic stability of parent amides.[10] | May introduce new metabolic hotspots or alter solubility. |
| Ketone | Mimics the polarity and planar geometry of the amide.[9] | Can be susceptible to reduction by carbonyl reductases. |
Experimental Workflows for In Vitro Assessment
The two most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes. The choice between them depends on the specific questions being asked.
-
Liver Microsomes: These are subcellular fractions containing Phase I drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[11] They are cost-effective, high-throughput, and ideal for an initial assessment of oxidative metabolism.[1][11]
-
Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary co-factors.[12][13] They provide a more physiologically relevant system and can capture metabolism missed by microsomes.[12][14]
For a comprehensive evaluation of this compound, we recommend running assays in both systems.
Liver Microsomal Stability Assay Protocol
This assay will determine the compound's stability against the primary oxidative (Phase I) enzymes.
Causality Behind Experimental Choices:
-
NADPH Regenerating System: CYPs require NADPH as a cofactor to function. A regenerating system is used to ensure that NADPH is not depleted during the incubation, which would prematurely halt the reaction.[15]
-
Protein Concentration & Incubation Time: These are optimized to ensure that the depletion of highly stable and highly unstable compounds can be accurately measured within the time course of the experiment.
-
Quenching with Acetonitrile: Cold acetonitrile is used to stop the enzymatic reaction by precipitating the microsomal proteins and to prepare the sample for LC-MS/MS analysis.[16]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 1 mM stock solution of this compound in DMSO.
-
Microsome Preparation: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) in a 37°C water bath and dilute to a working concentration of 2 mg/mL in 0.1 M phosphate buffer (pH 7.4).[17] Keep on ice.
-
Reaction Initiation: In a 96-well plate, pre-warm a mixture of the microsomes and the test compound (final concentration 1 µM) at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating system.[15][16]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing 3 volumes of ice-cold acetonitrile with an internal standard (a structurally similar, stable compound).[11]
-
Sample Processing: Centrifuge the plate at 4,000 x g for 10 minutes to pellet the precipitated protein.[15]
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. nbinno.com [nbinno.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. | Semantic Scholar [semanticscholar.org]
- 8. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 10. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 13. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. researchgate.net [researchgate.net]
Introduction
In the landscape of pharmaceutical and agrochemical research, the cyclopropanecarboxamide moiety is a recurring structural motif, valued for its conformational rigidity and metabolic stability. N,N-diethylcyclopropanecarboxamide, as a tertiary amide derivative, presents a unique spectroscopic profile that can be fully appreciated through a comparative analysis with its structural analogs. This guide provides an in-depth examination of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data of this compound, juxtaposed with related compounds lacking either the cyclopropyl ring or the N,N-diethyl substitution. Through this comparative lens, we aim to elucidate the characteristic spectral signatures imparted by each structural component, offering a valuable resource for researchers in compound identification and characterization.
The rationale for this comparative approach is rooted in the principles of structure-property relationships. By systematically altering the molecular structure—replacing the cyclopropyl group with a methyl or phenyl group, or removing the ethyl groups from the nitrogen atom—we can isolate and identify the specific spectroscopic contributions of each functional group. This guide will leverage experimental data for related compounds to predict and interpret the spectral features of this compound, a common scenario in early-stage research where a full suite of analytical data for a novel compound may not yet be available.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected analogs. The data for this compound is predicted based on established spectroscopic principles and analysis of the related compounds, for which experimental data has been sourced from publicly available databases.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Cyclopropyl Protons (ppm) | N-CH₂ Protons (ppm) | N-CH₂-CH₃ Protons (ppm) | Other Protons (ppm) |
| This compound (Predicted) | ~0.7-1.0 (m, 4H), ~1.4-1.6 (m, 1H) | ~3.3 (q, 4H) | ~1.1 (t, 6H) | - |
| Cyclopropanecarboxamide[1] | 0.79 (dd, 2H), 0.98 (dd, 2H), 1.43 (m, 1H) | - | - | 5.63-5.91 (br s, 2H, NH₂) |
| N,N-diethylacetamide[2] | - | 3.32 (q, 4H) | 1.13 (t, 6H) | 2.08 (s, 3H, COCH₃) |
| N,N-diethylbenzamide | - | ~3.2-3.6 (br, 4H) | ~1.1-1.3 (br, 6H) | 7.3-7.4 (m, 5H, Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | C=O (ppm) | Cyclopropyl Carbons (ppm) | N-CH₂ (ppm) | N-CH₂-CH₃ (ppm) | Other Carbons (ppm) |
| This compound (Predicted) | ~173 | ~8-10 (CH₂), ~12-15 (CH) | ~41 | ~13 | - |
| N,N-diethylacetamide | ~171 | - | ~40, ~42 | ~13, ~14 | ~21 (COCH₃) |
| N,N-diethylbenzamide | ~171 | - | ~39, ~43 | ~13, ~14 | ~126-130 (Ar-C), ~137 (Ar-Cipso) |
| N,N-dimethylcyclopropanecarboxamide[3][4] | ~174 | ~8 (CH₂), ~14 (CH) | - | - | ~35, ~37 (N-CH₃) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C-N Stretch | Other Key Bands |
| This compound (Predicted) | ~1630-1650 | ~1100-1200 | ~3080 (Cyclopropyl C-H) |
| N,N-diethylacetamide[5] | ~1640 | ~1140 | - |
| N,N-diethylbenzamide[6][7] | ~1635 | ~1280 | ~3060 (Aromatic C-H) |
| Cyclopropanecarboxamide | ~1650 | ~1400 | ~3180, ~3350 (N-H stretch) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound (Predicted) | 141 | 112, 84, 69, 56 |
| Cyclopropanecarboxamide[1] | 85 | 84, 69, 56, 44 |
| N,N-diethylacetamide[5] | 115 | 86, 72, 58, 43 |
| N,N-diethylbenzamide | 177 | 148, 105, 77 |
In-Depth Spectroscopic Analysis and Interpretation
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct regions corresponding to the cyclopropyl and N,N-diethyl moieties.
-
Cyclopropyl Protons: The highly shielded environment of the cyclopropyl ring results in signals in the upfield region, typically between 0.7 and 1.6 ppm. Due to the complex spin-spin coupling between the geminal and vicinal protons on the three-membered ring, these signals are expected to appear as complex multiplets. The spectrum of cyclopropanecarboxamide shows the methine proton at a more downfield position (1.43 ppm) compared to the methylene protons (0.79 and 0.98 ppm), a trend we predict for this compound as well.[1]
-
N,N-diethyl Protons: The N,N-diethyl group gives rise to a characteristic quartet for the methylene protons (~3.3 ppm) and a triplet for the methyl protons (~1.1 ppm), arising from coupling with the adjacent methyl and methylene groups, respectively. The chemical shift of the methylene protons is significantly downfield due to the deshielding effect of the adjacent nitrogen atom and the carbonyl group. This pattern is clearly observed in the spectrum of N,N-diethylacetamide.[2] The hindered rotation around the amide C-N bond can sometimes lead to broadening or even splitting of the N-alkyl signals, a phenomenon to consider during spectral analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework.
-
Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the range of 170-175 ppm, which is consistent across all the compared compounds.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring are highly shielded and appear at unusually high field for aliphatic carbons. Based on the data for N,N-dimethylcyclopropanecarboxamide, the methylene carbons are predicted to be around 8-10 ppm and the methine carbon at a slightly more downfield position of 12-15 ppm.[3][4]
-
N-diethyl Carbons: The methylene carbons of the ethyl groups are expected around 41 ppm, while the methyl carbons will be further upfield at approximately 13 ppm. The potential for magnetic non-equivalence due to restricted C-N bond rotation could lead to two distinct signals for the methylene carbons and two for the methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of the amide functional group.
-
C=O Stretch: As a tertiary amide, this compound will exhibit a strong carbonyl (C=O) stretching absorption in the region of 1630-1650 cm⁻¹. This is a characteristic feature of all amides and is observed in the spectra of the related compounds. The slightly lower frequency compared to ketones or esters is due to the resonance delocalization of the nitrogen lone pair, which reduces the double bond character of the carbonyl group.
-
C-N Stretch: The C-N stretching vibration is expected to appear in the fingerprint region, typically around 1100-1200 cm⁻¹.
-
Cyclopropyl C-H Stretch: A weak absorption band around 3080 cm⁻¹ is characteristic of the C-H stretching vibrations within a cyclopropyl ring, a feature that would be absent in the spectra of N,N-diethylacetamide and N,N-diethylbenzamide.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 141.
-
Fragmentation Pattern: The fragmentation of amides is well-documented and typically involves several key pathways.
-
Alpha-cleavage: Cleavage of the bond alpha to the carbonyl group is a common fragmentation pathway. For this compound, this would lead to the loss of the cyclopropyl radical, resulting in a fragment at m/z 72 (C₄H₁₀NO⁺), or the loss of an ethyl radical from the N-diethyl group, giving a fragment at m/z 112.
-
McLafferty Rearrangement: While less common for tertiary amides without a gamma-hydrogen on the acyl side, a McLafferty-type rearrangement involving the N-ethyl groups is possible, leading to the loss of ethene and the formation of a radical cation.
-
Cleavage of the Cyclopropyl Ring: Fragmentation of the cyclopropyl ring can also occur, leading to characteristic losses of C₂H₄ (28) or C₃H₅ (41).
-
Acylium Ion Formation: Cleavage of the C-N bond can form a stable cyclopropyl acylium ion at m/z 69.
-
The fragmentation pattern of cyclopropanecarboxamide shows a base peak at m/z 44, corresponding to the [CONH₂]⁺ fragment, which would not be present in the tertiary amide.[1] The fragmentation of N,N-diethylacetamide is dominated by the formation of the [CH₃CON(C₂H₅)]⁺ fragment at m/z 86.[5]
Visualizing Structural and Spectroscopic Relationships
The following diagrams illustrate the key structural features and their expected spectroscopic signatures.
References
- 1. rsc.org [rsc.org]
- 2. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. N,N-Dimethylcyclopropanecarboxamide [webbook.nist.gov]
- 4. N,N-Dimethylcyclopropanecarboxamide [webbook.nist.gov]
- 5. Acetamide, N,N-diethyl- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
A Comparative Guide to the Cross-Reactivity of N,N-diethylcyclopropanecamicarboxamide in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the potential cross-reactivity of N,N-diethylcyclopropanecarboxamide, a compound of interest due to its structural motifs, which are prevalent in biologically active molecules. By examining its relationship to the widely used insect repellent N,N-diethyl-m-toluamide (DEET) and the general characteristics of cyclopropane-containing compounds, we can build a predictive framework for its biological interactions.
Introduction: Structural Rationale for Cross-Reactivity Assessment
This compound features two key structural components that warrant a thorough investigation into its potential for cross-reactivity:
-
The N,N-diethylamide moiety: This functional group is shared with DEET, one of the most common and effective insect repellents.[1] The biological activity and off-target effects of DEET have been extensively studied, providing a valuable comparative benchmark.
-
The cyclopropane ring: This small, strained ring system is a valuable building block in medicinal chemistry.[2][3] Its rigid conformation can enhance binding to biological targets, increase metabolic stability, and reduce off-target effects in some cases.[4] However, this rigidity can also lead to unforeseen interactions with various receptors and enzymes.
Given these features, a comprehensive assessment of this compound's cross-reactivity is essential to understand its full biological profile.
Predicted Primary Activity and Potential Off-Target Interactions
Based on its structural similarity to DEET, the primary biological activity of this compound is likely related to insect repellency. DEET's mechanism of action is multifaceted, involving interactions with insect olfactory receptors (ORs) and ionotropic receptors (IRs).[5] It has also been shown to interact with octopamine receptors in insects, leading to neuroexcitation.[6][7][8]
However, the off-target effects of DEET in non-target organisms, including mammals, highlight the potential for cross-reactivity. While generally considered safe for topical use in humans, DEET has been shown to interact with several mammalian targets.[9][10]
Potential Cross-Reactivity Targets for this compound (inferred from DEET studies):
| Target Class | Specific Target(s) | Potential Effect | Supporting Evidence from DEET |
| Insect Receptors | Olfactory Receptors (ORs), Ionotropic Receptors (IRs), Octopamine Receptors | Repellency, Neuroexcitation | DEET modulates insect ORs and IRs, and acts as an agonist at octopamine receptors.[5][6][7] |
| Mammalian Ion Channels | Voltage-gated Sodium (Na+) and Potassium (K+) Channels | Channel blockade, potential for neurotoxicity at high concentrations | DEET blocks Na+ and K+ channels in rat cortical neurons with IC50 values in the micromolar range.[6][7][8] |
| Mammalian Enzymes | Acetylcholinesterase (AChE) | Weak inhibition | DEET is a very poor inhibitor of both insect and mammalian AChE, with IC50 values in the millimolar range.[6][7][11] |
It is important to note that while DEET's interaction with AChE is weak, co-exposure with other AChE inhibitors, like carbamate insecticides, can potentiate toxicity.[1]
Comparative Analysis with Other Repellents
To provide a broader context, it's useful to compare the potential cross-reactivity profile of this compound with other common insect repellents.
| Compound | Primary Mechanism of Action | Known Off-Target Effects/Safety Profile |
| DEET | Modulation of insect ORs, IRs, and octopamine receptors.[5][6][7] | Weak inhibitor of AChE; blocks mammalian Na+ and K+ channels at high concentrations.[6][7][8][11] Can cause skin and eye irritation.[12][13] |
| Picaridin | Likely acts on insect olfactory receptors. | Generally considered to have a better safety profile than DEET regarding skin irritation.[12] |
| IR3535 | Structurally similar to the amino acid β-alanine. | Can cause eye irritation.[12] |
| Oil of Lemon Eucalyptus | Active ingredient is p-menthane-3,8-diol (PMD). | Can cause significant eye damage.[12] |
The cyclopropane ring in this compound may alter its binding affinity and selectivity for various targets compared to the toluene ring in DEET. This could potentially lead to a different cross-reactivity profile.
Experimental Protocols for Assessing Cross-Reactivity
A systematic approach is necessary to experimentally determine the cross-reactivity of this compound.
Caption: A phased approach to systematically evaluate the cross-reactivity of a novel compound.
This protocol is designed to determine if this compound inhibits AChE, a key enzyme in the nervous system and a known, albeit weak, off-target of DEET.
Principle: This assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
This compound
-
DEET (as a positive control)
-
Donepezil (as a potent inhibitor control)
-
Human recombinant AChE
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound, DEET, and Donepezil in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of the test compound at various concentrations (e.g., from 1 nM to 1 mM). For control wells, add 10 µL of DMSO.
-
Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of acetylthiocholine solution.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition and calculate the IC50 value for each compound.
Rationale: By comparing the IC50 value of this compound to that of DEET, we can assess its relative potential for this specific off-target interaction.[7][11]
This protocol outlines the use of a commercial service for broad off-target screening, which is a cost-effective and high-throughput method to identify potential cross-reactivity against a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.
Principle: These assays are typically competitive binding assays where the test compound's ability to displace a radiolabeled ligand from a specific target is measured.
Procedure:
-
Provide a sample of this compound at a specified concentration (e.g., 10 µM) to a contract research organization (CRO) offering safety screening panels (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
The CRO will perform binding assays against a panel of 40-100 common off-targets.
-
The results are typically reported as the percent inhibition of radioligand binding at the tested concentration.
-
A significant inhibition (typically >50%) flags a potential interaction that warrants further investigation.
Rationale: This approach provides a broad overview of the compound's selectivity and can uncover unexpected interactions that would be missed by more targeted assays. This is crucial for early-stage drug development and safety assessment.
Data Presentation and Interpretation
The data from these studies should be compiled into clear, comparative tables.
Table 1: Comparative IC50 Values for AChE Inhibition
| Compound | IC50 (Human AChE) |
| This compound | Experimental Value |
| DEET | ~6-12 mM[7] |
| Donepezil | ~5-10 nM |
Table 2: Representative Results from a Broad Receptor Binding Screen (@ 10 µM)
| Target | % Inhibition by this compound |
| Dopamine D2 Receptor | Experimental Value |
| Serotonin 5-HT2A Receptor | Experimental Value |
| Muscarinic M1 Receptor | Experimental Value |
| hERG Potassium Channel | Experimental Value |
| ... (other targets) | ... |
A result of >50% inhibition in the binding screen would trigger follow-up functional assays (e.g., cell-based reporter assays, electrophysiology) to determine if the compound is an agonist, antagonist, or channel blocker at that specific target.
Conclusion and Future Directions
The structural features of this compound, particularly the N,N-diethylamide group shared with DEET and the rigid cyclopropane ring, suggest a potential for cross-reactivity with various biological targets. A systematic investigation, starting with assays for known off-targets of DEET and followed by broader screening panels, is essential to fully characterize its pharmacological profile.
The insights gained from these studies will be critical for any future development of this compound, ensuring a comprehensive understanding of its safety and selectivity.
References
- 1. DEET - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. DEET Fact Sheet [npic.orst.edu]
- 11. researchgate.net [researchgate.net]
- 12. Insect Repellents Fact Sheet [npic.orst.edu]
- 13. drnuzum.com [drnuzum.com]
A Comparative Guide to the Synthesis of N,N-diethylcyclopropanecarboxamide: A Benchmarking Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-diethylcyclopropanecarboxamide is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals. Its unique cyclopropyl motif imparts specific steric and electronic properties to target molecules, making its efficient and scalable synthesis a topic of considerable interest. This guide provides a comprehensive benchmark of a modern, streamlined synthesis of this compound against established methodologies. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed, reproducible protocols to empower researchers in their synthetic endeavors.
Established Synthesis Routes: A Critical Overview
The traditional and most common method for the synthesis of this compound involves a two-step process: the conversion of cyclopropanecarboxylic acid to its corresponding acid chloride, followed by amidation with diethylamine.
Method 1: The Acyl Chloride Route
This classical approach hinges on the activation of the carboxylic acid to a more reactive acyl chloride.[1] Thionyl chloride (SOCl₂) is a frequently employed reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl).[2]
The subsequent reaction of cyclopropanecarbonyl chloride with diethylamine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of the acid chloride.[3][4] This is followed by the elimination of a chloride ion and a proton to yield the final amide product.
While reliable, this method has several drawbacks:
-
Harsh Reagents: Thionyl chloride is a corrosive and toxic reagent that requires careful handling.
-
Two-Step Process: The sequential nature of the reaction can increase overall reaction time and purification efforts.
-
Byproduct Management: The generation of acidic byproducts necessitates neutralization steps and can complicate product isolation.
A Modern Benchmark: The One-Pot Carbamoyl Chloride Approach
An alternative, more streamlined approach involves the direct reaction of a carboxylic acid with a disubstituted carbamoyl chloride in the presence of an organic tertiary base.[5][6] This "one-pot" method offers significant advantages in terms of efficiency and atom economy.
In this benchmarked synthesis, we will explore the reaction of cyclopropanecarboxylic acid with N,N-diethylcarbamoyl chloride, facilitated by a tertiary amine base such as triethylamine. The base plays a crucial role in activating the carboxylic acid and neutralizing the generated hydrochloric acid.
This method is predicated on the in situ formation of a reactive intermediate that is then readily attacked by the diethylamine moiety. The process is typically faster and can be performed at moderate temperatures.[6]
Comparative Experimental Data
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the traditional acyl chloride route and the benchmarked one-pot carbamoyl chloride method.
| Parameter | Method 1: Acyl Chloride Route | Benchmarked Method: One-Pot Carbamoyl Chloride |
| Starting Materials | Cyclopropanecarboxylic acid, Thionyl chloride, Diethylamine | Cyclopropanecarboxylic acid, N,N-diethylcarbamoyl chloride, Triethylamine |
| Reaction Steps | 2 | 1 |
| Typical Reaction Time | 4 - 6 hours | 1 - 2 hours |
| Typical Yield | 85 - 95%[2] | 90 - 98%[5] |
| Purity (pre-purification) | ~95% | >98%[5] |
| Key Reagent Hazards | Thionyl chloride (toxic, corrosive) | N,N-diethylcarbamoyl chloride (potential carcinogen) |
| Byproducts | SO₂, HCl, Triethylamine hydrochloride | Triethylamine hydrochloride |
| Process Simplicity | Moderate | High |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Acyl Chloride Route
Step 1: Synthesis of Cyclopropanecarbonyl Chloride
-
To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude cyclopropanecarbonyl chloride.[2]
Step 2: Synthesis of this compound
-
Dissolve the crude cyclopropanecarbonyl chloride in an anhydrous solvent (e.g., diethyl ether).
-
Cool the solution to 0 °C and add a solution of diethylamine (2.2 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the reaction mixture to remove the diethylamine hydrochloride precipitate.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Benchmarked One-Pot Synthesis of this compound
-
In a round-bottom flask, combine cyclopropanecarboxylic acid (1.0 eq), N,N-diethylcarbamoyl chloride (1.1 eq), and an anhydrous solvent (e.g., acetonitrile).
-
To this stirred mixture, add triethylamine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Reaction Workflows
References
- 1. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 2. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 6. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
